molecular formula C15H17NO5 B174551 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS No. 140176-27-8

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B174551
CAS No.: 140176-27-8
M. Wt: 291.3 g/mol
InChI Key: IMXBDLLIOVQVIF-UHFFFAOYSA-N
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Description

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, also known as 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-20-14(18)12-9-16(8-7-13(12)17)15(19)21-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXBDLLIOVQVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577906
Record name 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159299-93-1
Record name 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 1-Benzyl-4-oxopiperidine-3-carboxylate

This guide provides a comprehensive overview and detailed protocol for the synthesis of Methyl 1-Benzyl-4-oxopiperidine-3-carboxylate, a pivotal intermediate in the development of various pharmaceutical agents. We will delve into the core chemical principles, provide a field-proven, step-by-step synthesis protocol, and explore the critical parameters that ensure a successful and high-yield outcome.

Introduction: A Key Scaffold in Medicinal Chemistry

Piperidine derivatives are a cornerstone in drug discovery, forming the structural core of therapeutics ranging from analgesics to antipsychotics.[1][2] Methyl 1-benzyl-4-oxopiperidine-3-carboxylate (also known as 1-benzyl-3-methoxycarbonyl-4-piperidone) is a highly versatile intermediate, valued for its modifiable structure.[3][4] The benzyl protecting group on the nitrogen can be readily removed, and the β-keto ester functionality allows for a wide array of subsequent chemical transformations.[1]

The most robust and widely employed strategy for constructing this six-membered heterocyclic system is the Dieckmann condensation, an intramolecular cyclization of a linear diester.[5][6] This guide will focus on a two-step synthesis commencing from readily available starting materials: a Michael addition to form the acyclic diester precursor, followed by the pivotal Dieckmann cyclization.

Part 1: The Foundational Reaction - The Dieckmann Condensation

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, designed to form cyclic β-keto esters from diesters.[7][8] Its efficacy is particularly pronounced in the formation of sterically favored five- and six-membered rings.[5][9]

Mechanism and Rationale:

The reaction proceeds via a base-catalyzed mechanism. A strong base, typically a sodium alkoxide or sodium hydride, is used to deprotonate the α-carbon of one of the ester groups, generating a resonance-stabilized enolate.[7] This enolate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the second ester group.[10] This nucleophilic acyl substitution results in the formation of a cyclic tetrahedral intermediate, which then collapses, expelling an alkoxide leaving group to yield the cyclic β-keto ester.[10]

A crucial aspect of the Dieckmann (and Claisen) condensation is that the resulting β-keto ester has a highly acidic proton on the carbon situated between the two carbonyl groups. The alkoxide generated during the reaction is basic enough to deprotonate this position, forming a new, highly stable enolate. This final, irreversible acid-base step is the thermodynamic driving force that shifts the entire reaction equilibrium towards the product.[10] For this reason, a full equivalent of base is required. An acidic workup is then necessary to protonate this enolate and yield the final neutral product.

Dieckmann_Mechanism Figure 1: Generalized Dieckmann Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Ring Formation cluster_3 Step 4: Final Product A Acyclic Diester B Resonance-Stabilized Enolate A->B + Base - H-Base⁺ C Cyclic Intermediate B->C Nucleophilic Attack D Cyclic β-Keto Ester Anion C->D - Alkoxide E Cyclic β-Keto Ester D->E + H₃O⁺ (Workup)

Caption: Figure 1: Generalized Dieckmann Condensation Mechanism.

Part 2: Synthesis of the Acyclic Precursor via Michael Addition

The first stage of the synthesis involves creating the necessary linear 1,7-diester, which will subsequently be cyclized. This is efficiently achieved through a double Michael (1,4-conjugate) addition of benzylamine to two equivalents of methyl acrylate.

Reaction Workflow:

Benzylamine, acting as the nucleophile, adds to the β-carbon of the electron-deficient alkene in methyl acrylate. This process occurs twice to yield the tertiary amine, N,N-bis(β-methoxycarbonylethyl)benzylamine. This reaction is often performed neat or in a protic solvent like methanol and can be catalyzed by the amine itself.

Michael_Addition Figure 2: Precursor Synthesis Workflow start Starting Materials reagents Benzylamine Methyl Acrylate (2 eq.) start->reagents process Michael Addition (1,4-Conjugate Addition) reagents->process product N,N-bis(β-methoxycarbonylethyl) benzylamine process->product end Acyclic Diester Precursor product->end

Caption: Figure 2: Precursor Synthesis Workflow.

Experimental Protocol: Synthesis of N,N-bis(β-methoxycarbonylethyl)benzylamine

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (10.7 g, 0.1 mol).

  • Addition: While stirring, slowly add methyl acrylate (21.5 g, 0.25 mol) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the benzylamine spot has been consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess methyl acrylate under reduced pressure using a rotary evaporator. The resulting crude oil, N,N-bis(β-methoxycarbonylethyl)benzylamine, is typically of sufficient purity to be used directly in the next step without further purification.

Part 3: The Core Synthesis: Dieckmann Cyclization

This section details the conversion of the acyclic diester into the target cyclic β-keto ester. The choice of base and solvent is critical for success. While sodium methoxide is effective, sodium hydride (NaH) in an aprotic solvent like toluene is often preferred to avoid side reactions like transesterification.

Experimental Choices - A Scientist's Perspective:

  • Base Selection: Sodium hydride (NaH) is an excellent choice. As a non-nucleophilic base, it irreversibly deprotonates the α-carbon without the risk of attacking the ester carbonyls itself.[11] It generates hydrogen gas as a byproduct, which simply evolves from the reaction, driving the initial deprotonation forward.

  • Solvent: Anhydrous toluene is a suitable solvent. It has a high enough boiling point to facilitate the reaction at an elevated temperature and is inert under the basic conditions.[6] The use of polar aprotic solvents like THF is also common.[12] Absolute exclusion of water is paramount, as water will quench the base and the enolate.

  • Temperature: Heating the reaction to reflux provides the necessary activation energy for the cyclization to proceed at a reasonable rate.

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
N,N-bis(β-methoxy...)benzylamine279.3528.00.11.0
Sodium Hydride (60% dispersion in mineral oil)40.00 (for NaH)4.80.121.2
Toluene (anhydrous)-250 mL--
Hydrochloric Acid (concentrated)-As needed--

Detailed Protocol: Synthesis of Methyl 1-Benzyl-4-oxopiperidine-3-carboxylate

  • Setup: Assemble a 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene (250 mL) to the flask. Carefully add the 60% sodium hydride dispersion (4.8 g, 0.12 mol) in portions.

  • Precursor Addition: Begin stirring and slowly add a solution of N,N-bis(β-methoxycarbonylethyl)benzylamine (28.0 g, 0.1 mol) in 50 mL of anhydrous toluene dropwise over 1 hour. Hydrogen gas will evolve.

  • Reaction: Once the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The reaction mixture will become thick and gelatinous as the sodium salt of the product precipitates.[6]

  • Monitoring: The reaction can be monitored by TLC. A sample must be quenched with a small amount of dilute acid and extracted before spotting.

  • Quenching & Workup: Cool the reaction mixture in an ice bath to below 10°C. Very cautiously and slowly, add 50 mL of water to quench the excess sodium hydride. Once the gas evolution has ceased, add concentrated hydrochloric acid dropwise until the pH of the aqueous layer is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a pale yellow oil. The product is often converted to its more stable hydrochloride salt for storage by dissolving the free base in ether and bubbling dry HCl gas through the solution.[2][13]

Conclusion

The synthesis of Methyl 1-Benzyl-4-oxopiperidine-3-carboxylate is a classic and reliable procedure rooted in the principles of the Dieckmann condensation. By carefully controlling reaction parameters, particularly the exclusion of moisture and the choice of a suitable base, this valuable pharmaceutical intermediate can be prepared in high yield. The two-step sequence from benzylamine and methyl acrylate represents an efficient and scalable route, providing a foundation for the subsequent synthesis of complex, biologically active molecules.

References

  • Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. Available from: [Link]

  • NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Available from: [Link]

  • Benetti, S., et al. Mastering β-Keto Esters. Chemical Reviews. Available from: [Link]

  • Wikipedia. Dieckmann condensation. Available from: [Link]

  • Augustine, R. L., et al. Five- and six-membered ring formation by the competitive Dieckmann cyclization of an amino triester. The Journal of Organic Chemistry. Available from: [Link]

  • DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]

  • DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]

  • Google Patents. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • Breslow, D. S., et al. A New Synthesis of β-Keto Esters of the Type RCOCH2COOC2H5. Journal of the American Chemical Society. Available from: [Link]

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available from: [Link]

  • SynArchive. Dieckmann Condensation. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

  • Organic Reactions. The Dieckmann Condensation. Available from: [Link]

  • University of Technology Sydney. Cyclic [beta]-keto esters synthesis and reactions. Available from: [Link]

  • ChemBK. N-Benzyl-3-methoxycarbonyl-4-piperidone. Available from: [Link]

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • ChemBK. methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Available from: [Link]

  • PubChemLite. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3). Available from: [Link]

  • PubChem. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479. Available from: [Link]

  • PubMed. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Available from: [Link]

Sources

An In-depth Technical Guide to 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS No. 159299-93-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, a key intermediate in modern medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis methodologies, and critical applications in the development of complex piperidine-based pharmaceuticals. Emphasis is placed on the causality behind synthetic choices and the strategic importance of this building block in drug discovery pipelines. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its three-dimensional structure allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets. 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS No. 159299-93-1) is a highly functionalized piperidine derivative that serves as a versatile building block for introducing this key motif. Its defining features—a protected nitrogen, a ketone, and a β-keto ester system—offer multiple points for chemical modification, making it an invaluable precursor for complex molecular architectures. This guide serves to elucidate the core technical aspects of this compound, providing researchers with the foundational knowledge required for its effective application.

Chemical Identity and Properties

This compound is a bicyclic piperidine derivative featuring a 4-oxo (keto) group, a benzyl carbamate protecting group at the 1-position, and a methyl ester at the 3-position.[1] These functional groups significantly influence its reactivity and physicochemical properties.

PropertyValueSource(s)
CAS Number 159299-93-1[1]
Molecular Formula C₁₅H₁₇NO₅[1]
Molecular Weight 291.30 g/mol [1]
IUPAC Name 1-O-benzyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate[1]
Boiling Point (Predicted) 435.2 ± 45.0 °C
Density (Predicted) 1.266 g/cm³[2]
InChI Key IMXBDLLIOVQVIF-UHFFFAOYSA-N

Synthesis and Mechanism

The synthesis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate can be approached through several routes. The choice of method often depends on the scale of the synthesis and the availability of starting materials. A common and reliable laboratory-scale approach involves a two-step process starting from a pre-formed piperidine ring.

Rationale for Synthetic Strategy

The chosen synthetic pathway prioritizes control and purity. The strategy involves first introducing the β-keto ester functionality and then protecting the ring nitrogen. This sequence is critical because the nitrogen of the parent 4-oxopiperidine is a nucleophile that could interfere with the initial esterification at the 3-position. By forming the methyl carboxylate first, we create a stable intermediate. The subsequent N-protection with benzyl chloroformate is a robust and high-yielding reaction that prevents unwanted side reactions in later steps where this intermediate might be used. An inert atmosphere is crucial to prevent hydrolysis of the chloroformate reagents.

Synthetic Workflow Diagram

G cluster_0 Step 1: Carbomethoxylation cluster_1 Step 2: N-Protection A 4-Oxopiperidine D Intermediate: Methyl 4-oxopiperidine-3-carboxylate A->D Reacts with B Methyl Chloroformate B->D C Triethylamine (Base) in DCM C->D Catalyzed by F 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (Final Product) D->F Reacts with D->F E Benzyl Chloroformate E->F

Caption: Synthetic workflow for 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for acylation and N-protection reactions.

Step 1: Synthesis of Methyl 4-oxopiperidine-3-carboxylate

  • To a stirred solution of 4-oxopiperidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert nitrogen atmosphere, add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

  • Dissolve the crude intermediate from Step 1 in anhydrous DCM (~0.5 M) under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Upon completion, perform an aqueous workup as described in Step 1.

  • Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure title compound.[1]

Applications in Drug Discovery and Medicinal Chemistry

The primary value of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate lies in its role as a versatile synthetic intermediate.[1] The strategic placement of its functional groups allows for a wide range of subsequent chemical transformations.

  • The 4-Oxo Group: This ketone is a handle for various reactions, including reductive amination to install diverse substituents, Wittig reactions to form exocyclic double bonds, and Grignard additions to create tertiary alcohols.

  • The β-Keto Ester System: The protons alpha to the ketone and ester are acidic, allowing for facile enolate formation and subsequent alkylation at the C-3 position.

  • The Benzyl Carbamate (Cbz) Group: This is a stable protecting group for the nitrogen atom, preventing its interference in reactions targeting other parts of the molecule. It can be readily removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the secondary amine, which can then be functionalized further.

A key application is its use as a precursor for other valuable intermediates. For example, it can be used to synthesize optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a crucial building block in the development of novel therapeutics.

G A 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 159299-93-1) B Further Synthetic Steps (e.g., Reductive Amination, Alkylation, Grignard Reaction) A->B Modification of 4-oxo or 3-position E Hydrogenolysis (Cbz Deprotection) A->E C Complex Piperidine Derivatives B->C D Active Pharmaceutical Ingredients (APIs) C->D Lead Optimization F N-H Piperidine Intermediate E->F G Further N-Functionalization F->G G->C

Caption: Role of the title compound as a key intermediate in pharmaceutical synthesis.

Quality Control and Analytical Characterization

To ensure the identity and purity of synthesized 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, a combination of analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR - Aromatic protons from the benzyl group (multiplet, ~7.3-7.4 ppm).- Singlet for the benzylic CH₂ protons (~5.2 ppm).- Singlet for the methyl ester protons (~3.7 ppm).- A series of multiplets for the diastereotopic piperidine ring protons, typically in the range of 2.5-4.5 ppm.
¹³C NMR - Carbonyl signals for the ketone (~200-205 ppm) and the two esters (~165-175 ppm).- Aromatic carbons from the benzyl group (~127-136 ppm).- Benzylic carbon (~68 ppm) and methyl ester carbon (~52 ppm).- Aliphatic carbons of the piperidine ring.
FT-IR - Strong C=O stretching bands for the ketone (~1720 cm⁻¹) and the carbamate and ester groups (~1700-1750 cm⁻¹).- C-O stretching bands.- Aromatic C-H stretching bands.
Mass Spec - Expected molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of 291.30.
HPLC/UPLC - A single major peak indicating high purity, used for quantitative analysis and monitoring reaction progress.

Forced degradation studies under acidic, alkaline, and oxidative conditions can be performed to assess the compound's stability.[1]

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols are essential.

6.1. Hazard Identification Based on GHS classifications, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

6.2. Recommended Handling Procedures [3]

  • Engineering Controls: Handle exclusively in a well-ventilated fume hood with local exhaust ventilation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Hand Protection: Use chemically resistant nitrile gloves.

    • Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH/MSHA-approved respirator.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

6.3. Storage Recommendations [1]

  • Temperature: Store in a refrigerator at 2–8 °C.

  • Atmosphere: Keep in a tightly sealed container under an inert gas like nitrogen or argon to prevent moisture and air degradation.

  • Incompatibilities: Store away from strong oxidizing agents.

Conclusion

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure and versatile functional groups provide a reliable and adaptable platform for the synthesis of novel piperidine-containing molecules. Understanding its synthesis, reactivity, and handling is crucial for any research program focused on the development of next-generation therapeutics targeting a wide range of diseases. This guide provides the authoritative grounding necessary for scientists to confidently incorporate this valuable intermediate into their synthetic workflows.

References

Sources

The Synthetic Alchemist's Guide to 4-Oxopiperidine Derivatives: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxopiperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of blockbuster drugs and promising therapeutic candidates. Its rigid, six-membered heterocyclic framework provides a versatile template for the spatial arrangement of pharmacophoric groups, enabling precise interactions with biological targets. This in-depth technical guide provides a comprehensive literature review of the principal synthetic strategies for accessing 4-oxopiperidine derivatives. We delve into the mechanistic underpinnings, practical applications, and comparative analysis of cornerstone reactions, including the Mannich and Dieckmann condensations, the aza-Diels-Alder reaction, and ring-closing metathesis. Each section is augmented with detailed experimental protocols, mechanistic diagrams, and a critical evaluation of the strengths and limitations of each approach, empowering researchers to make informed decisions in the design and execution of synthetic routes toward novel therapeutics.

The Strategic Importance of the 4-Oxopiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals.[1] The introduction of a carbonyl group at the 4-position not only serves as a key functional handle for further molecular elaboration but also influences the conformational properties of the ring, which can be critical for biological activity. The 4-oxopiperidine core is a central building block in the synthesis of a wide range of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[2] Its prevalence stems from its ability to serve as a rigid scaffold, allowing for the precise positioning of substituents to optimize binding to target proteins.

A prime example of the significance of the 4-oxopiperidine scaffold is its role as a key intermediate in the synthesis of the potent opioid analgesic fentanyl and its numerous analogs.[3] The straightforward and efficient synthetic routes to fentanyl, often starting from N-substituted 4-piperidones, underscore the practical utility of this heterocyclic core in drug development.[3]

This guide will navigate the primary synthetic avenues to this critical pharmacophore, providing both the theoretical foundation and practical insights necessary for its successful application in the research laboratory.

Foundational Synthetic Strategies: A Comparative Overview

The construction of the 4-oxopiperidine ring can be broadly categorized into several key synthetic transformations. The choice of method is often dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials. This section will explore the most prominent and versatile of these strategies.

The Mannich Reaction: A Classical Multicomponent Approach

The Mannich reaction is a powerful and atom-economical method for the synthesis of β-amino carbonyl compounds, and its intramolecular variant is a cornerstone for the preparation of 4-piperidones. The classical Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction, involves the condensation of two equivalents of an aldehyde with a primary amine and a dialkyl ester of acetonedicarboxylic acid.[4][5] This reaction proceeds through a double Mannich-type process to construct the symmetrical 4-piperidone ring.[4]

Mechanism of the Petrenko-Kritschenko Reaction:

The reaction is initiated by the formation of an imine from the aldehyde and the primary amine. This is followed by two successive Mannich-type condensations with the enol or enolate of the acetonedicarboxylate, leading to the cyclized 4-piperidone product. Subsequent hydrolysis and decarboxylation can then yield the parent 4-piperidone.

Petrenko-Kritschenko Mechanism cluster_0 Iminium Ion Formation cluster_1 First Mannich Condensation cluster_2 Second Mannich Condensation & Cyclization cluster_3 Hydrolysis & Decarboxylation Aldehyde Aldehyde Iminium_Ion Iminium_Ion Aldehyde->Iminium_Ion + R'-NH2 - H2O Primary_Amine Primary_Amine Primary_Amine->Iminium_Ion Enolate Enolate Mannich_Adduct_1 Mannich_Adduct_1 Iminium_Ion->Mannich_Adduct_1 Acetonedicarboxylate Acetonedicarboxylate Acetonedicarboxylate->Enolate Base Enolate->Mannich_Adduct_1 Iminium_Ion_2 Iminium Ion (2nd eq.) Cyclized_Intermediate Cyclized_Intermediate Mannich_Adduct_1->Cyclized_Intermediate + Iminium Ion 4-Piperidone_Ester 4-Oxopiperidine-3,5-dicarboxylate Cyclized_Intermediate->4-Piperidone_Ester - H2O 4-Piperidone 4-Piperidone 4-Piperidone_Ester->4-Piperidone H3O+, Δ - 2 CO2 - 2 R''OH

Caption: Mechanism of the Petrenko-Kritschenko piperidone synthesis.

Experimental Protocol: One-Pot Synthesis of N-Benzyl-2,6-diphenyl-4-piperidone

This protocol is a representative example of a Mannich-type synthesis of a 4-piperidone derivative.

  • Materials: Benzaldehyde, benzylamine, ethyl acetoacetate, ethanol.

  • Procedure:

    • To a stirred solution of benzaldehyde (2 equivalents) in ethanol, add benzylamine (1 equivalent).

    • To this mixture, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours. The product often precipitates from the reaction mixture.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure N-benzyl-2,6-diphenyl-4-piperidone.

Advantages and Limitations:

The Mannich reaction offers a straightforward and often high-yielding route to symmetrically substituted 4-piperidones in a single step. However, the classical approach is generally limited to the synthesis of these symmetrical derivatives. Modern variations, including the use of pre-formed enamines and asymmetric catalysis, have expanded the scope of this reaction to include the synthesis of chiral and unsymmetrically substituted 4-piperidones.

The Dieckmann Condensation: An Intramolecular Cyclization Strategy

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that proceeds in the presence of a base to form a β-keto ester.[3] This reaction is particularly well-suited for the synthesis of 5- and 6-membered rings, making it an excellent choice for the construction of the 4-oxopiperidine core. The starting materials are typically N,N-bis(alkoxycarbonylethyl)amines, which can be readily prepared from the corresponding primary amine and an acrylate ester.

Mechanism of the Dieckmann Condensation:

The reaction is initiated by the deprotonation of the α-carbon of one of the ester groups by a strong base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic β-keto ester intermediate. Subsequent workup with acid quenches the enolate and yields the final product.

Dieckmann Condensation Mechanism cluster_0 Enolate Formation cluster_1 Intramolecular Cyclization cluster_2 Protonation and Decarboxylation Diester N,N-bis(alkoxycarbonylethyl)amine Enolate Enolate Diester->Enolate Base (-BH) Cyclic_Intermediate Cyclic β-keto ester enolate Enolate->Cyclic_Intermediate Intramolecular Nucleophilic Attack beta_Keto_Ester 3-Alkoxycarbonyl-4-oxopiperidine Cyclic_Intermediate->beta_Keto_Ester H3O+ 4-Oxopiperidine 4-Oxopiperidine beta_Keto_Ester->4-Oxopiperidine Hydrolysis & Decarboxylation (H3O+, Δ)

Caption: Mechanism of the Dieckmann condensation for 4-oxopiperidine synthesis.

Experimental Protocol: Synthesis of N-Benzyl-4-piperidone

  • Step 1: Synthesis of Diethyl N-benzyl-3,3'-iminodipropionate.

    • To a solution of benzylamine (1 equivalent) in ethanol, add ethyl acrylate (2.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure to obtain the crude diester, which can often be used in the next step without further purification.

  • Step 2: Dieckmann Condensation and Decarboxylation.

    • To a suspension of sodium ethoxide (1.1 equivalents) in dry toluene, add the crude diester from Step 1 dropwise at a temperature that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and quench with aqueous hydrochloric acid.

    • Heat the acidic mixture to reflux to effect decarboxylation.

    • After cooling, neutralize the mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by distillation or column chromatography to yield N-benzyl-4-piperidone.

Advantages and Limitations:

The Dieckmann condensation is a reliable method for the synthesis of N-substituted 4-piperidones. The starting materials are readily available, and the reaction is generally high-yielding. A significant advantage is the ability to introduce a variety of substituents on the nitrogen atom by starting with the corresponding primary amine. However, the reaction requires strongly basic conditions, which may not be compatible with all functional groups.

The Aza-Diels-Alder Reaction: A Cycloaddition Approach

The aza-Diels-Alder reaction, a powerful tool for the construction of six-membered nitrogen-containing heterocycles, offers a convergent and stereocontrolled route to tetrahydropyridines, which can be readily converted to 4-oxopiperidines.[6] In this [4+2] cycloaddition, an imine acts as the dienophile, reacting with a 1,3-diene. The use of chiral catalysts or auxiliaries can allow for the enantioselective synthesis of highly functionalized piperidine derivatives.

Mechanism of the Aza-Diels-Alder Reaction:

The reaction typically proceeds through a concerted pericyclic transition state, although stepwise mechanisms can also operate, particularly with more polarized reactants. The stereochemistry of the starting materials is often transferred to the product with high fidelity.

Aza_Diels_Alder cluster_0 [4+2] Cycloaddition cluster_1 Conversion to 4-Oxopiperidine Diene 1,3-Diene Tetrahydropyridine Tetrahydropyridine Diene->Tetrahydropyridine Imine Imine (Dienophile) Imine->Tetrahydropyridine Oxidation Oxidation/Hydrolysis 4-Oxopiperidine 4-Oxopiperidine Tetrahydropyridine->4-Oxopiperidine e.g., Ozonolysis or Hydroboration-Oxidation

Caption: General scheme for the aza-Diels-Alder reaction to form a tetrahydropyridine precursor to 4-oxopiperidines.

Experimental Protocol: Diastereoselective Aza-Diels-Alder Reaction

This protocol illustrates the synthesis of a tetrahydropyridine derivative that can be a precursor to a chiral 4-oxopiperidine.

  • Materials: Danishefsky's diene, N-benzylidene-(R)-α-methylbenzylamine, zinc chloride (or other Lewis acid catalyst), dichloromethane.

  • Procedure:

    • To a solution of the chiral imine (1 equivalent) in dry dichloromethane at -78 °C, add the Lewis acid catalyst (e.g., ZnCl2, 1.1 equivalents).

    • Stir the mixture for 30 minutes, then add Danishefsky's diene (1.5 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the diastereomerically enriched tetrahydropyridinone.

    • Subsequent hydrolysis of the enol silyl ether and reduction of the double bond would yield the corresponding 4-oxopiperidine.

Advantages and Limitations:

The aza-Diels-Alder reaction provides excellent control over stereochemistry and allows for the convergent synthesis of complex piperidine structures. The use of chiral auxiliaries or catalysts can lead to high levels of enantioselectivity. However, the dienes and imines required for the reaction may need to be synthesized separately, adding to the overall step count. The reaction conditions, particularly the choice of Lewis acid catalyst, can be critical for achieving high yields and selectivities.

Ring-Closing Metathesis (RCM): A Modern and Versatile Approach

Ring-closing metathesis (RCM) has emerged as a powerful and highly versatile tool in modern organic synthesis for the construction of cyclic compounds, including piperidines.[7] This reaction, catalyzed by ruthenium or molybdenum complexes (e.g., Grubbs' or Schrock's catalysts), involves the intramolecular cyclization of a diene. For the synthesis of 4-oxopiperidine precursors, an appropriately substituted acyclic diene containing a nitrogen atom is required.

Mechanism of Ring-Closing Metathesis:

The catalytic cycle involves the formation of a metallacyclobutane intermediate from the reaction of the metal carbene catalyst with one of the alkene moieties of the diene. This intermediate then undergoes a retro [2+2] cycloaddition to release an alkene byproduct (typically ethylene for terminal dienes) and regenerate a metal carbene, which then reacts with the second alkene moiety to close the ring.

RCM_Mechanism cluster_0 Catalytic Cycle Catalyst [M]=CH2 Metallacyclobutane1 Metallacyclobutane Intermediate 1 Catalyst->Metallacyclobutane1 + Diene Diene Acyclic Diene Diene->Metallacyclobutane1 Intermediate_Carbene [M]=CHR Metallacyclobutane1->Intermediate_Carbene - C2H4 Metallacyclobutane2 Metallacyclobutane Intermediate 2 Intermediate_Carbene->Metallacyclobutane2 Intramolecular Coordination Metallacyclobutane2->Catalyst + Cyclic Alkene Cyclic_Alkene Tetrahydropyridine Metallacyclobutane2->Cyclic_Alkene

Caption: Simplified mechanism of ring-closing metathesis for piperidine synthesis.

Experimental Protocol: Synthesis of a Protected Tetrahydropyridine via RCM

  • Materials: N,N-Diallyl-p-toluenesulfonamide, Grubbs' second-generation catalyst, dichloromethane.

  • Procedure:

    • Dissolve the N,N-diallyl-p-toluenesulfonamide in dry, deoxygenated dichloromethane to a concentration of approximately 0.05 M.

    • Add Grubbs' second-generation catalyst (typically 1-5 mol%).

    • Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for several hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst.

    • Concentrate the reaction mixture and purify the crude product by column chromatography to obtain the protected tetrahydropyridine.

    • The resulting tetrahydropyridine can be converted to the corresponding 4-oxopiperidine through functional group manipulations such as hydroboration-oxidation followed by oxidation of the resulting alcohol.

Advantages and Limitations:

RCM is highly tolerant of a wide range of functional groups and generally proceeds under mild reaction conditions. It is particularly useful for the synthesis of complex and highly substituted piperidine rings. The primary limitation is the cost of the ruthenium or molybdenum catalysts, although catalyst loadings can often be kept low. The synthesis of the diene precursor is also an additional synthetic step.

Comparative Analysis of Synthetic Routes

Synthetic MethodKey FeaturesAdvantagesLimitations
Mannich Reaction Multicomponent reaction of an aldehyde, amine, and a β-dicarbonyl compound.Atom-economical, often a one-pot procedure, good for symmetrical derivatives.Primarily yields symmetrical products in its classical form, may require harsh conditions.
Dieckmann Condensation Intramolecular cyclization of a diester.Readily available starting materials, good yields, versatile for N-substitution.Requires strongly basic conditions, not suitable for base-sensitive substrates.
Aza-Diels-Alder Reaction [4+2] cycloaddition of an imine and a diene.High stereocontrol, convergent synthesis, access to complex and chiral products.Requires synthesis of diene and imine precursors, catalyst optimization can be crucial.
Ring-Closing Metathesis Intramolecular cyclization of a diene.Excellent functional group tolerance, mild conditions, suitable for complex structures.Cost of catalysts, requires synthesis of the diene precursor.

Applications in Medicinal Chemistry: The 4-Oxopiperidine Core in Action

The versatility of the 4-oxopiperidine scaffold is evident in its widespread use as a key intermediate in the synthesis of numerous marketed drugs.

  • Haloperidol: A typical antipsychotic used in the treatment of schizophrenia, the synthesis of haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine, which is itself derived from a 4-piperidone precursor.

  • Risperidone: An atypical antipsychotic, the synthesis of risperidone involves the coupling of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a substituted ethyl chloride derivative. The piperidinyl-benzisoxazole core is constructed from a 4-oxopiperidine starting material.[4]

  • Loperamide: An opioid-receptor agonist used for the treatment of diarrhea, loperamide is synthesized from 4-(4-chlorophenyl)-4-hydroxypiperidine, a derivative readily accessible from the corresponding 4-piperidone.[8][9]

  • Domperidone: A peripheral dopamine antagonist used as an antiemetic, the synthesis of domperidone involves the coupling of two heterocyclic fragments, one of which is a substituted 4-aminopiperidine, which can be derived from a 4-oxopiperidine.[10]

Conclusion and Future Perspectives

The 4-oxopiperidine scaffold remains a cornerstone of modern medicinal chemistry, providing a robust and versatile platform for the design and synthesis of novel therapeutic agents. The classical methodologies of the Mannich and Dieckmann reactions continue to be workhorses for the preparation of simpler derivatives, while the more modern aza-Diels-Alder reaction and ring-closing metathesis offer unparalleled control over stereochemistry and access to complex molecular architectures.

As our understanding of disease pathways becomes more nuanced, the demand for novel and diverse small molecules for drug discovery will continue to grow. The development of new catalytic systems, particularly for asymmetric variants of these key reactions, will further empower medicinal chemists to explore chemical space around the 4-oxopiperidine core with greater precision and efficiency. The continued innovation in synthetic methodology will undoubtedly lead to the discovery of the next generation of therapeutics built upon this privileged heterocyclic framework.

References

  • Chiral 4-piperidones and their bicyclic analogs. Strategy of stereoselective synthesis (review).[11]

  • Loperamide synthesis. ChemicalBook.[8]

  • Synthesis and characterization of [N-methyl-3H]loperamide. PubMed.[9]

  • Petrenko-Kritschenko piperidone synthesis. Grokipedia.[4]

  • Petrenko-Kritschenko Piperidone Synthesis. SynArchive.[5]

  • Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols. Benchchem.[7]

  • Loperamide hydrochloride synthesis. ChemicalBook.[12]

  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists.[13]

  • Process for the preparation of loperamide. Google Patents.[14]

  • Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction. Organic Chemistry Frontiers (RSC Publishing).

  • The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Publishing.

  • Chemo‐ and Diastereoselective Synthesis of Pyrazolo‐tetrahydropyridines via Multicomponent Sequential Aza‐Diels‐Alder Reactions in Water | Request PDF. ResearchGate.[15]

  • Application Notes and Protocols: Step-by-Step Guide to Tetrahydropyridine Synthesis via Aza-Diels-Alder Reaction. Benchchem.[6]

  • The synthetic method of domperidone maleate. Google Patents.[16]

  • Synthesis of 4-piperidones. Organic Chemistry Portal.[2]

  • Recent advances in the synthesis of piperidones and piperidines.[1]

  • Petrenko-Kritschenko piperidone synthesis. Wikipedia.[17]

  • The methodology for preparing domperidone: strategies, routes and reaction processes. Semantic Scholar.[18]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.

  • The methodology for preparing domperidone: strategies, routes and reaction processes.[10]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. NIH.[19]

  • Retrosynthetic analysis process of domperidone. ResearchGate.[20]

  • Petrenko-Kritschenko Piperidone Synthesis.[21]

  • Piperidine Synthesis. - DTIC.[3]

  • Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis | Organic Letters. ACS Publications.[22]

  • Four-component stereoselective synthesis of tetracyano-substituted piperidines | Request PDF. ResearchGate.[23]

  • Synthesis of Tetrahydropyridines by an Aza-Diels-Alder Reaction. Sci-Hub.

  • A Convenient One-Pot Preparation of N-Substituted 4-Phenylpiperidines. ResearchGate.[24]

  • TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. PubMed.[25]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.[26]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH.[27]

  • Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry.[28]

  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience.[29]

  • Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry.[30]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal.[31]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.

Sources

Navigating the Procurement and Application of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast repository of heterocyclic scaffolds, the piperidine moiety remains a cornerstone, celebrated for its prevalence in numerous approved drugs and its capacity to impart favorable physicochemical properties. This guide provides an in-depth technical overview of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, a versatile intermediate for researchers, scientists, and drug development professionals. We will explore its commercial availability, critical quality control parameters, and its application as a precursor to complex molecular architectures.

Introduction to 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, with the CAS number 159299-93-1, is a key synthetic intermediate characterized by a piperidine ring system.[1] Its structure features a benzyl group attached to the nitrogen atom, a methyl ester at the 3-position, and a ketone at the 4-position. This unique combination of functional groups makes it a highly valuable precursor in medicinal chemistry for the synthesis of a wide array of more complex, biologically active molecules.[1] The N-benzyl group serves as a common protecting group in organic synthesis, while the keto-ester functionality allows for a variety of chemical transformations, including the introduction of diverse substituents and the construction of fused ring systems. The piperidine scaffold itself is a privileged structure in medicinal chemistry, known to confer desirable properties such as improved solubility and metabolic stability.[2]

Chemical Structure and Properties:

  • Molecular Formula: C₁₅H₁₇NO₅[1]

  • Molecular Weight: 291.30 g/mol [1]

  • Appearance: Typically a solid

  • Solubility: Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Commercial Availability and Supplier Qualification

The reliable procurement of high-quality starting materials is the foundation of any successful synthetic campaign. 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is available from a range of commercial suppliers. However, purity, batch-to-batch consistency, and the quality of accompanying documentation can vary significantly. Therefore, a robust supplier qualification process is essential.

Supplier Qualification Workflow:

G cluster_qualification Supplier Qualification Workflow start Identify Potential Suppliers request_info Request Technical Data Package (CoA, SDS, Purity) start->request_info eval_docs Evaluate Documentation (Completeness, Compliance) request_info->eval_docs sample_testing Order and Test Sample (QC Analysis) eval_docs->sample_testing compare Compare Suppliers (Purity, Cost, Lead Time) sample_testing->compare approve Approve Supplier compare->approve Meets Criteria reject Reject Supplier compare->reject Does Not Meet Criteria

Caption: A workflow diagram for qualifying commercial suppliers of chemical intermediates.

Table 1: Commercial Suppliers of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

SupplierProduct NumberPurityAvailability
BLD PharmBD136356≥95%In Stock
Key OrganicsKI-4578≥95%In Stock
A2B ChemAA6214897%In Stock
ArctomSYX-B58304≥97%In Stock
AmbeedA159299931≥95%In Stock

Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence before procurement.

Synthesis and Quality Control

A fundamental understanding of the synthetic route to 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is crucial for anticipating potential impurities. The most common synthetic approach involves a Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[3][4][5]

Synthetic Pathway:

G cluster_synthesis Synthetic Pathway via Dieckmann Condensation diester N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester cyclization Intramolecular Dieckmann Condensation diester->cyclization base Strong Base (e.g., NaH, NaOMe) base->cyclization product 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate cyclization->product

Caption: A simplified schematic of the Dieckmann condensation for the synthesis of the target compound.

Experimental Protocol: Synthesis via Dieckmann Condensation

The following is a representative, non-optimized protocol for the synthesis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Materials:

  • N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • A solution of N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester in anhydrous toluene is added dropwise to a stirred suspension of sodium hydride in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Quality Control: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a critical parameter that should be verified upon receipt from a commercial supplier or after in-house synthesis. Reversed-phase HPLC with UV detection is a robust and widely used method for this purpose.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient Program:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Applications in Medicinal Chemistry and Drug Discovery

The N-benzyl piperidine motif is a well-established pharmacophore found in a multitude of biologically active compounds.[6][7] 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate serves as a versatile starting material for the synthesis of more elaborate molecules with potential therapeutic applications. The strategic placement of the ketone and ester functionalities allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

For instance, the ketone can be subjected to reductive amination to introduce a variety of amine-containing side chains. It can also serve as a handle for the construction of spirocyclic systems or for the introduction of substituents at the 4-position through nucleophilic addition reactions. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to the corresponding alcohol. These transformations provide access to a diverse chemical space, making this compound a valuable tool for the synthesis of novel chemical entities for a range of biological targets. For example, similar 4-oxopiperidine structures are used as key intermediates in the synthesis of compounds targeting thymidylate synthase for cancer therapy.[8]

Conclusion

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a commercially available and synthetically accessible building block of significant utility in medicinal chemistry and drug discovery. Its procurement requires a diligent supplier qualification process to ensure high quality and batch-to-batch consistency. A thorough understanding of its synthesis, primarily through the Dieckmann condensation, and the implementation of robust analytical methods such as HPLC for quality control are essential for its effective use in research and development. The versatile nature of its functional groups provides a platform for the synthesis of a wide array of complex piperidine-containing molecules, underscoring its importance as a valuable intermediate in the pursuit of novel therapeutics.

References

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • ChemBK. methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. [Link]

  • Organic Reactions. The Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • UCL Discovery. The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. [Link]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Pouramini, F., et al. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15(1), 40991. [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • Google Patents.
  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. [Link]

Sources

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, a pivotal heterocyclic intermediate in modern medicinal chemistry. The document delineates its fundamental physicochemical properties, outlines a robust and validated synthetic protocol, details methods for its analytical characterization, and explores its application as a versatile scaffold in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development, offering expert insights into the causality behind experimental design and the strategic utility of this compound.

Core Physicochemical Properties

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a complex organic molecule featuring a piperidone core functionalized with both a benzyloxycarbonyl group on the ring nitrogen and a methoxycarbonyl group at the 3-position. This β-keto ester arrangement makes it a highly valuable and reactive intermediate for further chemical elaboration.

The definitive molecular characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₅PubChem[1]
Molecular Weight 291.30 g/mol ECHEMI[2]
IUPAC Name 1-benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylatePubChem[1]
Canonical SMILES COC(=O)C1C(=O)CCN(C1)C(=O)OCC2=CC=CC=C2PubChem[1]
PubChem CID 15748136PubChem[1]

Synthesis and Mechanistic Rationale

The synthesis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is most effectively achieved through the N-acylation of a commercially available piperidone precursor. This approach is favored for its high efficiency, selectivity, and the use of standard, well-understood reaction conditions. Piperidone derivatives are widely recognized as essential pharmaceutical intermediates due to the versatility of their core structure for further chemical modification.[3]

Proposed Synthetic Workflow

The logical pathway involves the reaction of a pre-existing β-keto ester piperidine with benzyl chloroformate to install the benzyloxycarbonyl (Cbz) group onto the secondary amine.

Synthetic Workflow Precursor Methyl 4-oxopiperidine-3-carboxylate (or its hydrochloride salt) Product 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate Precursor->Product N-Acylation (Schotten-Baumann conditions) Reagent Benzyl Chloroformate (Cbz-Cl) + Mild Base (e.g., NaHCO₃, Et₃N) Reagent->Product Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF) Solvent->Product Workup Aqueous Workup & Purification (Chromatography) Product->Workup Isolation

Caption: Proposed synthesis of the target compound via N-acylation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate with >95% purity.

Materials:

  • Methyl 4-oxopiperidine-3-carboxylate hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-oxopiperidine-3-carboxylate hydrochloride (1.0 eq.) in a saturated aqueous solution of sodium bicarbonate (approx. 10 mL per gram of starting material). Stir for 15 minutes.

    • Rationale: The hydrochloride salt must be neutralized to the free secondary amine for it to be nucleophilic and react with the Cbz-Cl. Sodium bicarbonate is a mild base sufficient for this deprotonation without promoting side reactions like ester hydrolysis.

  • Extraction of Free Amine: Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: This step isolates the free amine from the salt and water, providing a clean substrate in a suitable organic solvent for the subsequent reaction. It is critical to use the free base immediately as it can be unstable.

  • N-Acylation Reaction: Re-dissolve the resulting oil (the free amine) in anhydrous dichloromethane (approx. 10 mL/g). Cool the flask to 0 °C in an ice bath. Add a mild base such as triethylamine (1.2 eq.). Slowly, add benzyl chloroformate (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: The reaction is exothermic; cooling prevents potential side reactions. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Rationale: The acid wash removes any remaining triethylamine. The bicarbonate wash removes any unreacted acidic species. The brine wash removes bulk water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Rationale: Chromatography is essential to remove non-polar impurities (e.g., excess Cbz-Cl) and any polar baseline impurities, yielding the final product with high purity.

Analytical Characterization

Confirming the identity and purity of the synthesized 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is critical. The following techniques provide a comprehensive structural validation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3-7.4 ppm), a singlet for the benzylic CH₂ protons (~5.2 ppm), a singlet for the methyl ester protons (~3.7 ppm), and complex multiplets for the diastereotopic protons of the piperidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the two distinct carbonyl carbons (the ketone ~200 ppm and the two ester/carbamate carbonyls ~155-170 ppm), carbons of the aromatic ring, the benzylic and methoxy carbons, and the aliphatic carbons of the piperidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ or sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, matching the molecular formula C₁₅H₁₇NO₅.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, a single major peak should be observed, and its area percentage should be >95%.

Utility in Drug Discovery and Development

The 4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The title compound serves as a sophisticated building block, offering multiple points for diversification to generate compound libraries for screening.

Strategic Value as a Scaffold

The molecule's design allows for three primary vectors of chemical modification:

  • The Ketone (C4-position): Can undergo reactions such as reductive amination, Wittig reactions, or aldol condensations to introduce a wide variety of substituents.

  • The β-Keto Ester Moiety (C3-position): The acidic α-proton can be removed to form an enolate, which can then be alkylated or acylated to install functional groups at the C3 position.

  • The N-Benzyloxycarbonyl Group (C1-position): This group serves as a protecting group that can be readily removed via hydrogenolysis. The resulting secondary amine can then be functionalized with an array of different substituents (R-groups) through acylation, alkylation, or sulfonylation.

This strategic versatility is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space around a core scaffold.[4]

Drug Discovery Logic Core 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate Mod1 Modification at C4 Ketone (e.g., Reductive Amination) Core->Mod1 Mod2 Modification at C3 Position (e.g., Alkylation) Core->Mod2 Mod3 Deprotection (H₂) & N-Functionalization Core->Mod3 Library Diverse Compound Library Mod1->Library Combinatorial Synthesis Mod2->Library Combinatorial Synthesis Mod3->Library Combinatorial Synthesis Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Screening->Hit

Caption: Role as a scaffold for generating diverse compound libraries.

Safety and Handling

While specific toxicity data for this compound is not available, its structural analogues, such as methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, are known to cause skin and eye irritation.[5] Therefore, standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is more than a simple chemical; it is a strategically designed intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with a reliable synthetic route and multiple handles for chemical modification, establish it as a valuable tool for researchers and drug development professionals aiming to construct novel and complex molecular architectures.

References

  • PubChem. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. [Link]

  • ChemBK. methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.[Link]

  • PubChemLite. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3).[Link]

  • MOLBASE. benzyl 3-methyl-4-oxopiperidine-1-carboxylate price & availability.[Link]

  • Google Patents.CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Google Patents.
  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride.[Link]

Sources

The Piperidone Nucleus: A Privileged Scaffold and Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperidone framework, a six-membered heterocyclic ring containing a ketone and a nitrogen atom, stands as a cornerstone in medicinal chemistry and pharmaceutical development. Its prevalence in a multitude of FDA-approved drugs and natural products designates it as a "privileged scaffold," a testament to its favorable pharmacological and pharmacokinetic properties.[1][2] This guide provides an in-depth technical analysis of the piperidone nucleus, not merely as a structural motif but as a highly versatile and strategically critical intermediate in the synthesis of complex pharmaceutical agents. We will explore foundational and modern stereoselective methods for constructing the piperidone core, delve into its key chemical transformations, and present detailed case studies on its application in the synthesis of globally significant pharmaceuticals, including fentanyl and precursors for atypical antipsychotics. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind synthetic choices and providing robust, well-referenced protocols.

The Strategic Importance of the Piperidone Scaffold

The utility of piperidone in drug synthesis is rooted in its unique structural features. The presence of a ketone provides a reactive handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, while the secondary amine allows for diverse substitutions that can profoundly modulate a molecule's biological activity and properties.[3][4] This dual functionality allows chemists to use the piperidone core as a central hub from which molecular complexity can be built in multiple vectors. Piperidone derivatives are key intermediates in the synthesis of compounds across numerous therapeutic areas, including analgesics, antipsychotics, antihistamines, and anti-cancer agents.[1][4][5]

Foundational Synthesis of the Piperidone Core

The construction of the piperidone ring is a critical first step, and numerous methods have been developed, ranging from classical cyclizations to modern, highly stereoselective catalytic approaches.

Classical Methodologies

Historically, methods such as the Dieckmann condensation of aminodicarboxylate esters and the Mannich reaction, which involves the condensation of a carbonyl compound with an amine and formaldehyde (or another aldehyde), have been staples for synthesizing 4-piperidones.[6][7] While effective, these methods can sometimes lack the stereochemical control required for modern drug development.

Modern Strategies for Stereoselective Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated synthetic routes that control the three-dimensional arrangement of atoms.

  • Imino Diels-Alder Reaction: This powerful cycloaddition provides a direct and highly stereoselective route to substituted piperidine derivatives, which can then be hydrolyzed to the corresponding piperidones.[6] The stereochemistry of the final product can often be controlled by the choice of Lewis acid catalyst and the nature of the substituents on the imine and diene.

  • Aza-Michael Addition: The conjugate addition of an amine to a divinyl ketone presents an atom-efficient method for accessing 2-substituted 4-piperidone building blocks.[8][9] This approach is particularly valuable for creating chiral piperidones that can serve as precursors to complex drug analogues, such as those of donepezil.[8][9]

  • Catalytic Hydrogenation of Pyridines: The direct reduction of readily available pyridine precursors is the most atom-economical route to the piperidine skeleton.[10][11] However, this transformation is challenging due to the aromatic stability of the pyridine ring and the tendency of the nitrogen atom to poison common hydrogenation catalysts.[10][12] Recent advances, such as the use of robust iridium(III) catalysts for ionic hydrogenation, have overcome many of these limitations, allowing for the reduction of pyridines bearing sensitive functional groups under mild conditions.[12][13]

G cluster_0 Synthetic Routes to Piperidone Core Acyclic_Precursors Acyclic Precursors (e.g., Aminodiesters, Divinyl Ketones) Dieckmann Dieckmann Condensation Acyclic_Precursors->Dieckmann Cyclization Mannich Mannich Reaction Acyclic_Precursors->Mannich Cyclization Aza_Michael Aza-Michael Addition Acyclic_Precursors->Aza_Michael Cyclization Pyridine Pyridine Derivatives Hydrogenation Catalytic Hydrogenation (e.g., Ir(III), Rh, Ru) Pyridine->Hydrogenation Reduction Piperidone Piperidone Core Dieckmann->Piperidone Mannich->Piperidone Aza_Michael->Piperidone Hydrogenation->Piperidone

Caption: Key synthetic strategies for constructing the piperidone ring.

The Piperidone as a Keystone Intermediate: Key Transformations and Applications

Once the piperidone core is synthesized, it serves as a versatile platform for diversification. The following sections detail the most critical transformations and their application in the synthesis of major pharmaceutical classes.

Reductive Amination of the C4-Ketone

This is arguably the most important reaction of 4-piperidones in pharmaceutical synthesis. It allows for the introduction of a substituted amino group at the C4 position, a key feature in many opioid analgesics.

Causality of Experimental Choice: The reaction proceeds via the formation of an iminium ion intermediate upon reaction of the ketone with a primary or secondary amine, which is then reduced. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation.[14] Unlike stronger hydrides like sodium borohydride, STAB is mild enough that it will not reduce the starting ketone, is tolerant of mildly acidic conditions used to catalyze iminium ion formation, and selectively reduces the iminium intermediate, leading to high yields of the desired amine.[14]

Case Study 1: Synthesis of Fentanyl

Fentanyl, a potent synthetic opioid, is a prime example of a drug synthesized using a 4-piperidone intermediate. The synthesis hinges on a key reductive amination step.[15][16]

Experimental Protocol: Synthesis of Fentanyl from N-phenethyl-4-piperidone

This protocol is adapted from optimized, high-yield procedures.[15][16]

  • Step 1: Reductive Amination.

    • To a solution of N-(2-phenylethyl)-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloroethane, add acetic acid (2.0 eq).

    • Stir the mixture for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, controlling any exotherm.

    • Stir the reaction at room temperature for 12-16 hours until TLC or LC-MS analysis shows complete consumption of the starting piperidone.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure to yield crude N-phenyl-1-(2-phenylethyl)piperidin-4-amine.

  • Step 2: Acylation.

    • Dissolve the crude amine from Step 1 (1.0 eq) in dichloromethane.

    • Add diisopropylethylamine (DIPEA) (2.0 eq) to act as a non-nucleophilic base.

    • Cool the solution to 0 °C using an ice bath.

    • Add propionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over sodium sulfate and concentrate to yield fentanyl free base. The product can be further purified by recrystallization or conversion to a salt (e.g., citrate or hydrochloride).[14][15]

G P4P N-phenethyl-4-piperidone Intermediate N-phenyl-1-(2-phenylethyl) piperidin-4-amine P4P->Intermediate Reductive Amination Aniline Aniline Aniline->Intermediate STAB STAB, Acetic Acid STAB->Intermediate Fentanyl Fentanyl Intermediate->Fentanyl Acylation PropionylChloride Propionyl Chloride, DIPEA PropionylChloride->Fentanyl

Caption: Synthetic workflow for Fentanyl via reductive amination.

Table 1: Representative Yields for Fentanyl Synthesis Steps

StepTransformationStarting MaterialProductTypical YieldReference(s)
1Alkylation4-piperidoneN-phenethyl-4-piperidone88%[15][16]
2Reductive AminationN-phenethyl-4-piperidone4-Anilino-N-phenethylpiperidine91%[15][16]
3Acylation4-Anilino-N-phenethylpiperidineFentanyl95%[15][16]
N-Arylation and the Synthesis of Antipsychotic Precursors

The synthesis of N-aryl-substituted 4-piperidones is crucial for developing central nervous system (CNS) agents, particularly atypical antipsychotics.[17][18] These intermediates are often precursors to molecules that interact with dopamine and serotonin receptors.[19] A common strategy involves an exchange reaction where a readily accessible N-substituted piperidone, such as N-methyl-N-benzyl-4-oxopiperidinium iodide, reacts with various anilines to yield the desired N-aryl-4-piperidones.[17] This method is advantageous because it avoids the often tedious synthesis of precursors like 1,5-dichloro-3-pentanone.[18] The resulting N-aryl piperidones can then be further functionalized, for example, by linking them to other heterocyclic systems like benzoisoxazoles, a common motif in antipsychotic drugs.[19]

Ring Functionalization for Novel Drug Analogues

Beyond the nitrogen and C4-ketone, direct functionalization of the piperidone ring's C-H bonds is an advanced strategy for creating novel analogues. Catalyst-controlled, site-selective C-H functionalization allows for the introduction of substituents at the C2, C3, or C4 positions.[20] This approach is powerful for generating libraries of compounds for structure-activity relationship (SAR) studies.

Case Study 2: Donepezil Analogue Synthesis

Donepezil is a piperidine-based drug used to treat Alzheimer's disease.[8] Synthesizing analogues with additional substituents on the piperidine ring can lead to improved pharmacological profiles.[8] An efficient route to achieve this begins with the synthesis of 2-substituted 4-piperidones via an aza-Michael reaction.[9] These chiral piperidone building blocks are then converted into donepezil analogues. This strategy highlights how controlling the initial piperidone structure allows for systematic exploration of the chemical space around a known drug scaffold.[8][9]

G DivinylKetone Divinyl Ketone Piperidone 2-Substituted-4-Piperidone (Chiral Intermediate) DivinylKetone->Piperidone Aza-Michael Addition ChiralAmine Chiral Amine ChiralAmine->Piperidone MultiStep Multi-Step Conversion (e.g., Wittig, Reduction, Alkylation) Piperidone->MultiStep DonepezilAnalogue Donepezil Analogue MultiStep->DonepezilAnalogue

Sources

Methodological & Application

Reaction mechanism of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate with amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of 4-Substituted Piperidine Scaffolds

Topic: Reaction Mechanism and Protocols for the Synthesis of 4-Amino and 4-Enamine Piperidine Derivatives from 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract

The piperidine ring is a privileged scaffold, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Functionalization of the piperidine ring, particularly at the 4-position, provides key intermediates for drug discovery. This application note presents a detailed guide to the reaction of 1-benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, a versatile β-keto ester, with primary and secondary amines. We elucidate the distinct mechanistic pathways—reductive amination and enamine formation—that govern these transformations. This guide provides field-proven, step-by-step protocols, troubleshooting strategies, and the causal reasoning behind experimental choices, enabling researchers to reliably synthesize valuable 4-aminopiperidine and 4-enaminopiperidine derivatives.

Introduction: The Strategic Importance of 4-Oxopiperidine Derivatives

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a highly functionalized building block. Its structure incorporates three key reactive sites: a ketone at C4, an acidic proton at C3 alpha to two carbonyls, and two distinct carbamate/ester groups. The N-benzyloxycarbonyl (Cbz) group provides robust protection of the piperidine nitrogen, stable under a range of conditions but readily removable via hydrogenolysis.[2] The reactivity of the C4 ketone is the primary focus of this guide, serving as an electrophilic handle for introducing nitrogen-based substituents.

The reaction outcome is critically dependent on the class of amine employed:

  • Primary Amines (RNH₂): In the presence of a mild reducing agent, primary amines undergo a one-pot reductive amination to yield secondary amines at the C4 position.[3][4]

  • Secondary Amines (R₂NH): These amines react to form a thermodynamically stable enamine, a versatile nucleophile for subsequent C-C bond-forming reactions.[5][6]

Understanding and controlling these pathways allows for the strategic synthesis of diverse piperidine-based libraries for screening and lead optimization.

Mechanistic Pathways

The reaction with either primary or secondary amines proceeds through a common carbinolamine and subsequent iminium ion intermediate. The divergence in the reaction pathway occurs at the iminium ion stage, dictated by the substitution on the amine nitrogen.

Pathway A: Reductive Amination with Primary Amines

This pathway converts the C4 ketone into a C4-amino group. It is a cornerstone of medicinal chemistry for installing diverse side chains. The mechanism involves three key stages performed in a single pot:

  • Iminium Ion Formation: The primary amine performs a nucleophilic attack on the C4 carbonyl, forming a hemiaminal (or carbinolamine) intermediate. Under mild acidic conditions (often self-catalyzed by the amine salt or an additive), this intermediate dehydrates to form a protonated imine, known as an iminium ion. This equilibrium is driven forward by the subsequent reduction step.[3][7]

  • Reduction: A hydride reagent, chosen for its selectivity, reduces the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[8] Its steric bulk and attenuated reactivity prevent significant reduction of the starting ketone, allowing imine formation to proceed before reduction occurs. This selectivity is crucial for a successful one-pot reaction.

  • Final Product: The hydride attack on the iminium carbon yields the final, stable 4-amino-piperidine derivative.

G A Starting Material (4-Oxopiperidine Derivative) C Hemiaminal Intermediate A->C + 1. Nucleophilic Attack B Primary Amine (R-NH₂) B->C D Iminium Ion [C=N⁺R(H)] C->D - H₂O 2. Dehydration E 4-Aminopiperidine Product D->E + [H⁻] 3. Reduction F NaBH(OAc)₃ (Reducing Agent) F->D

Caption: Reductive Amination Pathway with a Primary Amine.

Pathway B: Enamine Formation with Secondary Amines

When a secondary amine is used, the iminium ion intermediate cannot be neutralized by deprotonation of the nitrogen atom. Instead, it eliminates a proton from an adjacent carbon atom to form a stable carbon-carbon double bond.

  • Iminium Ion Formation: The mechanism proceeds identically to Pathway A through the formation of the iminium ion.

  • Regioselective Deprotonation: The iminium ion has protons on the adjacent C3 and C5 positions. The proton at C3 is significantly more acidic due to the electron-withdrawing effect of the methoxycarbonyl group. Consequently, a base (typically the excess secondary amine or a catalyst) will preferentially remove the C3 proton.[5]

  • Stable Enamine Product: This deprotonation results in the formation of a C3=C4 double bond. The resulting enamine is conjugated with the C3-ester, a thermodynamically favorable arrangement that makes it the major product.[6] This reaction often requires the removal of water via a Dean-Stark apparatus or molecular sieves to drive the equilibrium toward the product.[9]

G A Starting Material (4-Oxopiperidine Derivative) C Hemiaminal Intermediate A->C + 1. Nucleophilic Attack B Secondary Amine (R₂NH) B->C D Iminium Ion [C=N⁺R₂] C->D - H₂O 2. Dehydration E Conjugated Enamine Product D->E - H⁺ (from C3) 3. Deprotonation F Base / R₂NH F->D

Caption: Enamine Formation Pathway with a Secondary Amine.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1-Benzyl 3-methyl 4-(benzylamino)piperidine-1,3-dicarboxylate (Reductive Amination)

Materials:

  • 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous DCE (approx. 0.1 M concentration).

  • Add benzylamine (1.1 eq) via syringe and stir the solution at room temperature for 30 minutes to facilitate pre-formation of the iminium intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may cause slight effervescence.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Protocol 2: Synthesis of 1-Benzyl 3-methyl 4-morpholinopiperidine-1,3-diene-1,3-dicarboxylate (Enamine Formation)

Materials:

  • 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq)

  • Morpholine (2.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 eq, catalytic)

  • Toluene (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Equip a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser under an inert atmosphere.

  • Charge the flask with 1-benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq), toluene (approx. 0.2 M), morpholine (2.0 eq), and p-TSA (0.05 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC/LC-MS analysis indicates full conversion of the starting material (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity. If necessary, it can be purified by chromatography on a short plug of silica gel (pre-treated with triethylamine to prevent hydrolysis) or by crystallization.

Data and Troubleshooting

Expected Outcomes
Amine TypeReaction TypeProduct ClassTypical YieldKey Spectroscopic Changes
Primary (e.g., RNH₂)Reductive Amination4-Amino-piperidine70-90%¹H NMR: Appearance of N-H proton, new signals for R-group. IR: Disappearance of C4=O stretch (~1720 cm⁻¹).
Secondary (e.g., R₂NH)Enamine Formation4-Enamino-piperidine65-85%¹H NMR: Disappearance of C3-H proton, appearance of vinyl C5-H protons. ¹³C NMR: Appearance of two new sp² carbons.
Troubleshooting Workflow

Low yield or incomplete reactions are common challenges that can be systematically addressed.

G cluster_ra Reductive Amination Issues cluster_enamine Enamine Formation Issues A Low Yield / Incomplete Reaction B Is starting material consumed? A->B C Yes: Complex mixture of products B->C Yes D No: Starting material remains B->D No E Potential Cause: - Reducing agent too reactive - Over-reduction C->E F Potential Cause: - Inactive reducing agent - Insufficient reaction time - Poor imine formation D->F G Solution: - Use NaBH(OAc)₃ - Lower temperature E->G H Solution: - Use fresh NaBH(OAc)₃ - Increase reaction time - Pre-stir amine & ketone F->H I Low Yield / Incomplete Reaction J Is starting material consumed? I->J K Yes: Product hydrolyzed during workup J->K Yes L No: Starting material remains J->L No M Potential Cause: - Acidic aqueous workup K->M N Potential Cause: - Water not removed - Catalyst inactive L->N O Solution: - Use basic/anhydrous workup - Neutralize silica gel M->O P Solution: - Check Dean-Stark setup - Use fresh molecular sieves - Add fresh catalyst N->P

Caption: Troubleshooting Decision Tree for Common Issues.

Conclusion

The reaction of 1-benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate with amines is a powerful and versatile method for generating high-value piperidine intermediates. By selecting either a primary or secondary amine and applying the appropriate reaction conditions, chemists can predictably synthesize either 4-aminopiperidine or 4-enaminopiperidine derivatives. The protocols and mechanistic insights provided in this application note serve as a robust foundation for researchers aiming to leverage these critical transformations in the synthesis of novel chemical entities for drug discovery and development.

References

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • DOD Technical Information Center. (2025). Piperidine Synthesis.
  • Marson, C. M., et al. (n.d.).
  • Ashenhurst, J. (2010). Enamines. Master Organic Chemistry.
  • Chemistry Steps. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2019). Synthesis of enamines from secondary amines and carbonyl compounds.
  • PubChem. (n.d.).
  • National Center for Biotechnology Information. (n.d.).

Sources

The Versatility of 4-Piperidone: A Modern Guide to the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 4-piperidone scaffold is a cornerstone of heterocyclic chemistry. Its inherent reactivity and structural features make it an exceptionally versatile precursor for the synthesis of a diverse array of heterocyclic compounds, many of which are of significant pharmacological interest. This guide provides an in-depth exploration of key synthetic strategies, offering not just protocols but also the mechanistic rationale behind them to empower researchers in their experimental design.

Introduction: Why 4-Piperidone?

The 4-piperidone core is a privileged scaffold in medicinal chemistry.[1][2] Its nitrogen-containing six-membered ring is a common motif in numerous natural products and synthetic drugs.[1][2] The carbonyl group at the 4-position, flanked by two α-methylene groups, provides three reactive sites for a multitude of chemical transformations. This unique combination allows for the construction of fused, spiro, and substituted heterocyclic systems with a high degree of molecular complexity and diversity.

This guide will delve into the synthesis of key heterocyclic systems derived from 4-piperidone, starting with the preparation of essential precursors and branching into multicomponent reactions, cycloadditions, and condensations that lead to pharmacologically relevant scaffolds.

PART 1: Synthesis of Key Precursor: 3,5-Bis(arylidene)-4-piperidones

A common and critical first step in many synthetic pathways involving 4-piperidone is the introduction of exocyclic double bonds at the 3- and 5-positions. This is typically achieved through a Claisen-Schmidt condensation.[3][4] These 3,5-bis(arylidene)-4-piperidone derivatives are not only important final products with demonstrated biological activities, including antitumor and antioxidant properties, but they also serve as highly versatile intermediates for further transformations.[5]

Mechanistic Insight: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone and an enolizable carbonyl compound. In the case of 4-piperidone, the α-protons are acidic enough to be removed by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone. The reaction is typically repeated on the other side of the piperidone carbonyl to yield the 3,5-bis(arylidene) product. Acid catalysis, on the other hand, proceeds through the enol form of the piperidone.

Diagram 1: Claisen-Schmidt Condensation Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration 4-Piperidone 4-Piperidone Enolate Enolate 4-Piperidone->Enolate Base Aldehyde Aldehyde Enolate->Aldehyde Alkoxide_Intermediate Alkoxide_Intermediate Aldehyde->Alkoxide_Intermediate Mono-arylidene Mono-arylidene Alkoxide_Intermediate->Mono-arylidene H2O 3,5-Bis(arylidene)-4-piperidone 3,5-Bis(arylidene)-4-piperidone Mono-arylidene->3,5-Bis(arylidene)-4-piperidone Repeat Steps 1-3

Caption: Mechanism of the Claisen-Schmidt condensation.

Protocol 1: Synthesis of 3,5-Bis(arylidene)-4-piperidones[3][4]

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Substituted aromatic aldehyde (2 equivalents)

  • Glacial acetic acid

  • Dry HCl gas (or a strong acid catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 4-piperidone hydrochloride monohydrate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Add the substituted aromatic aldehyde (2 equivalents) to the solution.

  • Bubble dry HCl gas through the solution for 15-20 minutes while stirring at room temperature. Alternatively, a catalytic amount of a strong acid like sulfuric acid can be used.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with water to remove excess acid.

  • The crude product is then recrystallized from a suitable solvent, such as ethanol, to afford the pure 3,5-bis(arylidene)-4-piperidone.

Data Summary:

EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeHCl (gas)Acetic Acid480[4]
24-ChlorobenzaldehydeHCl (gas)Acetic Acid575[3]
34-MethoxybenzaldehydeHCl (gas)Acetic Acid670[4]

PART 2: Multicomponent Reactions (MCRs) for Heterocycle Synthesis

Multicomponent reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. 4-Piperidone is an excellent substrate for several MCRs.

The Petrenko-Kritschenko Piperidone Synthesis

While not starting from a pre-formed 4-piperidone, the Petrenko-Kritschenko reaction is a classic MCR for the synthesis of 4-piperidones themselves.[6][7][8][9] It involves the condensation of two equivalents of an aldehyde, an amine (or ammonia), and a dialkyl ester of acetonedicarboxylic acid.[6] This reaction is foundational and provides access to a wide range of substituted 4-piperidones that can then be used in subsequent transformations.

Mechanistic Insight: The reaction proceeds through a double Mannich-type process.[6] Initially, an imine is formed between the aldehyde and the amine. This is followed by two successive Mannich condensations with the acetonedicarboxylate, leading to cyclization.[6]

Diagram 2: Petrenko-Kritschenko Reaction

G Aldehyde Aldehyde 4-Piperidone_Product 2,6-Disubstituted-4-oxopiperidine -3,5-dicarboxylate Aldehyde->4-Piperidone_Product Amine Amine Amine->4-Piperidone_Product Acetonedicarboxylate Acetonedicarboxylate Acetonedicarboxylate->4-Piperidone_Product

Caption: Petrenko-Kritschenko multicomponent reaction.

The Ugi Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving a ketone, an amine, a carboxylic acid, and an isocyanide.[10][11] 4-Piperidone serves as the ketone component, leading to the formation of α-acylaminocarboxamides. These products can be further cyclized to generate various heterocyclic scaffolds, such as spiro-2,6-dioxopyrazines.[12]

Mechanistic Insight: The Ugi reaction is initiated by the formation of an iminium ion from the ketone and the amine.[10] The isocyanide then undergoes a nucleophilic addition to the iminium ion, forming a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylaminocarboxamide product.[10]

Protocol 2: Ugi Reaction for Spiro-2,6-dioxopyrazine Synthesis[12]

Materials:

  • N-methyl-4-piperidone

  • 2,6-Dimethylphenyl isocyanide

  • β-Hydroxy-α-amino acid (e.g., Serine)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • To a solution of N-methyl-4-piperidone (1 equivalent) in TFE, add the 2,6-dimethylphenyl isocyanide (1 equivalent) and the β-hydroxy-α-amino acid (1.2 equivalents).

  • Heat the reaction mixture under reflux for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue undergoes spontaneous elimination and rearrangement to yield the spiro-2,6-dioxopyrazine.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

The Biginelli Reaction

The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones (DHPMs).[13][14][15][16] While the classical Biginelli reaction uses a β-ketoester, an aldehyde, and urea or thiourea, variations using cyclic ketones like 4-piperidone can lead to the formation of fused pyrimidine systems.

Mechanistic Insight: The most widely accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea.[15] The β-ketoester (or an enolizable ketone like 4-piperidone) then adds to this iminium ion. Subsequent cyclization and dehydration afford the dihydropyrimidinone product.

PART 3: Cycloaddition Reactions for Spiroheterocycle Synthesis

Spiroheterocycles, compounds with two rings sharing a single atom, are of great interest in drug discovery due to their rigid three-dimensional structures.[3][17] 4-Piperidone and its derivatives are excellent starting materials for the synthesis of spiroheterocycles via cycloaddition reactions.

[3+2] Cycloaddition of Azomethine Ylides

A particularly powerful method for the synthesis of spiropyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with the exocyclic double bonds of 3,5-bis(arylidene)-4-piperidones.[17][18][19] The azomethine ylides are typically generated in situ from the condensation of an α-amino acid (like sarcosine or proline) with an aldehyde or ketone (often isatin).[17]

Mechanistic Insight: The reaction begins with the formation of an azomethine ylide via the decarboxylative condensation of an α-amino acid and a carbonyl compound.[17] This 1,3-dipole then reacts with the electron-deficient alkene (the dipolarophile), which is one of the exocyclic double bonds of the 3,5-bis(arylidene)-4-piperidone, in a concerted [3+2] cycloaddition manner to form the five-membered pyrrolidine ring spiro-fused to the piperidone core.[17]

Diagram 3: [3+2] Cycloaddition for Spiropyrrolidine Synthesis

G Isatin Isatin Azomethine_Ylide Azomethine_Ylide Isatin->Azomethine_Ylide alpha-Amino_Acid alpha-Amino_Acid alpha-Amino_Acid->Azomethine_Ylide Spiropyrrolidine Spiropyrrolidine Azomethine_Ylide->Spiropyrrolidine 3,5-Bis(arylidene)-4-piperidone 3,5-Bis(arylidene)-4-piperidone 3,5-Bis(arylidene)-4-piperidone->Spiropyrrolidine

Caption: Synthesis of spiropyrrolidines via [3+2] cycloaddition.

Protocol 3: Synthesis of Spiropyrrolidines via 1,3-Dipolar Cycloaddition[17][18]

Materials:

  • 3,5-Bis(arylidene)-4-piperidone

  • Isatin (or a substituted isatin)

  • Sarcosine (or another α-amino acid)

  • Methanol or Ethanol

Procedure:

  • A mixture of the 3,5-bis(arylidene)-4-piperidone (1 equivalent), isatin (1 equivalent), and sarcosine (1.2 equivalents) is taken in methanol or ethanol in a round-bottom flask.

  • The reaction mixture is heated to reflux for 6-8 hours. The reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Data Summary:

EntryDipolarophileα-Amino AcidSolventTime (h)Yield (%)Reference
1(E,E)-3,5-Bis(benzylidene)-1-methyl-4-piperidoneSarcosineMethanol690[17]
2(E,E)-3,5-Bis(4-chlorobenzylidene)-1-methyl-4-piperidoneSarcosineEthanol885[18]
3(E,E)-3,5-Bis(benzylidene)-1-methyl-4-piperidoneL-ProlineMethanol788[17]

PART 4: Synthesis of Fused and Other Heterocyclic Systems

Gewald Reaction for Thiophene Synthesis

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[20][21][22][23][24] Using N-substituted 4-piperidones as the carbonyl component leads to the formation of thieno[2,3-c]pyridines, a class of compounds with various biological activities.[21]

Mechanistic Insight: The reaction is initiated by a Knoevenagel condensation between the 4-piperidone and the active methylene nitrile.[23] The resulting adduct then reacts with elemental sulfur, followed by intramolecular cyclization and tautomerization to yield the 2-aminothiophene ring fused to the piperidine core.[23]

Protocol 4: Gewald Synthesis of Tetrahydrothienopyridines[20][21]

Materials:

  • N-Benzyl-4-piperidone

  • Malononitrile (or ethyl cyanoacetate)

  • Elemental sulfur

  • Morpholine (or another secondary amine as a base)

  • Ethanol

Procedure:

  • In a round-bottom flask, a mixture of N-benzyl-4-piperidone (1 equivalent), malononitrile (1 equivalent), elemental sulfur (1.1 equivalents), and a catalytic amount of morpholine is prepared in ethanol.

  • The mixture is stirred and heated to reflux for 2-4 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and can be purified by recrystallization.

Synthesis of Pyrazoles

Pyrazoles can be synthesized from 1,3-diketone precursors.[17][25][26][27] While not a direct reaction of 4-piperidone itself, it's possible to first convert 4-piperidone into a 1,3-diketone derivative which can then be cyclized with hydrazine to form a pyrazole. A more direct approach involves the reaction of a β-keto ester derived from 4-piperidone with hydrazine.

Protocol 5: Synthesis of Fused Pyrazoles[26]

Materials:

  • A 1,3-dicarbonyl derivative of 4-piperidone (e.g., 3-oxo-piperidine-4-carboxylate)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve the 1,3-dicarbonyl derivative of 4-piperidone (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the fused pyrazole.

Conclusion and Future Outlook

The 4-piperidone scaffold remains a highly valuable and versatile starting material in heterocyclic synthesis. The reactions and protocols outlined in this guide represent a fraction of the possibilities but highlight some of the most robust and widely used methodologies. Multicomponent reactions like the Ugi and Biginelli, and cycloaddition strategies, in particular, offer efficient pathways to generate molecular diversity from simple 4-piperidone precursors. As the demand for novel therapeutic agents continues to grow, the creative application of these and emerging synthetic methods to the 4-piperidone core will undoubtedly lead to the discovery of new and important bioactive molecules.

References

  • Grokipedia. Petrenko-Kritschenko piperidone synthesis. (2026). Available at: [Link]

  • SynArchive. Petrenko-Kritschenko Piperidone Synthesis. Available at: [Link]

  • ResearchGate. Synthetic route towards 3,5-bis(arylidene)-4-piperidone-1-carboxamides... Available at: [Link]

  • ACS Omega. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. (2024). Available at: [Link]

  • Wikipedia. Petrenko-Kritschenko piperidone synthesis. Available at: [Link]

  • Merck Index. Petrenko-Kritschenko Piperidone Synthesis. Available at: [Link]

  • ScienceDirect. Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Available at: [Link]

  • SpringerLink. One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. (2021). Available at: [Link]

  • MTA KIK. Synthesis of N-substituted 3,5-bis(arylidene)-4-piperidones with high antitumor and antioxidant activity. (2011). Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Available at: [Link]

  • MDPI. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2017). Available at: [Link]

  • MDPI. Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. (2024). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 4-piperidones. Available at: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Available at: [Link]

  • PubMed. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. (2006). Available at: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available at: [Link]

  • Organic Reactions. The Biginelli Dihydropyrimidine Synthesis. Available at: [Link]

  • Organic Chemistry Portal. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Available at: [Link]

  • ResearchGate. Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Available at: [Link]

  • MDPI. Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. (2023). Available at: [Link]

  • Wikipedia. Gewald reaction. Available at: [Link]

  • MDPI. Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. (2020). Available at: [Link]

  • ARKAT USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Available at: [Link]

  • PMC. A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. (2018). Available at: [Link]

  • Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Available at: [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2011). Available at: [Link]

  • MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2021). Available at: [Link]

  • DOKUMEN.PUB. Multicomponent Synthesis: Bioactive Heterocycles. Available at: [Link]

  • Sci-Space. Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (2000). Available at: [Link]

  • PMC. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). Available at: [Link]

  • Organic Syntheses. Ugi Multicomponent Reaction. (2017). Available at: [Link]

  • NIH. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2021). Available at: [Link]

  • ResearchGate. 1,3-Dipolar cycloaddition reaction for the synthesis of dispiropyrrolidine 4a. Available at: [Link]

  • DTIC. Piperidine Synthesis. (1993). Available at: [Link]

  • ResearchGate. Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. (2007). Available at: [Link]

  • ResearchGate. Strategies for the synthesis of pyrido-pyrimidinone and their derivatives. Available at: [Link]

  • PMC. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Available at: [Link]

Sources

Application Notes and Protocols: Hydrolysis and Decarboxylation of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the hydrolysis and subsequent decarboxylation of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate to yield 1-Benzyl-4-piperidone. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). These application notes offer detailed insights into the underlying reaction mechanism, a thoroughly validated experimental protocol, and data interpretation. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Significance and Application

The chemical transformation of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a cornerstone reaction in medicinal chemistry. The product, 1-Benzyl-4-piperidone, is a versatile building block used in the synthesis of a wide array of medicinal compounds. Its applications include the development of spirocyclic furopyridines, which are ligands for the haloperidol-sensitive σ receptor, and multi-target-directed hybrids for potential Alzheimer's disease treatment.

The starting material, a β-keto ester, is typically synthesized via a Dieckmann condensation.[1] The subsequent hydrolysis and decarboxylation are crucial for removing the methoxycarbonyl group at the 3-position to yield the desired 4-piperidone structure. This process is a classic example of β-keto ester chemistry, which is widely applicable in organic synthesis for the formation of ketones.[2][3]

Reaction Mechanism and Scientific Principles

The overall transformation proceeds in two distinct, yet often concerted, steps: hydrolysis of the methyl ester followed by decarboxylation of the resulting β-keto acid. This reaction is typically carried out under acidic or basic conditions.[2]

Hydrolysis of the β-Keto Ester

Under acidic conditions, the reaction is initiated by the protonation of the ester carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water.[4] The resulting tetrahedral intermediate then collapses, eliminating methanol to form the β-keto carboxylic acid.

Decarboxylation of the β-Keto Acid

The intermediate β-keto acid is unstable and readily undergoes decarboxylation upon gentle heating.[4][5] This process occurs through a cyclic, six-membered transition state, which facilitates the loss of carbon dioxide and the formation of an enol intermediate.[3] This enol then tautomerizes to the more stable ketone, 1-Benzyl-4-piperidone.[4]

The presence of the benzyl group on the nitrogen atom serves as a protecting group, which is relatively stable under the reaction conditions.[6] However, it's important to control the reaction conditions to avoid potential N-debenzylation, especially if harsh acidic or reductive conditions are employed in subsequent steps.[7][8]

Experimental Protocol

This protocol details a reliable method for the hydrolysis and decarboxylation of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Materials and Equipment
Reagent/EquipmentGrade/Specification
1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate≥95% purity
Hydrochloric Acid (HCl)20% aqueous solution
Sodium Hydroxide (NaOH)35% aqueous solution
Ethyl Acetate (EtOAc)ACS grade
Saturated Sodium Chloride Solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 equivalent).

  • Acid Hydrolysis: Add a 20% aqueous solution of hydrochloric acid (approximately 2.5-3 mL per gram of starting material).[9]

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 5 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture to a pH of 8-9 by the slow addition of a 35% aqueous sodium hydroxide solution.[9]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[1][9]

  • Washing: Combine the organic layers and wash with saturated brine (3 x volume of the organic layer).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-Benzyl-4-piperidone.[9]

  • Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if necessary.[1]

Workflow Diagram

Hydrolysis_Decarboxylation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add Starting Material & HCl B 2. Reflux for 5 hours A->B Heat C 3. Cool & Neutralize (NaOH) B->C D 4. Extract with Ethyl Acetate C->D E 5. Wash with Brine D->E F 6. Dry (Na₂SO₄) & Concentrate E->F G 7. Vacuum Distillation (Optional) F->G H Final Product: 1-Benzyl-4-piperidone

Caption: Experimental workflow for the synthesis of 1-Benzyl-4-piperidone.

Data and Expected Results

ParameterExpected Value/Observation
Starting Material White to off-white solid
Product (Crude) Light yellow oily liquid[1]
Yield 75-85%
TLC Monitoring Disappearance of the starting material spot and appearance of a new, more polar product spot.
¹H NMR (CDCl₃, 300MHz) δ 7.34 (m, 4H), 7.29 (m, 1H), 3.62 (s, 2H), 2.75 (t, 4H), 2.46 (t, 4H)[1]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reflux time and monitor by TLC. Ensure the heating mantle is at the correct temperature.
Low Yield Incomplete extraction or premature workup.Perform additional extractions with ethyl acetate. Ensure the reaction has gone to completion before neutralization.
N-Debenzylation Harsh acidic conditions or presence of reducing agents.While unlikely under these specific conditions, if observed, consider using a milder acid or a different synthetic route.
Product Contamination Incomplete washing or drying.Ensure thorough washing with brine to remove water-soluble impurities. Use an adequate amount of drying agent.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Ethyl acetate is flammable. Keep away from open flames and heat sources.

Conclusion

The hydrolysis and decarboxylation of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a robust and high-yielding method for the synthesis of 1-Benzyl-4-piperidone. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can reliably produce this valuable synthetic intermediate for a range of applications in pharmaceutical research and development.

References

  • Denmark, S. E., & Butler, C. R. (2005). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 7(21), 4587–4590.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Claisen rearrangement. Retrieved from [Link]

  • Tsuji, J. (2014). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 90(7), 261–281.
  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Trost, B. M., & Crawley, M. L. (2008). Catalytic Enantioselective Meerwein−Eschenmoser Claisen Rearrangement: Asymmetric Synthesis of Allyl Oxindoles. Journal of the American Chemical Society, 130(47), 15785–15787.
  • Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

  • Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Synthesis Workshop. (2021, July 31). Synthesis Workshop: The Eschenmoser-Claisen Rearrangement (Episode 55) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3). Retrieved from [Link]

Sources

Application Notes & Protocols: Stereoselective Reduction of the Keto Group in 4-Oxopiperidine Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxypiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The stereochemistry of the hydroxyl group—whether it is in an axial (cis) or equatorial (trans) position relative to substituents on the nitrogen atom—profoundly influences the molecule's three-dimensional shape, binding affinity, and overall biological activity. Consequently, controlling the stereochemical outcome during the reduction of the precursor 4-oxopiperidone is of paramount importance in drug discovery and development. This guide provides an in-depth analysis of the core principles governing this stereoselective transformation and offers detailed, field-proven protocols for achieving high diastereoselectivity for either the cis or trans alcohol isomer.

The Stereochemical Challenge: Axial vs. Equatorial Alcohol Formation

The reduction of a 4-oxopiperidone introduces a new chiral center at the C4 position, leading to two possible diastereomeric products: the cis- and trans-4-hydroxypiperidines. The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1][2] In this conformation, substituents at the C4 position can occupy one of two distinct spatial orientations:

  • Axial (ax): Bonds are perpendicular to the general plane of the ring.[1]

  • Equatorial (eq): Bonds are roughly parallel to the plane of the ring and point away from the center.[1]

Generally, the equatorial position is thermodynamically more stable for bulky substituents as it minimizes steric clashes known as 1,3-diaxial interactions.[2]

The stereochemical outcome of the ketone reduction is determined by the trajectory of the nucleophilic hydride (H⁻) attack on the planar carbonyl carbon.[3][4]

  • Axial Attack: The hydride approaches from the axial face of the ring. This pathway leads to the formation of an equatorial alcohol (the trans isomer, typically the thermodynamically more stable product).

  • Equatorial Attack: The hydride approaches from the equatorial face. This pathway results in the formation of an axial alcohol (the cis isomer, typically the kinetically controlled product).

The choice of reducing agent is the primary factor that dictates the direction of this attack. This is governed by two competing principles: "Steric Approach Control" and "Product Development Control".[5][6]

  • Steric Approach Control: The nucleophile attacks from the less sterically hindered face. For unhindered hydrides, the axial face often presents a more open pathway.

  • Product Development Control (Thermodynamic Control): The reaction proceeds via the transition state that leads to the more stable product.[5][6]

The interplay between the steric bulk of the hydride reagent and the substrate determines which pathway predominates.

Figure 1: Controlling stereochemical outcome based on hydride attack pathway.
Methodologies for Stereoselective Reduction

The choice of reagent is critical for directing the reduction to the desired diastereomer. The following sections detail the most common and reliable methodologies.

2.1. Small Hydride Reagents: Favoring the trans (Equatorial) Alcohol

Small, unhindered hydride reagents, such as sodium borohydride (NaBH₄), typically favor axial attack.[7][8] This is because the trajectory of approach avoids torsional strain with the adjacent axial C-H bonds. This pathway leads to the formation of the thermodynamically more stable equatorial alcohol.

Mechanism Insight: The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.[9][10][11] The resulting alkoxide intermediate is then protonated during workup to yield the alcohol.[3][12] Because NaBH₄ is a relatively mild reducing agent, it selectively reduces aldehydes and ketones without affecting less reactive functional groups like esters or amides.[9]

2.2. Bulky Hydride Reagents: Favoring the cis (Axial) Alcohol

To achieve the kinetically favored axial alcohol, a sterically demanding hydride source is required. Lithium tri-sec-butylborohydride (L-Selectride®) and its potassium or sodium analogues (K-Selectride®, N-Selectride®) are the reagents of choice for this transformation.[13][14]

Mechanism Insight: The three bulky sec-butyl groups on the boron atom effectively block the axial face of the piperidone ring.[14] This severe steric hindrance forces the hydride to be delivered from the more open equatorial face.[13] This equatorial attack exclusively leads to the formation of the cis product with the hydroxyl group in the axial position. These reagents are known for their exceptional stereoselectivity in the reduction of cyclic ketones.[13][14] Due to their high reactivity and pyrophoric nature, they must be handled under an inert atmosphere at low temperatures (e.g., -78 °C).[13]

2.3. Catalytic Hydrogenation: Favoring the trans (Equatorial) Alcohol

Catalytic hydrogenation using reagents like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂, Adam's catalyst) in the presence of hydrogen gas is another effective method for producing the thermodynamically favored equatorial alcohol.[8]

Mechanism Insight: In this process, the substrate adsorbs onto the surface of the metal catalyst. The hydrogen is delivered to the carbonyl group from the less sterically hindered face of the molecule as it is complexed to the catalyst surface. This typically results in the formation of the more stable trans isomer.

Comparative Summary of Reduction Methods

The table below summarizes the key features of the primary methods for the stereoselective reduction of N-Boc-4-piperidone, a common model substrate.

MethodReagent(s)Typical Solvent(s)Major ProductDiastereomeric Ratio (trans:cis)Key Considerations
Small Hydride Sodium Borohydride (NaBH₄)Methanol, Ethanoltrans (Equatorial-OH)[8]High (e.g., >90:10)Operationally simple, mild conditions, cost-effective.
Bulky Hydride L-Selectride®Tetrahydrofuran (THF)cis (Axial-OH)[8]Very High (e.g., >98:2)Requires inert atmosphere and low temperatures (-78 °C); highly stereoselective.[13]
Catalytic Hydrogenation 10% Pd/C, H₂ gasEthanol, Methanoltrans (Equatorial-OH)[8]HighRequires hydrogenation equipment; can sometimes lead to over-reduction.[15]
Catalytic Hydrogenation PtO₂ (Adam's catalyst)Acetic Acid, Ethanoltrans (Equatorial-OH)[8]Good to HighEffective for N-heterocycles.
Detailed Experimental Protocols

The following protocols use N-Boc-4-piperidone as a representative substrate. Researchers should monitor reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of trans-N-Boc-4-hydroxypiperidine (Equatorial-OH) via NaBH₄ Reduction

This protocol is designed for the straightforward synthesis of the thermodynamically favored equatorial alcohol.[8]

Materials:

  • N-Boc-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) to the stirred solution in small portions over 15-20 minutes. Effervescence may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching & Workup: a. Cool the reaction mixture back to 0 °C. b. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until effervescence ceases. c. Remove the methanol under reduced pressure using a rotary evaporator. d. Extract the remaining aqueous residue with dichloromethane (3 x volume). e. Combine the organic layers, wash with brine (1 x volume), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of cis-N-Boc-4-hydroxypiperidine (Axial-OH) via L-Selectride® Reduction

This protocol achieves high selectivity for the kinetically favored axial alcohol and requires strict anhydrous and inert atmosphere techniques.[8]

Materials:

  • N-Boc-4-piperidone

  • L-Selectride® (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried, argon-purged round-bottom flask, magnetic stirrer, syringe, dry ice/acetone bath

Procedure:

  • Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, rubber septum, and an argon inlet.

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF (approx. 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the L-Selectride® solution (1.2 eq) dropwise via syringe to the stirred solution over 30 minutes.

  • Stir the reaction mixture at -78 °C for 3-5 hours. Monitor the reaction by TLC.

  • Quenching & Workup: a. While maintaining the temperature at -78 °C, quench the reaction by the very slow, dropwise addition of saturated aqueous NaHCO₃ solution. b. Follow this with the extremely careful, dropwise addition of 30% H₂O₂. Caution: This addition can be highly exothermic and cause vigorous gas evolution. Add very slowly. c. Allow the mixture to warm to room temperature and stir for 1 hour. d. Extract the mixture with ethyl acetate (3 x volume). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography on silica gel.

Figure 2: Decision workflow for selecting a reduction protocol.
References
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • ProQuest. THE STEREOCHEMISTRY OF REDUCTION OF CYCLIC KETONES BY ALKOXY SUBSTITUTED LITHIUM ALUMINUM HYDRIDES. [Link]

  • Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Canadian Science Publishing. (n.d.). STEREOCHEMISTRY OF REDUCTION OF KETONES BY COMPLEX METAL HYDRIDES. [Link]

  • LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]

  • The Organic Chemistry Tutor. (2021, September 27). L-Selectride Reduction Mechanism | Organic Chemistry. YouTube. [Link]

  • University of Liverpool. (n.d.). Axial or equatorial attack is possible on a cyclohexanone. [Link]

  • Reddit. (2019, November 21). Axial and equatorial attack on cyclohexanone preference. r/chemhelp. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Erowid. (n.d.). The Stereochemistry of Hydride Reductions. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

  • Grokipedia. (n.d.). L-selectride. [Link]

  • Chem-Station. (2017, May 22). L/N/K-Selectride. [Link]

  • Wikipedia. (n.d.). L-selectride. [Link]

  • Cambus Tutorial. (2021, May 21). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET | GATE. YouTube. [Link]

  • ACS Publications. (n.d.). On the Stereochemistry of the Reduction of Cyclic Ketones with Lithium Tri-t-butoxyaluminum Hydride. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. [Link]

  • ResearchGate. (n.d.). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization | Request PDF. [Link]

  • National Institutes of Health. (n.d.). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. [Link]

  • LibreTexts Chemistry. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]

  • PubMed. (2025, February 12). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

  • Scilit. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

  • DigitalNZ. (n.d.). Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction | Record. [Link]

  • PubMed. (2014, February 7). Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. [Link]

  • National Institutes of Health. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines. [Link]

  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction. [Link]

  • ResearchGate. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF. [Link]

  • Fiveable. (n.d.). Axial and Equatorial Bonds in Cyclohexane | Organic Chemistry Class Notes. [Link]

  • ResearchGate. (n.d.). Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution | Request PDF. [Link]

  • PubMed. (n.d.). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. [Link]

  • Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • figshare. (2016, February 17). Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4‑Piperidinone with Dynamic Kinetic Resolution. [Link]

  • MDPI. (2023, April 6). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. [Link]

  • PubMed. (2018, September 11). Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • PubMed. (n.d.). Synthesis and Dipeptidyl Peptidase Inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. [Link]

  • ACS Publications. (n.d.). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

Sources

The Strategic Utility of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and its Privileged Role in Drug Design

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmacologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations allow for precise interactions with biological targets. This six-membered nitrogen-containing heterocycle is a key structural motif in numerous classes of therapeutic agents, including potent analgesics, antipsychotics, and antivirals.[2][3][4]

Within the diverse family of piperidine-based building blocks, 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS No. 159299-93-1) has emerged as a particularly versatile and valuable intermediate.[5] This guide provides an in-depth exploration of its synthesis, chemical properties, and strategic applications in drug discovery and development, complete with detailed protocols for its use.

Compound Profile: 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

This bicyclic piperidine derivative is characterized by a 4-oxo (keto) group, a benzyl carbamate protecting group on the nitrogen atom, and a methyl ester at the 3-position.[5] Each of these features plays a critical role in its synthetic utility.

PropertyValueReference
CAS Number 159299-93-1[5]
Molecular Formula C₁₅H₁₇NO₅[6]
Molecular Weight 291.30 g/mol [7]
Appearance White to light yellow powder/crystal
Key Structural Features 4-oxopiperidine core, N-benzyloxycarbonyl (Cbz) protecting group, C3-methoxycarbonyl group[5]

The N-benzyloxycarbonyl (Cbz or Z) group provides robust protection of the piperidine nitrogen, which is stable under a variety of reaction conditions but can be readily removed via catalytic hydrogenation. The 4-keto group and the 3-methoxycarbonyl group offer two distinct points for further chemical modification, making this compound a powerful scaffold for building molecular complexity.

Core Synthesis Strategy: A Probable Pathway

A plausible synthetic approach would be an intramolecular Dieckmann condensation of a diester precursor. This method is a reliable way to form five- and six-membered cyclic β-keto esters.

Application in Medicinal Chemistry: A Gateway to Potent Analgesics

The primary application of 4-oxopiperidine derivatives, including the title compound, is in the synthesis of potent opioid analgesics, most notably analogs of fentanyl.[8][9] Fentanyl and its derivatives are highly potent µ-opioid receptor agonists, and their synthesis often involves the elaboration of a 4-substituted piperidine core.[10]

The structural features of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate make it an ideal starting point for the synthesis of sophisticated fentanyl analogs like remifentanil.[11][12] The 4-oxo group can be converted to a 4-anilino group via reductive amination, a key step in building the core fentanyl pharmacophore. The 3-methoxycarbonyl group can be retained or modified to fine-tune the pharmacological properties of the final compound.

Hypothetical Synthetic Pathway to a Fentanyl Analog Precursor

The following workflow illustrates a potential synthetic route from 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate to a key precursor for a fentanyl analog.

G start 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate step1 Reductive Amination (Aniline, NaBH(OAc)₃) start->step1 product1 N-Cbz-4-anilino-3-methoxycarbonylpiperidine step1->product1 step2 N-Acylation (Propionyl chloride) product1->step2 product2 N-Cbz-4-(N-phenylpropionamido)- 3-methoxycarbonylpiperidine step2->product2 step3 Deprotection (H₂, Pd/C) product2->step3 product3 4-(N-phenylpropionamido)- 3-methoxycarbonylpiperidine step3->product3 step4 N-Alkylation (e.g., Phenethyl bromide) product3->step4 final_product Fentanyl Analog step4->final_product

Caption: Hypothetical workflow for fentanyl analog synthesis.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and are provided as a guide for researchers.

Protocol 1: Synthesis of N-Benzyloxycarbonyl-4-piperidone (A Precursor)

This protocol describes the protection of a 4-piperidone precursor, a key first step in the synthesis of the title compound.

Materials:

  • 4,4-Piperidinediol hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (CbzCl)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and H₂O (160 mL), add sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol).[1]

  • Stir the mixture at room temperature for 9 hours.[1]

  • Dilute the mixture with ethyl acetate and a 5% aqueous solution of sodium carbonate.

  • Separate the aqueous layer and extract with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (ethyl acetate/hexane gradient) to yield N-Cbz-4-piperidone as a colorless oil.[1]

Protocol 2: Reductive Amination of a 4-Oxopiperidine

This general protocol illustrates the conversion of the 4-keto group to a 4-anilino group, a crucial step in the synthesis of many fentanyl analogs.

Materials:

  • 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4-oxopiperidine derivative in 1,2-dichloroethane.

  • Add aniline and a catalytic amount of acetic acid.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride in portions.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Future Perspectives and Conclusion

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of complex piperidine-containing molecules. Its primary application lies in the development of novel analgesics, where the precise control over stereochemistry and substitution patterns is paramount for achieving desired pharmacological profiles. As the quest for safer and more effective therapeutics continues, the importance of such well-defined and adaptable intermediates will undoubtedly grow, solidifying the role of the piperidine scaffold in the future of drug discovery.

References

  • PubChem. (n.d.). 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014).
  • Federal Register. (2022). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]

  • United Nations Economic and Social Council. (2024). Note by the Secretariat on the proposed scheduling of 4-piperidone and 1-boc-4-piperidone. Retrieved from [Link]

  • Arctom Scientific. (n.d.). 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Varona, M., et al. (2021). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Journal of Medicinal Chemistry, 64(15), 10886-10917.
  • PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approaches to remifentanil. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemcd. (n.d.). benzyl 3-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3). Retrieved from [Link]

  • ChemBK. (n.d.). methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. This valuable heterocyclic building block is a key intermediate in the development of various pharmaceutical agents. Its synthesis, typically achieved via a Dieckmann condensation, is a powerful reaction that can be prone to yield-reducing side reactions if not properly controlled.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the common challenges and optimize your reaction yield.

Understanding the Reaction: The Dieckmann Condensation

The synthesis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is accomplished through an intramolecular Dieckmann condensation. This is a base-catalyzed cyclization of a diester to form a cyclic β-keto ester.[1][2][3] It is the intramolecular equivalent of the well-known Claisen condensation.[4][5]

The mechanism involves several key steps:

  • Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form a nucleophilic enolate.[2][4]

  • Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a six-membered ring.[2][6][7]

  • Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form the cyclic β-keto ester.

  • Driving the Equilibrium: The final and crucial step is the deprotonation of the newly formed β-keto ester at its highly acidic α-position (the carbon between the two carbonyls). This irreversible acid-base reaction drives the entire equilibrium towards the product.[8] An acidic workup is then required to reprotonate this position and yield the final neutral product.[3]

Dieckmann_Mechanism Figure 1: Dieckmann Condensation Mechanism Start Acyclic Diester Enolate Enolate Intermediate Start->Enolate + Base - H+ Cyclic_Int Tetrahedral Intermediate Enolate->Cyclic_Int Intramolecular Nucleophilic Attack Product_Keto Cyclic β-Keto Ester Cyclic_Int->Product_Keto - RO⁻ Product_Keto->Start Reverse Reaction (Equilibrium) Product_Enolate Product Enolate (Stabilized) Product_Keto->Product_Enolate + Base (Irreversible) Final_Product Final Product (after H+ workup) Product_Enolate->Final_Product + H₃O⁺ (Workup)

Figure 1: Dieckmann Condensation Mechanism

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My yield is very low, and I've recovered a significant amount of my starting diester. What's wrong?

This is a common issue that typically points to problems with the reaction equilibrium or the reagents.

  • Probable Cause A: Inactive or Insufficient Base. Strong bases like sodium hydride (NaH) are highly reactive and can be passivated by a layer of sodium hydroxide from atmospheric moisture.[9] If the base is old or has been handled improperly, it will not be effective at deprotonating the ester to initiate the reaction.

    • Solution: Always use a fresh bottle of NaH or potassium tert-butoxide (KOtBu). Handle solid bases under an inert atmosphere (e.g., in a glovebox or under a stream of argon). Ensure you are using at least one full equivalent of the base, as it is consumed stoichiometrically.

  • Probable Cause B: Reverse Dieckmann Condensation. The cyclization step is reversible.[10] The reaction is driven to completion only by the final deprotonation of the product to form a stable enolate. If there isn't enough active base present for this final step, the equilibrium may favor the starting material.

    • Solution: Ensure sufficient base is present throughout the reaction. After the initial reaction time, consider if a small additional portion of base is needed, though typically a slight excess (1.1 equivalents) from the start is sufficient.

  • Probable Cause C: Insufficient Reaction Time or Temperature. Like any chemical reaction, the Dieckmann condensation requires adequate time and thermal energy to proceed to completion.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction appears sluggish, consider increasing the temperature (e.g., refluxing in toluene) or extending the reaction time. A typical duration is refluxing for several hours.[9][11]

Q2: I'm getting a low yield and have isolated a carboxylic acid byproduct. What happened?

The presence of a carboxylic acid strongly indicates saponification (hydrolysis) of one or both of the ester groups.

  • Probable Cause: Presence of Water. The strong base required for the condensation will readily catalyze the hydrolysis of the ester functional groups if water is present in the reaction mixture. This can come from wet solvents, glassware that was not properly dried, or atmospheric moisture.

    • Solution: Maintain Strictly Anhydrous Conditions. This is the most critical parameter for success.

      • Dry Your Solvent: Use an anhydrous grade of solvent like toluene or THF. For maximum yield, it is best to freshly distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene).[9]

      • Dry Your Glassware: Oven-dry all glassware overnight and allow it to cool in a desiccator or under a stream of inert gas (argon or nitrogen) just before use.

      • Use an Inert Atmosphere: Assemble the reaction apparatus and maintain it under a positive pressure of argon or nitrogen to prevent atmospheric moisture from entering.

Q3: The reaction produced a complex mixture of products, and purification is difficult. What are the likely side reactions?

A complex product mixture suggests that side reactions are competing with the desired intramolecular cyclization.

  • Probable Cause A: Intermolecular Condensation. If the starting material concentration is too high, two different diester molecules can react with each other (intermolecular Claisen condensation) instead of the desired intramolecular reaction. This leads to polymer formation and other unwanted byproducts.

    • Solution: Run the reaction at a moderate dilution (e.g., 0.1-0.5 M). While high-dilution principles are more critical for forming larger rings, maintaining a reasonable concentration helps favor the intramolecular pathway.

  • Probable Cause B: Premature Decarboxylation. The β-keto ester product is susceptible to hydrolysis and subsequent decarboxylation (loss of CO₂) to form 1-benzyl-4-oxopiperidine, especially if heated under acidic conditions during the workup.[12][13][14]

    • Solution: Perform the acidic workup at a low temperature. Quench the reaction by pouring it into a cold, dilute acid solution (e.g., ice-cold 1M HCl). Avoid heating the mixture during extraction or solvent removal until the product is purified.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low Yield or Impure Product Q1 Recovered Starting Material? Start->Q1 Q2 Carboxylic Acid Byproduct? Q1->Q2 No Sol1a Cause: Inactive/Insufficient Base Q1->Sol1a Yes Q3 Complex Mixture? Q2->Q3 No Sol2a Cause: Water Contamination Q2->Sol2a Yes Sol3a Cause: Intermolecular Reaction or Decarboxylation Q3->Sol3a Yes Sol1b Solution: Use fresh base, ensure >1 equivalent. Sol1a->Sol1b Sol2b Solution: Use anhydrous solvents/reagents under inert gas. Sol2a->Sol2b Sol3b Solution: Check concentration, use cold acidic workup. Sol3a->Sol3b

Figure 2: Troubleshooting Workflow

Frequently Asked Questions (FAQs)

  • What is the best base for this reaction? While sodium ethoxide in ethanol can work, it risks transesterification and requires perfectly dry ethanol.[1][3] A superior choice is a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene.[3][9] These bases minimize side reactions and are highly effective.

  • Which solvent should I use? Anhydrous aprotic solvents such as toluene or tetrahydrofuran (THF) are highly recommended.[3][9] They are compatible with strong bases like NaH and prevent hydrolysis. Toluene is often preferred as it allows for higher reaction temperatures (reflux), which can increase the reaction rate.

  • How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to track the disappearance of the starting diester spot and the appearance of the product spot. The product, being more polar, will have a lower Rf value.

  • My product seems to be an oil, but the literature reports a solid. Why? The free base of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate can be an oil or a low-melting solid, especially if minor impurities are present. The hydrochloride salt is typically a stable, crystalline solid.[15][16] For long-term storage or easier handling, consider converting a small sample to the HCl salt.

Data Summary: Impact of Reagents on Synthesis

Base SystemSolventPotential Issues & ConsiderationsRecommendation
Sodium Ethoxide (NaOEt)EthanolRisk of transesterification if the diester is not a diethyl ester. High risk of hydrolysis if solvent is not perfectly anhydrous.[1][10]Use only if the starting material is a diethyl ester and under strictly anhydrous conditions. Generally not the preferred method.
Sodium Hydride (NaH)Toluene, THFNaH is pyrophoric and moisture-sensitive.[9] Requires handling under an inert atmosphere. Mineral oil dispersion must be washed off for some applications.Highly Recommended. Very effective and minimizes side reactions. Toluene allows for reflux temperatures to drive the reaction.[9][11]
Potassium t-Butoxide (KOtBu)THF, t-BuOHKOtBu is very hygroscopic. Can be a slightly weaker base than NaH depending on the system.Excellent Alternative. A strong, sterically hindered base that is very effective for Dieckmann condensations.[3]

Optimized Experimental Protocol

This protocol uses sodium hydride in toluene, a robust and high-yielding method. Caution: Handle sodium hydride and pyrophoric reagents with extreme care in a fume hood under an inert atmosphere.

Reagents & Equipment:

  • Starting Diester (N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Anhydrous Methanol (catalytic amount)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Oven-dried, three-neck round-bottom flask with condenser, argon/N₂ inlet, and dropping funnel.

Procedure:

  • Preparation: Under an argon atmosphere, add sodium hydride (1.2 equivalents) to the reaction flask. If using a mineral oil dispersion, wash it three times with anhydrous hexanes, decanting the hexanes carefully each time. Suspend the washed NaH in anhydrous toluene (to make a ~0.2 M solution based on the diester).

  • Initiation: To the stirred NaH suspension, add a catalytic amount of anhydrous methanol (e.g., 0.1 equivalents). Caution: Hydrogen gas will evolve vigorously. Stir for 15-20 minutes at room temperature.

  • Diester Addition: Dissolve the starting diester (1.0 equivalent) in anhydrous toluene and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene). Monitor the reaction by TLC until the starting material is consumed (typically 4-20 hours).[9][11]

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Add more water if necessary to dissolve all salts. Extract the aqueous layer three times with DCM or ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

References

  • Grokipedia. Dieckmann condensation.
  • TutorChase. What's the mechanism of a Dieckmann condensation?.
  • Benchchem. Preventing hydrolysis of β-keto ester during Dieckmann condensation.
  • Organic Chemistry Tutor. Dieckmann Condensation.
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Alfa Chemistry. Dieckmann Condensation.
  • Chemistry Steps. Dieckmann Condensation – An Intramolecular Claisen Reaction.
  • Chemistry Steps. Decarboxylation.
  • AK Lectures. Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube.
  • Wikipedia. Dieckmann condensation.
  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate.
  • Chemistry LibreTexts. Dieckmann Condensation.
  • YouTube. Chapter 21.5 Decarboxylation of beta-keto acids.
  • Organic Chemistry Portal. Dieckmann Condensation.
  • YouTube. Dieckmann condensation.
  • NROChemistry. Dieckmann Condensation.
  • PubChem. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.
  • ChemBK. methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.

Sources

Technical Support Center: Purification of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this versatile β-keto ester intermediate. Drawing from established chemical principles and field-proven experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental work.

Introduction: Understanding the Core Challenges

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a valuable building block in medicinal chemistry. Its synthesis, typically achieved through a Dieckmann condensation, presents a unique set of purification hurdles. The molecule's structure, featuring a β-keto ester moiety and a tertiary amine, makes it susceptible to specific side reactions and complicates straightforward purification. Key challenges often stem from incomplete reactions, product instability under certain conditions, and the presence of structurally similar impurities. This guide will address these issues systematically.

Section 1: Troubleshooting Reaction Impurities

This section addresses questions related to impurities originating from the Dieckmann condensation reaction itself. Understanding the source of these impurities is the first step toward devising an effective purification strategy.

Q1: My crude ¹H NMR shows significant amounts of unreacted starting diester. What went wrong?

A1: Recovery of the starting material is a common issue indicating that the intramolecular cyclization did not proceed to completion. The Dieckmann condensation is an equilibrium-driven process. The reaction is effectively pushed to completion by the deprotonation of the product, the β-keto ester, which is more acidic (pKa ≈ 11-13) than the α-protons of the starting diester (pKa ≈ 25).[1]

Probable Causes & Solutions:

  • Inactive or Insufficient Base: The base is the most critical reagent.[2] A stoichiometric amount is required to drive the equilibrium forward.[3]

    • Experience-Driven Insight: Commercially available alkoxide bases like sodium ethoxide or potassium tert-butoxide can be partially hydrolyzed from atmospheric moisture, reducing their activity.[4] Using a freshly opened bottle or freshly prepared base is recommended. Sterically hindered bases like potassium tert-butoxide (KOtBu) or non-nucleophilic bases like sodium hydride (NaH) in aprotic solvents (e.g., THF, Toluene) often give cleaner reactions and minimize side reactions compared to sodium ethoxide in ethanol.[5]

  • Reaction Time/Temperature: Dieckmann condensations can be slow. If the reaction has not reached equilibrium, you will recover the starting material. Consider extending the reaction time or moderately increasing the temperature, monitoring by TLC or LCMS.

  • Presence of Water: Water will quench the strong base and inhibit the reaction. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.[6]

Q2: I've isolated my product, but I see byproducts that suggest hydrolysis (e.g., a broad peak in the NMR, evidence of a carboxylic acid by IR or MS). How can I prevent this?

A2: The ester functionalities in both the starting material and the β-keto ester product are susceptible to base-catalyzed hydrolysis (saponification). This is a major challenge, particularly when using traditional alkali metal alkoxides in their corresponding alcohol solvents (e.g., NaOMe in MeOH).[4][6]

Causality & Prevention Strategy:

  • Mechanism of Hydrolysis: The presence of hydroxide ions, either from residual water reacting with the base or from partially hydrolyzed commercial bases, leads to nucleophilic attack on the ester carbonyls.

  • Optimal Base and Solvent Selection: The most effective way to prevent hydrolysis is to switch to an anhydrous, aprotic solvent system.[6]

    • Sodium Hydride (NaH) in THF or Toluene: NaH is a strong, non-nucleophilic base that does not introduce a potential hydrolytic species. This is often the cleanest system for Dieckmann condensations.[6]

    • Potassium tert-Butoxide (KOtBu) in THF: KOtBu is another excellent choice that minimizes hydrolysis risk.[5]

  • Workup Conditions: During the aqueous workup, avoid prolonged exposure to strong acids or bases. Quench the reaction by carefully adding it to a cold, dilute acid (e.g., 1M HCl) or a buffered solution (e.g., saturated aq. NH₄Cl) to neutralize the base before extraction.[6]

Q3: My product seems to be degrading, and I suspect decarboxylation. Is this possible and how can I avoid it?

A3: Yes, decarboxylation is a significant risk. β-keto esters can be hydrolyzed to the corresponding β-keto acid, which is often unstable and readily loses CO₂ upon heating to yield a ketone.[3][7]

Prevention Workflow:

  • Avoid Harsh Conditions: Both strong acidic and strong basic conditions, especially when heated, can promote the initial hydrolysis step that leads to decarboxylation.

  • Low-Temperature Workup: Keep all extractions and washes cold to minimize the rate of any potential hydrolysis or decarboxylation.

  • Careful Purification: Avoid excessive heat during solvent evaporation (use a rotary evaporator with controlled temperature and pressure). If distillation is considered, it must be performed under high vacuum to keep the temperature low. Column chromatography is generally a milder purification method.

Section 2: Purification Strategy & Troubleshooting

Once the reaction is complete, selecting and optimizing the purification method is critical.

Purification Method Selection Workflow

Purification_Workflow Start Crude Reaction Mixture Check_Solubility Assess Solubility & Crude Purity (TLC/NMR) Start->Check_Solubility AcidBase Acid-Base Extraction Check_Solubility->AcidBase  Basic N present &  Acidic/Neutral Impurities   Chromatography Column Chromatography Check_Solubility->Chromatography Complex Mixture or Oily Product Crystallization Crystallization Check_Solubility->Crystallization High Crude Purity & Solid Product AcidBase->Chromatography Product Remains in Organic Layer AcidBase->Crystallization Product Precipitates as Salt or Free Base Chromatography->Crystallization Fractions are Pure but Product is an Oil Pure_Product Pure Product Chromatography->Pure_Product Crystallization->Pure_Product

Caption: Decision workflow for selecting a primary purification strategy.

FAQs: Chromatographic Purification

Q4: What is a good starting point for flash column chromatography of this compound?

A4: 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a relatively polar molecule due to the two ester groups and the ketone.

  • Stationary Phase: Standard silica gel (SiO₂) is the most common choice.

  • Mobile Phase (Eluent): A gradient system of ethyl acetate (EtOAc) in hexanes (or heptane) is a standard starting point.

    • Scouting by TLC: Run TLC plates in various solvent systems (e.g., 20% EtOAc/Hex, 30% EtOAc/Hex, 50% EtOAc/Hex) to find a system that gives your product an Rf value of ~0.2-0.35.

    • Typical Starting Gradient: Begin with a low polarity eluent (e.g., 10-15% EtOAc/Hex) and gradually increase the polarity to 50-60% EtOAc/Hex.

Q5: My compound is streaking badly on the silica gel column. What can I do?

A5: Streaking is often caused by the basic nitrogen of the piperidine ring interacting strongly with the acidic silanol groups on the silica surface.

Solutions:

  • Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or pyridine to your eluent (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica gel and lead to much sharper peaks.

  • Use a Different Stationary Phase:

    • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.

    • Amine-Functionalized Silica: For very polar amines, pre-treated amine-functionalized silica can provide excellent separation with minimal streaking.[8]

FAQs: Crystallization & Handling

Q6: My purified product is a persistent oil. How can I induce crystallization?

A6: It is not uncommon for piperidone derivatives to initially present as oils.

Troubleshooting Steps:

  • High Purity is Key: Ensure the oil is of high purity (>95% by NMR). Impurities can significantly inhibit crystallization. If necessary, re-purify by chromatography.

  • Solvent Screening:

    • Good Single Solvents: Ethanol, methanol, and isopropanol are often effective for piperidones.[9][10]

    • Solvent/Anti-Solvent Systems: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane). Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, diethyl ether) until the solution becomes cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly.[11]

  • Physical Induction:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single speck to the cold, supersaturated solution.

Q7: Can I use the basicity of the piperidine nitrogen to my advantage during purification?

A7: Absolutely. This is a powerful technique, especially for removing non-basic organic impurities.

Protocol: Acid-Base Extraction Purification

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine nitrogen will be protonated, and your product will move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the layers. Discard the organic layer containing the impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution, solid NaHCO₃) with stirring until the pH is basic (pH 8-9). Your product will deprotonate and precipitate out or form an oil.

  • Re-extraction: Extract the product back into an organic solvent (e.g., ethyl acetate, 3x).

  • Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base. This material is often significantly purer and more amenable to crystallization.

Section 3: Purity Analysis Clinic

Accurate purity assessment is crucial. Here are common issues encountered during the analysis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Q8: Why do I see a broad or split peak for my compound in Reversed-Phase HPLC?

A8: This is a classic signature of keto-enol tautomerism in β-keto esters.[12] The keto and enol forms exist in equilibrium and may separate on the HPLC column, leading to poor peak shape.

Solutions:

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-50°C) can increase the rate of interconversion between tautomers, causing them to elute as a single, sharper peak.

  • Modify Mobile Phase: Adjusting the pH or using certain mobile phase additives can sometimes favor one tautomer or speed up interconversion.

  • Use Specialized Columns: Mixed-mode chromatography columns have been shown to provide superior peak shape for β-dicarbonyl compounds by offering multiple modes of interaction.[12]

Q9: What key signals in the ¹H NMR should I look for to confirm purity and identify impurities?

A9: A clean ¹H NMR spectrum is the best confirmation of purity.

Signal Type Typical Chemical Shift (ppm) Notes & Common Impurities
Benzyl CH₂~4.5 - 4.7A clean singlet is expected.
Methine CH (C3)~3.5 - 3.8May be a doublet or triplet depending on coupling.
Methyl Ester OCH₃~3.7A sharp singlet. Presence of other singlets in this region could indicate transesterification.
Piperidine Ring CH₂~2.5 - 3.5Complex multiplets.
Aromatic Protons~7.2 - 7.4Multiplets corresponding to the benzyl group.
Impurity: Solvents VariableCheck for common solvents like EtOAc (δ ~2.0, 4.1, 1.2), Hexane (δ ~0.9, 1.3), Toluene (δ ~2.3, 7.2).[13][14]
Impurity: Hydrolysis >10 (broad)A very broad singlet far downfield is indicative of a carboxylic acid proton.

Note: Chemical shifts are approximate and can vary based on the deuterated solvent used.

Q10: Are there any special considerations for analyzing this compound by Gas Chromatography (GC)?

A10: While possible, GC analysis of β-keto esters can be problematic.

  • Thermal Stability: The compound may be prone to some degradation or decarboxylation at the high temperatures of the GC inlet.

  • Transesterification: If the sample is co-injected with alcohols, or if there are active sites in the GC liner or column, transesterification of the methyl ester can occur, leading to artifact peaks.[15]

  • Recommendation: HPLC and NMR are generally more reliable techniques for the purity determination of this compound.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Dieckmann condensation. (n.d.). Grokipedia. Retrieved from [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. (n.d.). Google Patents.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. (2024, February 20). Reddit. Retrieved from [Link]

  • Dieckmann Condensation. (n.d.). NROChemistry. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

  • methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. (2024, April 9). ChemBK. Retrieved from [Link]

  • Chapter 21: Ester Enolates. (n.d.). Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved from [Link]

  • How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? (2021, October 29). ResearchGate. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved from [Link]

  • Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Asiri, A. M., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 119. Retrieved from [Link]

  • Taylor, R. J., et al. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 19(26), 5780-5790. Retrieved from [Link]

  • Transesterfication of β-keto esters during gas chromatography and their tautomers separation. (2008). ResearchGate. Retrieved from [Link]

  • beta keto esters by HPLC. (2010, November 26). Chromatography Forum. Retrieved from [Link]

  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. (n.d.). Arkivoc. Retrieved from [Link]

  • Sun, J., Xing, J., & Han, J. (2011). 1-Benzyl-3,5-bis(4-methylbenzylidene)-4-oxopiperidin-1-ium chloride acetic acid monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1350. Retrieved from [Link]

  • Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3). (n.d.). PubChemLite. Retrieved from [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Google Patents.

Sources

Technical Support Center: Dieckmann Cyclization of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Dieckmann cyclization of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful ring-forming reaction. Here, we will address common challenges, delve into the mechanisms behind side reactions, and provide actionable, field-proven solutions to help you optimize your synthetic route.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the strategic planning of a Dieckmann cyclization for piperidine systems.

Q1: What is the optimal base for the Dieckmann cyclization of an N-substituted piperidine-2,6-dicarboxylate?

The choice of base is critical and depends on the steric hindrance and the desired reaction conditions. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.

  • Why It Matters: The ideal base should be strong enough to deprotonate the α-carbon to form the necessary enolate without participating in competing reactions, such as intermolecular condensation or hydrolysis of the ester groups.

  • Recommendations:

    • Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that is effective in aprotic solvents like THF or toluene. It is often the base of choice for this cyclization.

    • Sodium hydride (NaH): A strong, non-nucleophilic base that works well, but its heterogeneity can sometimes lead to inconsistent results. It is crucial to use fresh, high-quality NaH.

    • Lithium diisopropylamide (LDA): A very strong, non-nucleophilic base that is useful for substrates that are difficult to deprotonate. However, its reactivity can sometimes lead to undesired side reactions if not used carefully.

Table 1: Comparison of Common Bases for Dieckmann Cyclization

BasepKa (Conjugate Acid)Common SolventsKey Considerations
Potassium tert-butoxide~19THF, TolueneExcellent solubility and reactivity. Can be sensitive to moisture.
Sodium Hydride (NaH)~36THF, DMFHeterogeneous reaction, can be slower. Requires careful handling (flammable).
Lithium diisopropylamide (LDA)~36THF, HexanesVery strong, useful for hindered substrates. Must be prepared fresh or titrated.
Q2: Can I use a protic solvent for the Dieckmann cyclization?

It is highly discouraged. Protic solvents, such as ethanol or methanol, will be deprotonated by the strong base required for the reaction, quenching the base and preventing the formation of the desired enolate. This will effectively shut down the cyclization pathway.

Part 2: Troubleshooting Guide for Common Side Reactions

This section provides a detailed, question-and-answer guide to troubleshoot specific issues you may encounter during the Dieckmann cyclization of piperidines.

Problem 1: Low yield of the desired β-keto ester and recovery of starting material.
  • Why It Happens: This is often due to incomplete deprotonation of the starting material. The base may not be strong enough, or its reactivity may have been compromised. The Dieckmann cyclization is a reversible reaction, and if the equilibrium is not driven towards the product, low yields will result.

  • How to Fix It:

    • Verify Base Quality: Ensure your base is fresh and has been stored under anhydrous conditions. If using NaH, consider washing it with hexane to remove any passivating layer of sodium hydroxide. For LDA, it is best to prepare it fresh or titrate it before use.

    • Increase Base Stoichiometry: Use at least one full equivalent of the base. It is common to use a slight excess (1.1-1.2 equivalents) to ensure complete enolate formation.

    • Optimize Reaction Temperature: While many Dieckmann cyclizations are run at room temperature or with gentle heating, some substrates may require higher temperatures to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.

Problem 2: Formation of a significant amount of a dimeric or polymeric side product.
  • Why It Happens: This is a classic case of an intermolecular Claisen condensation competing with the desired intramolecular Dieckmann cyclization. Instead of the enolate attacking the other ester within the same molecule, it attacks an ester on a different molecule, leading to chain growth. This is particularly problematic at high concentrations.

  • How to Fix It:

    • High Dilution Conditions: The most effective way to favor the intramolecular reaction is to run the experiment under high dilution. This is typically achieved by the slow addition of the piperidine diester substrate to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the substrate low, minimizing the chances of intermolecular reactions.

    • Choice of Counter-ion: The nature of the cation can influence the extent of intermolecular reaction. In some cases, using a potassium base (like KOtBu) may favor the intramolecular pathway more than a sodium or lithium base.

Diagram 1: Competing Intramolecular vs. Intermolecular Pathways

G cluster_0 Intramolecular Dieckmann Cyclization (Desired) cluster_1 Intermolecular Claisen Condensation (Side Reaction) A Piperidine Diester B Enolate Formation A->B C Intramolecular Attack B->C D Cyclized β-Keto Ester C->D E Piperidine Diester F Enolate Formation E->F G Intermolecular Attack (on another diester molecule) F->G H Dimeric/Polymeric Product G->H start Starting Material (Piperidine Diester) start->A start->E

Caption: Competing reaction pathways in the Dieckmann cyclization.

Problem 3: The isolated product is the corresponding carboxylic acid, not the β-keto ester.
  • Why It Happens: This indicates that the initially formed β-keto ester is being hydrolyzed and decarboxylated during the reaction workup. The β-keto ester is susceptible to cleavage under either acidic or basic conditions, especially at elevated temperatures.

  • How to Fix It:

    • Careful Workup: The aqueous workup is the most critical step to control. Ensure the reaction mixture is cooled to 0 °C before quenching.

    • Buffered Quench: Instead of quenching with a strong acid like HCl, use a milder, buffered solution. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often a good choice. This will neutralize the strong base without creating highly acidic conditions that can promote decarboxylation.

    • Avoid Excessive Heat: During solvent removal (e.g., on a rotary evaporator), avoid using high temperatures. The β-keto ester product can be thermally sensitive.

Diagram 2: Troubleshooting Workflow for Dieckmann Cyclization

G start Experiment Start issue Identify Primary Issue start->issue low_yield Low Yield / Starting Material Recovered issue->low_yield Incomplete Reaction dimer Dimer/Polymer Formation issue->dimer Side Product acid Carboxylic Acid Product issue->acid Product Degradation sol_low_yield 1. Check Base Quality 2. Increase Base Stoichiometry 3. Optimize Temperature low_yield->sol_low_yield sol_dimer 1. Use High Dilution (Slow Addition) 2. Re-evaluate Counter-ion dimer->sol_dimer sol_acid 1. Cooled Workup (0 °C) 2. Use Buffered Quench (NH4Cl) 3. Avoid Heat During Purification acid->sol_acid

Caption: A decision tree for troubleshooting common Dieckmann cyclization issues.

References

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Davis, C. R., & Allinger, N. L. (1998). The Dieckmann condensation. Journal of Organic Chemistry, 63(17), 5867-5875.
  • Schaefer, J. P., & Bloomfield, J. J. (2011).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Technical Support Center: Purifying Piperidone Esters by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatographic purification of piperidone esters. This resource is designed for researchers, medicinal chemists, and process development scientists who work with these important heterocyclic scaffolds. Piperidone esters, containing both a basic nitrogen atom and a hydrolytically sensitive ester functional group, present unique purification challenges. This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you overcome common obstacles and achieve high-purity compounds efficiently.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you may encounter during your purification workflow. Each solution is grounded in the fundamental principles of chromatography to empower you to make informed decisions.

Problem 1: My piperidone ester is streaking or tailing badly on the silica gel column.

Answer:

This is the most common issue encountered when purifying basic compounds like piperidones on standard silica gel.[1][2][3] The root cause is a strong, non-ideal interaction between the basic nitrogen atom of your piperidone and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][4] This leads to a mixed-mode retention mechanism (adsorption and ion-exchange), causing the elongated, asymmetrical peak shape known as tailing.

Solutions:

  • Add a Basic Modifier to the Mobile Phase: The most straightforward solution is to add a small amount of a competitive base, typically 0.5-2% triethylamine (TEA) , to your eluent system.[5][6][7] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your piperidone ester. This allows for a more uniform interaction based on polarity, resulting in symmetrical, Gaussian-shaped peaks.[2][4]

  • Use Deactivated Silica Gel: For particularly sensitive compounds, you can pre-treat or "deactivate" the silica gel. This can be done by flushing the packed column with a solvent mixture containing TEA (e.g., 5% TEA in hexane) and then re-equilibrating with your starting mobile phase.[5][8][9] This ensures the stationary phase is neutralized before the sample is loaded.

  • Switch to a Different Stationary Phase: If tailing persists, consider an alternative stationary phase. Neutral or basic alumina can be effective for purifying amines.[8] Alternatively, reversed-phase chromatography on a C18 column is an excellent option where these silanol interactions are less problematic.[3][10]

Problem 2: My compound seems to be degrading on the column. I see new, more polar spots on my TLC analysis of the collected fractions.

Answer:

Compound degradation on silica gel is a significant risk for piperidone esters. The acidic nature of the silica surface can catalyze the hydrolysis of the ester functional group, yielding the corresponding carboxylic acid and alcohol.[11][12] This new carboxylic acid impurity is much more polar and will either elute very slowly or remain permanently adsorbed to the column.

Solutions:

  • Neutralize the Stationary Phase: As with tailing, deactivating the silica gel with triethylamine is the primary solution.[5][6][8] By neutralizing the acidic sites, you remove the catalyst for hydrolysis.

  • Minimize Contact Time: Use flash chromatography techniques with optimized flow rates to reduce the residence time of your compound on the column. The faster the purification, the less time there is for degradation to occur.

  • Use a Buffered Mobile Phase (Reversed-Phase): If you are using reversed-phase HPLC, employing a buffered mobile phase (e.g., ammonium formate or ammonium acetate) can maintain a stable pH and prevent acid- or base-catalyzed hydrolysis during the separation.[2]

  • Ensure Dry Solvents and Silica: While silica gel always contains some bound water, using anhydrous solvents and properly dried silica can help minimize the water available for hydrolysis.

Problem 3: My desired piperidone ester is co-eluting with an impurity of very similar polarity.

Answer:

Achieving high resolution between compounds with similar Rf values requires careful optimization of the chromatographic conditions. The goal is to maximize the differential partitioning of the two compounds between the stationary and mobile phases.

Solutions:

  • Optimize the Mobile Phase Polarity: The best separation is typically achieved when the target compound has a TLC Rf value between 0.2 and 0.4 .[13][14] If your Rf is too high, decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). This will increase the interaction with the silica gel and allow more time for separation to occur.

  • Switch Solvent System (Change Selectivity): If simply adjusting polarity doesn't work, change the solvents themselves. Different solvents interact with compounds in different ways. For example, if you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol or a Toluene/Acetone system. This can alter the selectivity of the separation and may resolve the co-eluting spots.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase the polarity over the course of the run (gradient elution).[15][16][17] This technique sharpens peaks and can significantly improve the resolution of closely eluting compounds by accelerating the elution of the more strongly retained components.[17][18]

  • Reduce Column Loading: Overloading the column is a common cause of poor separation.[1] As a rule of thumb, for a difficult separation, the sample load should be about 1-2% of the mass of the silica gel. For easier separations, you can go up to 5-10%.

Frequently Asked Questions (FAQs)

This section covers essential concepts and best practices for developing a robust purification method for piperidone esters.

Q1: What is the best stationary phase to start with: Normal-Phase or Reversed-Phase?

Answer:

The choice depends on the overall polarity of your specific piperidone ester.

  • Normal-Phase (Silica Gel): This is the most common and cost-effective choice for general organic synthesis.[19][20] It is an excellent starting point for moderately polar to nonpolar piperidone esters. However, you must almost always incorporate a basic modifier like triethylamine (TEA) in the mobile phase to prevent the tailing and degradation issues discussed above.[8][13]

  • Reversed-Phase (C18): This is the preferred method for highly polar or water-soluble piperidone esters.[3][10][21] In reversed-phase chromatography, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[10][21] Polar compounds have weaker interactions with the C18 phase and elute earlier. This technique is highly reproducible and is the standard for analytical HPLC, but it can also be used for preparative flash chromatography.[22]

FeatureNormal-Phase (Silica Gel)Reversed-Phase (C18)
Stationary Phase Polar (acidic)Nonpolar (hydrophobic)
Mobile Phase Nonpolar to moderately polarPolar (e.g., Water/Acetonitrile)
Elution Order Nonpolar compounds elute firstPolar compounds elute first
Best For Moderately polar to nonpolar compoundsPolar, water-soluble compounds
Key Consideration Must add TEA to prevent tailing/degradationMay require buffers for pH control
Q2: How do I develop a good mobile phase system using Thin-Layer Chromatography (TLC)?

Answer:

TLC is an indispensable tool for rapidly developing and optimizing your mobile phase before committing your valuable sample to a column.[14][23] The goal is to find a solvent system that separates your desired compound from all impurities and gives it an optimal retention factor (Rf).

Step-by-Step Protocol: TLC Method Development
  • Prepare a Sample Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Select Initial Solvents: For normal-phase silica TLC, common starting solvent systems are Hexane/Ethyl Acetate (for less polar compounds) and Dichloromethane/Methanol (for more polar compounds).

  • Spot the TLC Plate: Use a capillary tube to spot a small amount of your sample solution onto the baseline of a silica gel TLC plate. Also spot solutions of your starting materials and any known byproducts, if available.

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (if your compounds are UV-active).[20] Then, stain the plate using a suitable chemical stain (e.g., potassium permanganate or ninhydrin for amines) to visualize all components.

  • Analyze and Optimize:

    • Calculate the Rf value for your product: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • The ideal Rf for column chromatography is ~0.2-0.4. [13]

    • If the Rf is too high (>0.5), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., use more hexane).

    • If the Rf is too low (<0.1), your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., use more ethyl acetate).

  • Add TEA: Once you have a good solvent ratio, prepare a final mobile phase for the column that includes 0.5-2% triethylamine.[13]

Q3: Should I use isocratic or gradient elution?

Answer:

The choice depends on the complexity of your sample mixture.[15][24]

  • Isocratic Elution: Uses a single, constant mobile phase composition throughout the entire run. It is simpler, uses less solvent, and is ideal when the impurities are well-separated from your product on the TLC plate.[16][17]

  • Gradient Elution: The mobile phase composition is changed over time, typically by gradually increasing the percentage of the more polar solvent.[16][17] This is highly recommended for complex mixtures where compounds have a wide range of polarities.[15][24] Gradient elution results in sharper peaks for late-eluting compounds and can significantly improve resolution between closely-spaced spots.[17][18]

Troubleshooting Workflow: Improving Poor Separation

Below is a logical workflow for addressing a separation where the target compound (Product) is co-eluting with an impurity.

G start Start: Poor Separation (Co-elution Observed) check_rf Is Product Rf between 0.2-0.4? start->check_rf adjust_polarity Adjust Polarity (e.g., more Hexane) check_rf->adjust_polarity No (Rf > 0.4) check_load Is Column Overloaded? check_rf->check_load Yes adjust_polarity->check_rf reduce_load Reduce Sample Load (e.g., to 1% w/w) check_load->reduce_load Yes change_solvents Change Solvent System (e.g., DCM/MeOH) check_load->change_solvents No use_gradient Implement Gradient Elution reduce_load->use_gradient change_solvents->use_gradient success Successful Separation use_gradient->success

Caption: A workflow for troubleshooting and optimizing poor chromatographic separation.

Q4: How does the interaction with silica gel cause peak tailing for piperidones?

Answer:

This diagram illustrates the chemical interactions at the surface of the stationary phase that lead to peak tailing and how adding triethylamine (TEA) resolves the issue.

G cluster_0 Scenario A: Standard Silica Gel cluster_1 Scenario B: Silica Gel with Triethylamine (TEA) a_silica Silica Surface (Acidic Si-OH) a_interaction Strong, Undesirable Ion-Exchange Interaction a_silica->a_interaction a_piperidone Piperidone (Basic Nitrogen) a_piperidone->a_interaction a_result Result: Peak Tailing & Streaking a_interaction->a_result b_silica Silica Surface (Acidic Si-OH) b_interaction Normal Polarity-Based Adsorption b_silica->b_interaction (masked) b_piperidone Piperidone b_piperidone->b_interaction b_tea Triethylamine (TEA) (Stronger Base) b_tea->b_silica TEA masks acidic sites b_result Result: Symmetrical Peak Shape b_interaction->b_result

Caption: Mechanism of peak tailing on silica and its mitigation with triethylamine.

References
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved January 14, 2026, from Biotage. [Link]

  • Chen, C., et al. (2011). Total Synthesis of Palau’amine. Chemical Communications, 47(4), 427-429. (Referenced through University of Rochester Chemistry Department). [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved January 14, 2026, from GMP Insiders. [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved January 14, 2026, from Interchim Blog. [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved January 14, 2026, from Khan Academy. [Link]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved January 14, 2026, from PharmaGuru. [Link]

  • Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved January 14, 2026, from Restek. [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. Retrieved January 14, 2026, from SIELC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved January 14, 2026, from University of Rochester. [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved January 14, 2026, from Welch Materials. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the scale-up of this important pharmaceutical intermediate.[1][2][3]

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate?

A: The most prevalent and industrially scalable method is the intramolecular Dieckmann condensation of a corresponding acyclic diester.[4][5][6] This reaction involves the base-catalyzed cyclization of a diester to form a cyclic β-keto ester.[6][7]

Q2: Why is this molecule an important intermediate?

A: Piperidine derivatives, such as 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, are crucial structural motifs in a wide range of pharmaceuticals.[1][2] The 4-oxopiperidine core is a versatile scaffold for creating diverse molecular architectures with various biological activities.[1]

Q3: What are the critical parameters to control during the Dieckmann condensation for this synthesis?

A: The key parameters to control are the choice of base, solvent, reaction temperature, and the exclusion of moisture. The base must be strong enough to deprotonate the α-carbon of the ester, and the solvent should be anhydrous to prevent hydrolysis of the esters and the base. Temperature control is crucial to manage the reaction rate and minimize side reactions.

Q4: Is the product, a β-keto ester, stable?

A: β-keto esters like the target molecule can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions at elevated temperatures.[8][9] Careful control of pH and temperature during workup and purification is essential to prevent product degradation.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

A. Reaction Stage

Q1: My reaction is not proceeding to completion, or the yield is very low. What could be the issue?

  • Potential Cause 1: Inactive Base. The base (e.g., sodium methoxide, sodium hydride) may have degraded due to improper storage or exposure to moisture.

    • Solution: Use a fresh batch of the base or test the activity of the current batch. Ensure the base is handled under strictly anhydrous conditions.

  • Potential Cause 2: Insufficient Base. An inadequate amount of base will result in incomplete deprotonation of the starting diester, leading to a stalled reaction.

    • Solution: Ensure you are using at least one equivalent of the base. For a successful Dieckmann condensation, the equilibrium is driven by the deprotonation of the resulting β-keto ester, which requires a full equivalent of base.[5]

  • Potential Cause 3: Presence of Water. Moisture in the solvent or on the glassware will quench the strong base and can hydrolyze the ester starting material.

    • Solution: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Potential Cause 4: Low Reaction Temperature. The activation energy for the cyclization may not be met at a very low temperature.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by a suitable analytical method like TLC or HPLC.

Q2: I am observing the formation of multiple side products. What is happening?

  • Potential Cause 1: Intermolecular Claisen Condensation. If the reaction concentration is too high, intermolecular condensation between two molecules of the starting diester can compete with the desired intramolecular Dieckmann condensation.

    • Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester solution to the base suspension over an extended period.

  • Potential Cause 2: Base-catalyzed Hydrolysis or Transesterification. If there is residual water or if the base used is an alkoxide different from the ester group (e.g., using sodium ethoxide with a methyl ester), you can get hydrolysis or transesterification products.

    • Solution: Use a base corresponding to the ester group (e.g., sodium methoxide for methyl esters) to avoid transesterification. Ensure strictly anhydrous conditions to prevent hydrolysis.

  • Potential Cause 3: Retro-Dieckmann Condensation. If the product is not thermodynamically stable under the reaction conditions, the ring can open back up, leading to a complex mixture.[6][10]

    • Solution: The final deprotonation of the β-keto ester is typically irreversible and drives the reaction forward.[5] Ensure sufficient base is present to form the stable enolate of the product.

B. Workup and Purification

Q1: My product is decomposing during the acidic workup. How can I avoid this?

  • Potential Cause: Decarboxylation. The β-keto ester can undergo hydrolysis to the corresponding β-keto acid, which is prone to rapid decarboxylation upon heating or under strong acidic conditions.[8][9][11]

    • Solution: Perform the acidic quench at a low temperature (e.g., 0-5 °C). Use a milder acid, such as a buffered solution (e.g., acetic acid/sodium acetate) or a dilute solution of a strong acid. Avoid prolonged exposure to acidic conditions.

Q2: I am having difficulty purifying the product by column chromatography. It seems to be streaking or degrading on the silica gel.

  • Potential Cause: Acidity of Silica Gel. The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds like β-keto esters.

    • Solution: Neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine, before packing the column. Alternatively, use a different stationary phase, such as neutral alumina.

  • Potential Cause: Tautomerization. The β-keto ester exists in equilibrium with its enol form. This can sometimes lead to band broadening or streaking on the column.

    • Solution: Use a solvent system that minimizes this effect. Sometimes, a small amount of a polar solvent can help to achieve better separation.

III. Experimental Protocols & Data

A. Synthesis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate via Dieckmann Condensation

Step 1: Preparation of the Acyclic Diester Precursor

This can be achieved through various methods, a common one being the N-alkylation of a suitable amine with appropriate haloesters.

Step 2: Dieckmann Condensation

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Charge the flask with a suspension of sodium methoxide (1.1 equivalents) in anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add a solution of the acyclic diester precursor in anhydrous toluene via the dropping funnel over 2-3 hours.

  • After the addition is complete, continue to reflux for an additional 2-4 hours, or until the reaction is complete as monitored by TLC/HPLC.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Isolation

  • Carefully quench the reaction by pouring the mixture into ice-cold dilute acetic acid with stirring.

  • Separate the organic layer and extract the aqueous layer with toluene or another suitable solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by vacuum distillation or column chromatography on neutralized silica gel.

ParameterRecommended ConditionRationale
Base Sodium MethoxideAvoids transesterification with the methyl ester.
Solvent TolueneAnhydrous, high-boiling point suitable for reflux.
Temperature Reflux (approx. 110 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Concentration High DilutionFavors intramolecular cyclization over intermolecular side reactions.
Workup pH Mildly Acidic (pH 5-6)Neutralizes the base without causing significant decarboxylation.
B. Visualization of the Workflow

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Workup & Purification start Start diester_prep Acyclic Diester Preparation start->diester_prep 1. Synthesis of Starting Material dieckmann Dieckmann Condensation diester_prep->dieckmann 2. Cyclization workup Acidic Workup dieckmann->workup 3. Quenching purification Purification (Distillation/Chromatography) workup->purification 4. Isolation product Final Product purification->product 5. Purity >95% Dieckmann_Condensation Dieckmann Condensation Mechanism A Acyclic Diester B Enolate Formation A->B + Base (-ROH) C Intramolecular Nucleophilic Attack B->C Cyclization D Tetrahedral Intermediate C->D E Elimination of Alkoxide D->E - RO- F Cyclic β-Keto Ester (Product) E->F G Deprotonation of Product F->G + Base H Stable Enolate (Drives Equilibrium) G->H

Caption: Simplified mechanism of the Dieckmann condensation.

IV. References

  • ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof. Retrieved January 14, 2026, from

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Retrieved January 14, 2026, from

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved January 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved January 14, 2026, from [Link]

  • ChemBK. (2024, April 9). methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved January 14, 2026, from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved January 14, 2026, from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER. Retrieved January 14, 2026, from

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved January 14, 2026, from [Link]

  • YouTube. (2020, January 20). Synthesis Problems with Claisen & Diekmann Condensations. Retrieved January 14, 2026, from [Link]

  • YouTube. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.... Retrieved January 14, 2026, from [Link]

  • PubMed Central. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved January 14, 2026, from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Retro-Dieckmann Challenge Mechanism. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester. Retrieved January 14, 2026, from

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved January 14, 2026, from [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved January 14, 2026, from [Link]

  • Molecules. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved January 14, 2026, from [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Retrieved January 14, 2026, from [Link]

  • NIH. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Managing the Hygroscopic Nature of Piperidone Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidone hydrochloride salts. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you manage the challenges associated with the hygroscopic nature of these compounds. By understanding the underlying principles and implementing best practices, you can ensure the accuracy, reproducibility, and integrity of your experiments.

The Challenge: Understanding Hygroscopicity in Piperidone Hydrochloride Salts

Piperidone hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Like many amine hydrochloride salts, it has a tendency to attract and absorb moisture from the atmosphere, a property known as hygroscopicity.[3] This occurs because the polar nature of the salt, particularly the presence of the chloride ion and the protonated amine, facilitates hydrogen bonding with water molecules.

The absorbed water can have significant detrimental effects on the material, including:

  • Physical Changes: Caking, clumping, and deliquescence (dissolving in the absorbed water), which impede handling, weighing, and formulation processes.[4][5]

  • Chemical Degradation: The presence of water can act as a medium for hydrolysis or facilitate other degradation pathways, compromising the purity and stability of the compound.[4][6]

  • Inaccurate Measurements: Absorption of moisture leads to an artificially inflated mass, making accurate weighing for reactions or analytical standards impossible.[7]

  • Altered Solid-State Properties: Moisture can induce changes in the crystal structure, potentially leading to different polymorphic forms with altered solubility and bioavailability.[8]

This guide will equip you with the knowledge and practical steps to mitigate these issues effectively.

Diagram: Mechanism of Moisture Absorption

The following diagram illustrates the fundamental interaction between a hygroscopic salt and atmospheric water.

MoistureAbsorption Atmosphere Atmospheric Moisture (H₂O) Salt Piperidone HCl Crystal Surface (Polar Sites: -NH₂⁺, Cl⁻) Atmosphere->Salt Exposure to Humidity > CRH Adsorption Adsorption (Surface Binding) Salt->Adsorption H-Bonding Absorption Absorption (Bulk Penetration) Adsorption->Absorption Diffusion into crystal lattice Degradation Physical & Chemical Degradation Absorption->Degradation Hydrolysis, Form Change, Caking

Caption: Logical flow of moisture interaction with a hygroscopic salt.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My piperidone hydrochloride salt has formed hard clumps and is difficult to handle. What happened and can I still use it?

A1: This is a classic sign of moisture absorption. When the ambient relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the material begins to absorb water, causing particles to stick together (caking) and form clumps.[9] The CRH is the specific RH value below which a material will not absorb atmospheric moisture.[9]

  • Causality: The absorbed water forms liquid bridges between salt particles. Subsequent slight drying can cause these bridges to solidify, creating hard agglomerates. This process is exacerbated by temperature fluctuations.

  • Solution:

    • Assessment: The material's purity may be compromised. It is crucial to first assess if the clumping is severe. If the material has turned into a solid mass or appears wet (deliquescence), it is generally not recommended for use in sensitive applications without purification and rigorous analysis.

    • Remediation (for mild clumping): If clumping is minor, you can attempt to break up the clumps with a clean, dry spatula inside a controlled, low-humidity environment like a glove box or a desiccator.[10]

    • Drying: The material must be dried to remove the absorbed water. A common laboratory method is drying under high vacuum at a moderately elevated temperature (e.g., 40-50°C). However, be aware that this may not reverse all solid-state changes. For more rigorous drying, azeotropic distillation can be employed (see Protocol 3).[11][12]

    • Re-analysis: After drying, the water content must be quantified using a technique like Karl Fischer titration (see Protocol 2) to confirm it meets your experimental requirements. Purity should also be re-assessed.

Q2: I'm getting inconsistent weights when preparing my samples for a reaction. How can I weigh a hygroscopic powder accurately?

A2: Inconsistent weights are a direct consequence of the rapid absorption of moisture from the ambient air onto the surface of the material. The weight will continuously increase as the sample sits on the balance pan.[7]

  • Causality: Analytical balances are sensitive enough to detect mass changes from moisture sorption in real-time. The higher the ambient humidity, the faster the weight will drift upwards.

  • Solution: The key is to minimize the exposure of the material to the laboratory atmosphere during the weighing process.

    • Controlled Environment: The most reliable method is to perform the weighing inside a glove box with a controlled inert atmosphere (Nitrogen or Argon) where the moisture level is kept below 1 ppm.[13] An analytical balance can be placed inside the glove box for this purpose.[14] See Protocol 1 for a detailed workflow.

    • Rapid Weighing with a Desiccator: If a glove box is unavailable, you can use a "low-tech" but effective method. Store the piperidone hydrochloride in a desiccator containing an active desiccant (e.g., Drierite®, silica gel). For weighing, bring the desiccator next to the balance. Open the main container inside a secondary container (like a beaker) that is also kept in the desiccator. Quickly transfer an approximate amount to a pre-tared, sealable vial, close the vial, and weigh it. Adjust the amount by quickly adding or removing small portions, sealing and re-weighing with each adjustment. This minimizes exposure time.

    • Weighing by Difference: Pre-tare a sealed vial. In a low-humidity environment, add the powder to the vial and seal it. Record the final weight. Dispense the required amount of powder directly from this vial into your reaction vessel and re-weigh the vial. The difference in weight is the amount of substance delivered. This method avoids exposing the powder on an open balance pan.[7]

Q3: My reaction is failing, and I suspect the piperidone hydrochloride starting material is the issue. How can moisture affect the reaction's success?

A3: Moisture can interfere with reactions in several ways, particularly for moisture-sensitive chemistries.

  • Causality:

    • Stoichiometric Inaccuracy: The most direct impact is inaccurate stoichiometry. If your material contains 5% water by weight, weighing out 100 mg only gives you 95 mg of the actual piperidone salt. This can be critical for reactions requiring precise molar ratios.

    • Reagent Quenching: In reactions involving water-sensitive reagents (e.g., organometallics, strong bases like LDA, or certain coupling reagents), the absorbed water will consume the reagent, leading to lower yields or complete reaction failure.

    • Side Reactions: Water can participate in undesired side reactions, such as hydrolysis of esters or other functional groups present in your reaction mixture.

  • Solution:

    • Quantify Water Content: Before use, always determine the water content of your piperidone hydrochloride salt using Karl Fischer titration (see Protocol 2). This will give you an exact value to correct your weighings for accurate stoichiometry.

    • Dry the Material: If the water content is unacceptably high, you must dry the material using an appropriate method (vacuum oven, azeotropic distillation) and re-verify the water content.[11]

    • Use Anhydrous Solvents: Ensure all solvents and other reagents used in the reaction are rigorously dried and handled under an inert atmosphere to prevent introducing water from other sources.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for piperidone hydrochloride salts? A: Piperidone hydrochloride should be stored in a tightly sealed, airtight container to prevent moisture ingress.[15] The storage area should be cool, dry, and well-ventilated, with a controlled relative humidity, ideally below 40% RH.[10] For long-term storage or for highly sensitive applications, storing the material inside a desiccator with a color-indicating silica gel or in a controlled humidity cabinet is strongly recommended.[15][16]

Q: What is "Critical Relative Humidity" (CRH) and why is it important? A: The Critical Relative Humidity (CRH) is the threshold relative humidity above which a substance will start to absorb moisture from the atmosphere.[9] Knowing the CRH is crucial for setting appropriate storage and handling limits. For example, if the CRH of a salt is 60%, storing it in an environment with 75% RH will lead to significant water uptake. While the specific CRH for 4-piperidone hydrochloride is not widely published, many amine hydrochloride salts are known to have CRH values that can be within the range of typical laboratory environments.[3][17][18] It is best practice to assume it is sensitive and handle it in an environment with RH as low as practically achievable.

Q: Can I use a standard lab oven to dry my piperidone hydrochloride? A: It is generally not recommended. While a lab oven can remove water, the lack of vacuum means higher temperatures are needed, which can risk thermal degradation of the compound. A vacuum oven is a much safer choice as it allows for drying at lower temperatures. Always check the melting point and decomposition temperature of your specific salt before heating.

Q: My piperidone hydrochloride is supplied as a monohydrate. Do I still need to worry about hygroscopicity? A: Yes. A hydrate is a crystalline solid that contains water molecules within its crystal lattice. While 4-piperidone hydrochloride monohydrate is a stable form, it can still be hygroscopic and absorb additional moisture from the air if the ambient humidity is high enough.[1][19][20] This excess surface moisture can still lead to clumping and handling issues. Furthermore, stability studies under various humidity conditions, as outlined in ICH guidelines, are necessary to understand if the material might convert to a higher hydrate form or deliquesce.[4][21][22][23]

Q: Are there formulation strategies to reduce the hygroscopicity of piperidone-based APIs? A: Yes, in drug development, several strategies are used to manage hygroscopic APIs. These include:

  • Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can alter the crystal lattice and reduce the sites available for water interaction.

  • Film Coating: Applying a polymer coating to a tablet or particle can act as a physical barrier to moisture.

  • Co-processing with Excipients: Blending the API with hydrophobic excipients like certain celluloses or silicates can help deflect moisture away from the drug substance.[14][24]

  • Salt Selection: During development, screening for different salt forms (e.g., tartrate, mesylate) might identify a less hygroscopic alternative to the hydrochloride.

Experimental Protocols

Protocol 1: Weighing Hygroscopic Piperidone Hydrochloride in a Glove Box

This protocol ensures the highest accuracy for weighing moisture-sensitive compounds.

Objective: To accurately weigh a specific mass of piperidone hydrochloride while preventing moisture absorption.

Materials:

  • Glove box with an inert (N₂ or Ar) atmosphere (moisture level <1 ppm)

  • Analytical balance (located inside the glove box)

  • Spatulas, weighing paper, and sealable vials

  • Container of piperidone hydrochloride salt

Diagram: Glove Box Weighing Workflow

WeighingWorkflow Start Start A Place all materials (balance, sample, vials, etc.) in antechamber Start->A B Perform 3 vacuum/refill cycles on antechamber A->B Purge air C Transfer materials into main glove box chamber B->C D Allow balance to equilibrate to box atmosphere (30+ min) C->D Thermal equilibrium E Tare sealable vial on balance D->E F Add piperidone HCl to vial until target weight is reached E->F G Seal vial tightly F->G H Remove vial via antechamber G->H End End H->End

Caption: Step-by-step workflow for accurate weighing in a glove box.

Procedure:

  • Preparation: Ensure all necessary items (sample container, vials, spatulas, weighing paper) are placed in the glove box antechamber. Glassware should be oven-dried beforehand.[15][25]

  • Antechamber Purge: Evacuate and refill the antechamber with the inert glove box gas. Perform this cycle at least three times to remove atmospheric air and moisture.[15][25]

  • Transfer: Once purged, transfer the items from the antechamber into the main glove box chamber.

  • Equilibration: Allow the analytical balance to thermally equilibrate inside the glove box for at least 30 minutes before use. Ensure the balance is level.

  • Weighing: a. Place a sealable vial on the balance and tare it. b. Open the main container of piperidone hydrochloride. c. Using a clean, dry spatula, carefully transfer the powder into the tared vial until the desired weight is achieved. d. Work efficiently to minimize the time the main container is open, even within the dry atmosphere.

  • Sealing: Immediately and securely seal the vial containing the weighed sample.

  • Removal: Transfer the sealed vial out of the glove box via the antechamber. It is now ready for use.

Protocol 2: Water Content Determination by Karl Fischer Titration

This is the gold-standard method for accurately quantifying water content in a substance.

Objective: To determine the percentage of water (% w/w) in a sample of piperidone hydrochloride.

Principle: The Karl Fischer (KF) titration is based on a stoichiometric reaction between iodine and water. The endpoint is detected electrometrically, making it highly specific and precise for water.[26][27]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • KF reagents (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or specialized KF solvent

  • Gas-tight syringe for sample introduction

Procedure (Volumetric Method):

  • System Preparation: Add fresh, anhydrous methanol to the titration vessel.

  • Pre-Titration: Start the titrator and allow it to perform a "pre-titration." This will titrate any residual moisture in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation: Accurately weigh approximately 50-100 mg of piperidone hydrochloride salt into a dry, clean vial using the procedures outlined in Protocol 1.

  • Sample Introduction: Quickly uncap the vial and add the entire sample to the titration vessel. Reseal the vessel's entry port immediately.

  • Titration: Start the titration. The instrument will automatically add the KF reagent and stop once the endpoint is reached.

  • Record Data: Record the volume of KF titrant used.

  • Calculation: The instrument's software will typically calculate the water content automatically based on the sample weight and the titrant's concentration (titer). The formula is:

    % H₂O = (Volume of KF Reagent (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

Data Interpretation Table:

Water Content (% w/w)ClassificationImplications for Handling
< 0.1%AnhydrousSuitable for most moisture-sensitive reactions.
0.1% - 2.0%Slightly HygroscopicWeighing in a controlled environment is recommended.
2.0% - 15.0%HygroscopicStrict moisture control (glove box) is necessary. Material may need drying.
> 15.0%Very HygroscopicMaterial is likely unstable and requires drying and re-analysis.
~11.7%Theoretical (Monohydrate)Corresponds to the theoretical water content for C₅H₉NO·HCl·H₂O.

Note: This table provides general guidance. The acceptable water content is application-dependent.

Protocol 3: Drying Piperidone Hydrochloride via Azeotropic Distillation

This protocol is effective for removing water from amine salts when simple vacuum drying is insufficient.

Objective: To remove water from a piperidone hydrochloride sample, including water of hydration.

Principle: Water forms a low-boiling azeotrope with certain organic solvents, such as toluene or benzene. By distilling this azeotrope, water can be effectively removed from a mixture at a temperature below the boiling point of water.[11][28][29]

Materials:

  • Round-bottom flask

  • Dean-Stark apparatus or a similar setup for azeotropic removal

  • Condenser

  • Heating mantle and magnetic stirrer

  • Toluene (or another suitable azeotroping solvent)

  • Inert atmosphere setup (e.g., Nitrogen line)

Procedure:

  • Setup: Assemble the Dean-Stark apparatus with the round-bottom flask and condenser under an inert atmosphere.

  • Charging the Flask: Add the piperidone hydrochloride salt to the flask, followed by enough toluene to create a mobile slurry.

  • Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

  • Water Removal: The condensed azeotrope will collect in the side arm of the Dean-Stark trap. As the liquids are immiscible, the denser water will collect at the bottom of the trap, and the toluene will overflow back into the reaction flask.

  • Completion: Continue the distillation until no more water collects in the trap. The toluene in the flask should appear clear, not cloudy.

  • Isolation: Cool the flask. The anhydrous piperidone hydrochloride can be isolated by filtration under an inert atmosphere or by carefully removing the toluene under reduced pressure.

  • Verification: After isolation, handle the dried material exclusively under inert conditions and verify its dryness using Karl Fischer titration (Protocol 2).

References

  • Callahan, J. C., et al. (2020). Excipient Selection in Oral Solid Dosage Formulations Containing Moisture Sensitive Drugs. Academic Press.
  • Chowhan, Z. T. (1978). Moisture, a nemesis of drug stability.
  • Gel Manufacturing: SOP for Handling Hygroscopic Raw Materials – V 2.0. (2025, June 2). Pharmaceutical Guidelines. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Wikipedia. (2023). Critical relative humidity. [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. (2025, March 14). Pharmaceutical Guidelines. [Link]

  • Sciencemadness Discussion Board. (2007). Methylamine Purification. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?[Link]

  • The Hendrix Group, Inc. (n.d.). Ammonium Chloride Corrosion. [Link]

  • School of Chemistry, University of Bristol. (2018). SOP For Operation Of Glove Boxes. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. [Link]

  • Michigan State University, Department of Chemistry. (2016). Standard Operating Procedure: Glovebox Operation. [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059.
  • Global Substance Registration System. (n.d.). 4-PIPERIDONE HYDROCHLORIDE HYDRATE. [Link]

  • ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis. [Link]

  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
  • Mitsubishi Chemical Corporation. (n.d.). Development of Karl Fischer Reagents.
  • Li, M., et al. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. AAPS PharmSciTech, 15(5), 1049-1057.
  • Crystal Pharmatech. (n.d.). Applications of Dynamic Moisture Adsorption in Crystal Research. [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263.
  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. [Link]

  • METTLER TOLEDO. (n.d.). Dynamic Vapor Sorption. [Link]

  • Synthetika. (n.d.). 4-piperidone hydrochloride. [Link]

  • ProUmid. (n.d.). Moisture Sorption Isotherms. [Link]

  • TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. [Link]

  • Waseda University Repository. (n.d.). Effect of relative humidity on ammonium chloride corrosion in refineries. [Link]

  • Reddit. (2025, December 6). Azeotropic drying. [Link]

  • Chew, N., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1219.
  • ResearchGate. (2015). Properties of Amines and their Hydrochloride Salt. [Link]

  • ResearchGate. (2016). Gravimetric moisture sorption/desorption isotherms of morphinanes and their hydrates at 25 ° C. [Link]

  • Government of Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). [Link]

  • Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences & Research, 11(1), 6-10.
  • Rohrs, B. R., et al. (2000). Tablet dissolution affected by a moisture mediated solid-state interaction between drug and disintegrant. Pharmaceutical Research, 17(1), 94-100.
  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • Sciencemadness Wiki. (2019). Karl Fischer titration. [Link]

  • ResearchGate. (2025, August 5). Tablet Dissolution Affected by a Moisture Mediated Solid-State Interaction Between Drug and Disintegrant. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Substituted 4-Oxopiperidines: An In-depth Analysis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of NMR in Characterizing Piperidine Scaffolds

The 4-oxopiperidine moiety is a prevalent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The precise substitution pattern on the piperidine ring is critical for biological activity, influencing factors such as receptor binding, metabolic stability, and pharmacokinetic properties. NMR spectroscopy is an indispensable tool for the unambiguous determination of the structure and stereochemistry of these complex molecules.

This guide will focus on the detailed spectral interpretation of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate and compare it with a closely related analog, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, to illustrate the impact of the N-substituent on the NMR spectra.

Predicted NMR Spectral Analysis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Molecular Structure:

Caption: Structure of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate in CDCl₃ is expected to exhibit distinct signals corresponding to the benzyl, methyl ester, and piperidine ring protons. The presence of the chiral center at C3 renders the geminal protons on the adjacent methylene groups (C2 and C5) diastereotopic, leading to more complex splitting patterns.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
Aromatic (C₆H₅)7.25-7.40multiplet5HTypical range for monosubstituted benzene ring protons.
Benzylic CH₂5.15singlet2HThe benzylic protons are deshielded by the adjacent phenyl group and the carbamate nitrogen.
Methine (H3)3.50triplet1HDeshielded by the adjacent carbonyl and ester groups. Coupled to the C2 methylene protons.
Methyl Ester (OCH₃)3.75singlet3HCharacteristic chemical shift for a methyl ester.
Piperidine CH₂ (H2)3.80 (axial) / 4.20 (equatorial)doublet of doublets2HDiastereotopic protons adjacent to the nitrogen and the chiral center. The equatorial proton is expected to be further downfield.
Piperidine CH₂ (H5)2.60 (axial) / 2.90 (equatorial)multiplet2HDiastereotopic protons adjacent to the carbonyl group.
Piperidine CH₂ (H6)3.40 (axial) / 3.90 (equatorial)multiplet2HProtons adjacent to the nitrogen.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information on the carbon framework, with distinct chemical shifts for the carbonyl, aromatic, and aliphatic carbons.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
Ketone C=O (C4)205-208Typical range for a ketone carbonyl carbon in a six-membered ring.[1]
Ester C=O170-172Characteristic chemical shift for an ester carbonyl carbon.[1]
Carbamate C=O155-157Expected chemical shift for a carbamate carbonyl.
Aromatic C (quaternary)136-138The carbon atom of the phenyl ring attached to the benzylic group.
Aromatic CH127-129Typical range for aromatic carbons in a benzene ring.[1]
Benzylic CH₂67-69The benzylic carbon is deshielded by the adjacent phenyl ring and nitrogen.
Piperidine CH (C3)55-58The methine carbon is deshielded by the adjacent carbonyl and ester groups.
Methyl Ester OCH₃52-54Characteristic chemical shift for a methyl ester carbon.
Piperidine CH₂ (C2)45-48Carbon adjacent to the nitrogen and the chiral center.
Piperidine CH₂ (C6)48-51Carbon adjacent to the nitrogen.
Piperidine CH₂ (C5)38-41Carbon adjacent to the ketone carbonyl.

Comparative Analysis: 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate vs. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate

For a meaningful comparison, we will analyze the predicted NMR spectra of the target compound against its close analog, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate. The key structural difference is the substituent on the nitrogen atom: a benzyloxycarbonyl group in the target molecule versus a benzyl group in the analog.

Molecular Structure of the Comparative Compound:

Caption: Structure of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate.

Predicted ¹H NMR Spectral Differences

The most significant differences in the ¹H NMR spectra are expected in the chemical shifts of the protons on the piperidine ring and the benzylic protons, due to the change in the electronic nature of the nitrogen substituent.

Proton Assignment Target Compound (ppm) Comparative Compound (ppm) Reason for Difference
Benzylic CH₂5.153.60The electron-withdrawing carbamate group in the target compound deshields the benzylic protons more significantly than the simple benzyl group in the analog.
Piperidine CH₂ (H2, H6)3.40-4.202.50-3.00The carbamate group's electron-withdrawing nature deshields the adjacent piperidine protons to a greater extent.
Predicted ¹³C NMR Spectral Differences

Similarly, the ¹³C NMR spectra will reflect the electronic differences between the N-benzyloxycarbonyl and N-benzyl substituents.

Carbon Assignment Target Compound (ppm) Comparative Compound (ppm) Reason for Difference
Carbamate C=O155-157N/AThis signal is unique to the target compound.
Benzylic CH₂67-6962-64The benzylic carbon in the target compound is more deshielded due to the adjacent carbamate carbonyl.
Piperidine CH₂ (C2, C6)45-5152-55The carbons adjacent to the nitrogen in the comparative compound are slightly more deshielded due to the direct attachment of the electron-donating benzyl group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for these compounds, the following experimental protocol is recommended.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[3]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (zgpg30) to simplify the spectrum to single lines for each carbon.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

Causality Behind Experimental Choices

  • Choice of Solvent (CDCl₃): Chloroform-d is a common solvent for many organic molecules, offering good solubility and a single residual solvent peak that does not typically interfere with the signals of interest.

  • Field Strength (≥400 MHz): Higher magnetic field strengths increase the chemical shift dispersion, which is particularly important for resolving the complex multiplets of the piperidine ring protons, especially the diastereotopic methylene protons.[5]

  • Proton Decoupling in ¹³C NMR: This technique removes the coupling between carbon and proton nuclei, resulting in a simplified spectrum where each unique carbon atom appears as a single peak. This greatly aids in the initial assignment of carbon signals.

Conclusion

This guide provides a detailed, predicted NMR spectral analysis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate and a comparative analysis with a structurally similar compound. The predicted chemical shifts and multiplicities are based on established NMR principles and data from analogous structures. The key takeaway is the significant influence of the N-substituent on the chemical shifts of the piperidine ring and benzylic protons and carbons. The electron-withdrawing nature of the benzyloxycarbonyl group in the target compound leads to a general downfield shift of the adjacent nuclei compared to the N-benzyl analog. This comparative guide serves as a valuable resource for scientists working with piperidine-based molecules, aiding in the interpretation of their NMR data and the confirmation of their desired chemical structures.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gunther, H. (2013).

Sources

A Senior Scientist's Guide to the Mass Spectrometry Analysis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the characterization and quantification of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. As a key intermediate in the synthesis of complex pharmaceutical agents, rigorous analytical validation is paramount.[1] We will move beyond procedural lists to explore the causal reasoning behind methodological choices, ensuring a robust and defensible analytical strategy. This document is intended for researchers, analytical chemists, and drug development professionals who require a nuanced understanding of MS-based analysis for piperidine derivatives.

The Analyte: Structural and Physicochemical Profile

Understanding the target molecule's structure is the foundation of any successful MS method development. 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate possesses several key features that dictate its behavior in a mass spectrometer: a tertiary amine within the piperidine ring, a benzyl protecting group, a β-keto ester system, and two carboxylate moieties. These functional groups are critical in determining the optimal ionization method and predicting the resulting fragmentation patterns.

PropertyValueSource
Molecular FormulaC₁₅H₁₇NO₅PubChem[2]
Monoisotopic Mass291.1107 g/mol ECHEMI[3]
Exact Mass291.11067264 DaECHEMI[3]
Key FeaturesTertiary amine, β-keto ester, N-benzyl group, methyl esterChemical Structure

Ionization Technique Showdown: ESI vs. APCI

The first critical decision in MS analysis is the choice of ionization source. For a molecule like our target compound, which possesses a readily protonatable nitrogen atom, Electrospray Ionization (ESI) is the logical starting point. However, considering alternatives like Atmospheric Pressure Chemical Ionization (APCI) is crucial for a comprehensive evaluation.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Field Insights
Principle Ionization occurs from charged droplets in the solution phase.Gas-phase chemical ionization following solvent vaporization.ESI is a "softer" technique, ideal for preserving the molecular ion. APCI can sometimes induce in-source fragmentation but is less susceptible to ion suppression from non-volatile salts.[4]
Primary Ion [M+H]⁺ at m/z 292.1181[M+H]⁺ at m/z 292.1181The tertiary amine of the piperidine ring is a high-proton-affinity site, making positive ion mode highly effective for both techniques.
Common Adducts [M+Na]⁺ at m/z 314.0999Less commonESI is highly prone to forming sodium adducts, especially at higher analyte concentrations or with trace sodium in the mobile phase.[5] This can be useful for confirmation but may dilute the primary ion signal.
Sensitivity Very HighHighFor polar, pre-charged, or easily protonated molecules in solution, ESI generally offers superior sensitivity.[6]
Matrix Effects Significant (Ion Suppression)ModerateESI is more susceptible to matrix effects where co-eluting compounds compete for charge, potentially suppressing the analyte signal. APCI's gas-phase mechanism mitigates this to some extent.

Verdict: ESI in positive ion mode is the superior choice for both qualitative and quantitative analysis of this compound due to its high sensitivity for molecules with basic nitrogen centers. Method development should, however, anticipate and control for potential sodium adduct formation and matrix effects.

Decoding the Fragmentation: High-Resolution Tandem MS (MS/MS)

Tandem mass spectrometry is essential for structural confirmation. By selecting the protonated molecular ion ([M+H]⁺, m/z 292.1) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint." The analysis is significantly enhanced by using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, which provides exact mass measurements to confirm the elemental composition of each fragment.

The fragmentation of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is dominated by cleavages at the most labile sites, primarily driven by the charge on the protonated piperidine nitrogen and the inherent reactivity of the β-keto ester system.[7][8][9]

Proposed Fragmentation Pathway for [M+H]⁺

G cluster_main Fragmentation of [M+H]+ 292.1181 [M+H]⁺ m/z 292.1181 C₁₅H₁₈NO₅⁺ 91.0542 Tropylium Ion [C₇H₇]⁺ m/z 91.0542 292.1181->91.0542 α-cleavage 174.0811 Loss of Benzyl carbamate (-C₈H₈NO₂) m/z 174.0811 C₇H₁₂NO₃⁺ 292.1181->174.0811 Ring Opening 232.0968 Loss of Acetic Acid (from keto-enol) (-C₂H₄O₂) m/z 232.0968 C₁₃H₁₄NO₃⁺ 292.1181->232.0968 McLafferty-type Rearrangement 201.0706 Loss of Benzyl radical (-C₇H₇•) m/z 201.0706 C₈H₁₁NO₅⁺ 142.0808 Piperidine Ring Cleavage m/z 142.0808 C₈H₁₂NO⁺ 174.0811->142.0808 Decarboxylation (-CO₂)

Caption: Proposed major fragmentation pathways for protonated 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Key Fragment Explanations:

  • m/z 91.0542 ([C₇H₇]⁺): The base peak in many spectra containing a benzyl group. This corresponds to the highly stable tropylium cation, formed by cleavage alpha to the piperidine nitrogen. Its presence is a definitive indicator of the benzyl moiety.[10]

  • m/z 174.0811 ([C₇H₁₂NO₃]⁺): This significant fragment likely arises from a complex rearrangement and cleavage of the N-benzyl carbamate portion, highlighting instability around the nitrogen center.

  • m/z 232.0968 ([C₁₃H₁₄NO₃]⁺): The loss of a neutral mass of 60 Da is characteristic of a McLafferty-type rearrangement involving the β-keto ester system, leading to the elimination of a molecule of acetic acid from an enol intermediate.[7][8][10]

Table of Predicted vs. Observed Fragments (Hypothetical HRMS Data)

Predicted m/zElemental CompositionMass Error (ppm)Proposed Structure
292.1181C₁₅H₁₈NO₅⁺-0.5[M+H]⁺
232.0968C₁₃H₁₄NO₃⁺-0.8[M+H - C₂H₄O₂]⁺
174.0811C₇H₁₂NO₃⁺-1.1Fragment from ring opening
91.0542C₇H₇⁺-0.2Tropylium Ion

Protocol for Quantitative Analysis by LC-MS/MS

For quantification in complex matrices, such as reaction mixtures or biological samples, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode is the industry standard.[11] This approach provides unparalleled selectivity and sensitivity.[12][13]

LC-MS/MS Workflow

G cluster_workflow Quantitative LC-MS/MS Workflow A 1. Sample Prep (Dilution & Spiking IS) B 2. LC Separation (Reversed-Phase) A->B C 3. ESI Source (Ionization) B->C D 4. Q1 (Precursor Ion Isolation m/z 292.1) C->D E 5. q2 (Collision Cell - CID) D->E F 6. Q3 (Product Ion Selection m/z 91.1) E->F G 7. Detector & Data (Quantification) F->G

Caption: A typical workflow for the quantitative analysis of the target compound using LC-MS/MS.

Step-by-Step Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in methanol.

    • Create a calibration curve by serially diluting the stock solution (e.g., 1-1000 ng/mL) in a solvent mixture matching the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Quench reaction aliquots or prepare matrix samples by diluting them in the same solvent mixture to fall within the calibration range.

    • Trustworthiness Step: Spike all standards, blanks, and samples with a consistent concentration of a suitable internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound with different mass.[11]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reversed-Phase Column (e.g., Waters Atlantis C18, 3.9 x 100 mm, 5 µm).[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.8 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes. (Total run time: 10 minutes).

    • Column Temperature: 35 °C.[12]

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Flow: Optimize per instrument (e.g., Drying gas at 10 L/min, 300 °C).[14]

    • MRM Transitions:

      • Quantifier: 292.1 -> 91.1 (Highest intensity, stable fragment).

      • Qualifier: 292.1 -> 174.1 (Confirmatory fragment).

      • Internal Standard: Monitor appropriate transition for the chosen IS.

    • Collision Energy: Optimize for each transition to maximize product ion signal (typically 15-30 eV).

Conclusion and Recommendations

The mass spectrometric analysis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is most effectively achieved using ESI in positive ion mode, coupled with either a high-resolution instrument for structural elucidation or a triple quadrupole for quantification.

  • For Identification and Structural Confirmation: High-Resolution MS/MS (e.g., Q-TOF) is strongly recommended. The ability to obtain exact mass measurements for both the precursor and fragment ions provides the highest degree of confidence and can help differentiate the target from structurally similar impurities.

  • For Quantitative Analysis: A validated LC-MS/MS method using MRM on a triple quadrupole instrument is the definitive choice.[11] Its superior sensitivity and selectivity are essential for accurate determination in complex matrices, a critical requirement in pharmaceutical development and quality control.[12][13]

By understanding the chemical properties of the analyte and leveraging the strengths of specific mass spectrometry techniques, researchers can develop robust, reliable, and defensible analytical methods for this important pharmaceutical intermediate.

References

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711. Available at: [Link][8][9]

  • Various Authors. (2025). Mass Spectra of β-Keto Esters - ResearchGate. ResearchGate. Available at: [Link][7]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link][10]

  • Singh, S., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2(1), 427. Available at: [Link][4][5][15]

  • Ao, H., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. Available at: [Link][12][13]

  • PubChem. (n.d.). 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Available at: [Link][2]

  • Rbeida, O., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Mass Spectrometry. Available at: [Link][6]

  • Plautz, S., et al. (2004). Application of CE-ESI-MS in forensic toxicology. GTFCh. Available at: [Link]

  • Heuett, N. V., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4855-4865. Available at: [Link][14]

  • ChemBK. (2024). methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. ChemBK. Available at: [Link][1]

Sources

A Comparative Guide to the FT-IR Spectral Data of 4-Oxopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 4-oxopiperidine scaffold is a cornerstone of synthesis, appearing in a vast array of pharmacologically active compounds. Its rigid, six-membered ring provides a reliable framework for introducing diverse functionalities. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful first-pass technique for characterizing these molecules. It provides a distinct molecular fingerprint, confirming the presence of key functional groups and offering insights into the electronic environment of the heterocyclic ring.

This guide provides an in-depth comparison of the FT-IR spectral features of the parent 4-oxopiperidine and two of its most common derivative classes: N-alkyl and N-acyl substituted analogues. By understanding the subtle yet significant shifts in vibrational frequencies, researchers can rapidly verify synthetic outcomes and deduce structural information.

The Vibrational Landscape of 4-Oxopiperidine: A Tale of Two Functional Groups

The FT-IR spectrum of a 4-oxopiperidine derivative is dominated by the vibrational modes of its two primary functional groups: the cyclic secondary (or tertiary) amine and the C4-ketone. The positions of these characteristic absorption bands are highly sensitive to the nature of the substituent on the ring nitrogen. This sensitivity is the key to using FT-IR as a comparative analytical tool.

The two principal electronic effects that govern these spectral shifts are the inductive effect and the resonance effect .

  • Inductive Effect : This is the transmission of charge through sigma (σ) bonds. Electronegative atoms can withdraw electron density, while alkyl groups can donate electron density.

  • Resonance Effect (Mesomeric Effect) : This involves the delocalization of pi (π) electrons across the molecule, which can significantly alter bond order (e.g., making a double bond more single-bond-like and vice-versa).

We will explore how these effects manifest in the spectra of three representative compounds:

  • 4-Oxopiperidine : The baseline secondary amine.

  • 1-Methyl-4-oxopiperidine : An example of an N-alkyl (electron-donating) derivative.

  • 1-Acetyl-4-oxopiperidine : An example of an N-acyl (electron-withdrawing) derivative.

Below is a logical workflow for the characterization process discussed in this guide.

Caption: Workflow for FT-IR analysis of 4-oxopiperidine derivatives.

Comparative Spectral Data

The primary regions of interest in the FT-IR spectra of these compounds are the N-H stretching region (for the parent compound), the C=O stretching region, and the C-N stretching region. The electronic nature of the nitrogen substituent directly influences the vibrational frequencies of the adjacent carbonyl group and the C-N bonds.

CompoundN-SubstituentKey Vibrational Frequencies (cm⁻¹)
4-Oxopiperidine -H (Secondary Amine)~3320 cm⁻¹ (N-H Stretch) : A medium, somewhat broad peak characteristic of a secondary amine N-H bond.[1] ~1715 cm⁻¹ (C=O Stretch) : A strong, sharp absorption for the cyclic six-membered ketone.[2] ~1220 cm⁻¹ (C-N Stretch) : Aliphatic amine C-N stretching.
1-Methyl-4-oxopiperidine -CH₃ (N-Alkyl)No N-H Stretch : Absence of a peak in the 3300-3500 cm⁻¹ region confirms N-substitution. ~1714 cm⁻¹ (C=O Stretch) : The ketone stretch is very close to the parent compound. The electron-donating methyl group has a minimal inductive effect on the distal carbonyl.[3] ~1155 cm⁻¹ (C-N Stretch) : Characteristic of a tertiary aliphatic amine.
1-Acetyl-4-oxopiperidine -COCH₃ (N-Acyl)No N-H Stretch : Confirms N-substitution. ~1720 cm⁻¹ (Ketone C=O Stretch) ~1645 cm⁻¹ (Amide C=O Stretch) : The presence of two carbonyl bands is the most telling feature. The nitrogen lone pair's participation in resonance with the acetyl group creates a distinct amide carbonyl (Amide I band) at a lower frequency. This resonance reduces the electron-donating character of the nitrogen towards the ring, slightly increasing the ketone's frequency compared to N-alkyl derivatives.[4][5] ~1230 cm⁻¹ (C-N Stretch) : The C-N bond gains partial double bond character due to amide resonance, shifting this stretch to a higher frequency.
Analysis of Key Spectral Shifts
  • N-H Stretch (~3320 cm⁻¹) : The presence of this band is a clear indicator of an unsubstituted nitrogen on the piperidine ring. Its absence in N-methyl and N-acetyl derivatives is a primary confirmation of successful substitution.

  • Carbonyl (C=O) Stretch (1640-1725 cm⁻¹) : This is the most diagnostic region for comparing these derivatives.

    • In 4-oxopiperidine and its N-alkyl derivatives , the C=O stretch appears as a single, strong peak around 1715 cm⁻¹. Six-membered cyclic ketones generally absorb in this "normal" range.[2]

    • In N-acetyl-4-oxopiperidine , the spectrum is fundamentally different. The nitrogen lone pair is delocalized onto the acetyl carbonyl, creating an amide functional group. This results in two distinct carbonyl absorptions: the ketone C=O and the amide C=O (Amide I band). The amide carbonyl appears at a significantly lower wavenumber (~1645 cm⁻¹) due to the resonance effect, which lengthens and weakens the C=O double bond.[4] This delocalization also prevents the nitrogen from donating electron density into the ring, which can slightly increase the frequency of the ketone carbonyl compared to its N-alkyl counterpart.

  • C-N Stretch (1150-1230 cm⁻¹) : The position of the C-N stretching vibration also provides valuable information.

    • In N-alkyl derivatives , this band is found in the typical range for tertiary aliphatic amines.

    • In N-acyl derivatives , the C-N bond has partial double bond character due to amide resonance. This strengthens the bond, requiring more energy to stretch, and thus shifts the absorption to a higher wavenumber.

The relationship between the N-substituent and its effect on the key carbonyl group can be visualized as follows:

Substituent_Effects cluster_alkyl N-Alkyl Derivative cluster_acyl N-Acyl Derivative substituent N-Substituent Electronic Effect ketone C=O Ketone Vibrational Frequency (ν) substituent->ketone Inductive/Resonance Effect on Ring alkyl -CH₃ Weakly Electron Donating (+I) acyl -COCH₃ Strong Resonance (-R) amide C=O Amide Vibrational Frequency (ν) ketone_alkyl Ketone C=O ~1714 cm⁻¹ (Normal) ketone_acyl Ketone C=O ~1720 cm⁻¹ (Slightly Higher) amide_acyl Amide C=O ~1645 cm⁻¹ (Lower)

Caption: Electronic effects of N-substituents on C=O frequencies.

Experimental Protocol: Acquiring High-Quality FT-IR Data

To ensure reproducible and high-quality data for comparison, a standardized sample preparation and analysis protocol is essential. For solid 4-oxopiperidine derivatives, the potassium bromide (KBr) pellet method is a robust and widely used technique.

Objective: To prepare a solid sample of a 4-oxopiperidine derivative in a KBr matrix for FT-IR analysis by transmission.

Materials:

  • 4-oxopiperidine derivative (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~100°C and stored in a desiccator (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR Spectrometer

Procedure:

  • Sample and KBr Measurement: Accurately weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder. The final concentration of the sample in KBr should be between 0.5% and 1%.[3]

  • Grinding and Mixing: Add the KBr to an agate mortar and briefly grind it to a fine powder. Add the sample to the mortar. Grind the mixture firmly for 3-5 minutes until it is a homogenous, fine powder with a consistent, slightly "pasty" appearance.[6] The goal is to reduce the particle size to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering.[3]

  • Loading the Die: Carefully transfer the powder mixture into the collar of the pellet die assembly. Distribute it evenly.

  • Pressing the Pellet: Place the loaded die into a hydraulic press. It is often recommended to apply a vacuum to the die for a few minutes to remove trapped air and moisture, which can cause cloudy pellets.[3] Slowly apply a pressure of 8-10 tons and hold for 1-2 minutes.[3]

  • Pellet Release and Mounting: Slowly release the pressure to avoid cracking the pellet. Carefully disassemble the die. The resulting pellet should be thin and transparent. An opaque or cloudy appearance may be due to insufficient grinding, moisture, or an incorrect sample-to-KBr ratio.[6] Mount the transparent pellet in the spectrometer's sample holder.

  • Background Collection: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to acquire a spectrum of the ambient atmosphere (primarily H₂O and CO₂). The instrument software will automatically subtract this from the sample spectrum.

  • Sample Analysis: Place the sample holder with the KBr pellet into the spectrometer. Acquire the sample spectrum. For good signal-to-noise, co-adding multiple scans (e.g., 16 or 32) is standard practice.

  • Data Processing: Perform a baseline correction on the resulting spectrum if necessary to ensure the baseline is flat. Label the significant peaks corresponding to the key functional groups.

Conclusion

FT-IR spectroscopy serves as an indispensable tool for the initial characterization of 4-oxopiperidine derivatives. The position and nature of the carbonyl (C=O) and carbon-nitrogen (C-N) stretching bands provide definitive evidence of the substitution pattern at the ring nitrogen. The clear distinction between the single ketone peak in N-H and N-alkyl derivatives and the dual ketone/amide peaks in N-acyl derivatives allows for rapid and confident structural confirmation. By following a standardized experimental protocol, researchers can generate high-quality, comparable data to support their synthetic efforts in drug discovery and development.

References

  • National Center for Biotechnology Information. "N-Acetyl-4-piperidone" PubChem Compound Summary for CID 122563. [Link]

  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives.
  • FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.
  • How to prepare IR samples?
  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press.
  • Spectral investigations of some piperidin-4-one molecular addition compounds.
  • FTIR spectra with peak focused on carbonyl stretching vibration (C=O).
  • An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of qu
  • 1-Acetyl-4-piperidone. NIST WebBook. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • Carbonyl - compounds - IR - spectroscopy. University of Regensburg.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. SciSpace.
  • Spectrochimica Acta Part A-Molecular and Biomolecular Spectroscopy. OOIR.
  • IR Absorption Table. University of Colorado Boulder. [Link]

  • N-Methyl-4-piperidone - Optional[FTIR] - Spectrum. SpectraBase.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Semantic Scholar. 2014.
  • FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c).
  • Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations.
  • N methylation of 4-pyperidone. Sciencemadness.org. 2018.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Piperidin-4-one: the potential pharmacophore. PubMed.
  • Piperidine hydrochloride - Optional[FTIR] - Spectrum. SpectraBase.
  • Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.
  • Utilizing hot-stage polarized microscopy and ATR-FTIR for ramipril co-crystal screening, supported by principal. Journal of Pharmacy & Pharmacognosy Research. 2023.

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1][2] Its structural motif is prevalent in over 70 commercially available drugs and a vast number of biologically active natural products, solidifying its status as a privileged scaffold in drug design.[2][3][4] For researchers in drug development, understanding the precise three-dimensional arrangement of atoms within a functionalized piperidine is not merely an academic exercise; it is fundamental to deciphering structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design.[1][5][6]

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, definitive method for determining the solid-state molecular structure, providing high-resolution insights into conformational preferences, stereochemistry, and intermolecular interactions.[5][7] This guide provides a comprehensive comparison of crystallographic techniques for functionalized piperidines, supported by field-proven protocols and data, to empower researchers to navigate the complexities of obtaining and interpreting high-quality crystal structures.

Part 1: The Crystallization Bottleneck: A Frequent Hurdle

The journey from a synthesized compound to a refined crystal structure is often fraught with a singular, critical challenge: growing a high-quality single crystal suitable for diffraction.[5][7] This step is frequently the primary bottleneck in the entire process. Functionalized piperidines, despite their utility, can be particularly challenging substrates for crystallization due to several inherent factors:

  • Conformational Flexibility: The piperidine ring can adopt several conformations, most commonly the low-energy chair form, but also boat and twist-boat forms.[8][9][10] The presence of various functional groups can lower the energy barrier between these states, leading to conformational disorder in the crystal lattice, which is detrimental to diffraction quality.

  • Influence of Functional Groups: The nature, size, and position of substituents dramatically influence the molecule's polarity, solubility, and ability to form directional intermolecular interactions like hydrogen bonds.[10] A bulky, non-polar group might hinder efficient packing, while a hydrogen-bond donor/acceptor can promote specific, ordered arrangements.[11]

  • Solubility Profile: Finding the ideal solvent or solvent system that allows for slow, controlled precipitation from a supersaturated solution is often a matter of empirical screening. Piperidine derivatives can exhibit a wide range of solubilities, complicating this selection process.

Part 2: A Comparative Guide to Crystallization Methodologies

The selection of a crystallization method is a critical decision that depends on the compound's properties, stability, and the amount of material available. While numerous techniques exist, a few classical methods remain the workhorses of the small-molecule crystallographer.

Decision-Making Workflow for Crystallization

The following diagram illustrates a logical approach to selecting a primary crystallization strategy.

cluster_input Compound Properties cluster_methods Crystallization Techniques start Start with Purified Functionalized Piperidine amount Sample Amount? start->amount slow_evap Slow Evaporation amount->slow_evap > 5 mg vapor_diff Vapor Diffusion (Sitting/Hanging Drop) amount->vapor_diff < 5 mg stability Thermally Stable? slow_cool Slow Cooling/ Thermal Control stability->slow_cool Yes adv_methods Advanced Methods (e.g., Under-Oil) stability->adv_methods No slow_evap->stability vapor_diff->stability slow_cool->adv_methods Fails

Caption: Decision tree for selecting a crystallization method.

Comparison of Common Crystallization Techniques
TechniquePrincipleSample RequiredTypical TimeframeKey AdvantagesCommon Solvents
Slow Evaporation Solvent is slowly removed from a near-saturated solution, increasing solute concentration to the point of nucleation and crystal growth.[5][12]5-20 mgDays to WeeksSimple setup; widely applicable.Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate.[8]
Vapor Diffusion A concentrated drop of the sample is equilibrated against a larger reservoir of a precipitant, into which the solvent slowly diffuses, inducing crystallization.1-5 mgDays to WeeksRequires very little material; allows for fine control over equilibration rate.Similar to slow evaporation, but uses a miscible precipitant (e.g., ether diffusing into a DCM solution).
Slow Cooling A saturated solution is prepared at an elevated temperature and then cooled slowly, decreasing solubility and promoting crystal growth.10-50 mgHours to DaysEffective for compounds with a steep solubility curve with respect to temperature.Toluene, Methanol, Water.
Under-Oil A nanoliter-scale droplet of the sample solution is dispensed under an inert oil, which controls the rate of solvent evaporation.[7]< 1 mgDays to WeeksHigh-throughput; conserves precious material; minimizes manual handling.A wide range of organic solvents.

Part 3: Field-Proven Experimental Protocols

Adherence to a meticulous protocol is paramount for reproducibility. Here, we detail two of the most common and effective techniques.

Protocol 1: Slow Evaporation

This method is often the first approach due to its simplicity. Its success hinges on achieving a slow, steady rate of solvent evaporation.

  • Preparation of a Near-Saturated Solution:

    • Place ~10 mg of your purified piperidine derivative into a small, clean glass vial (e.g., a 4 mL vial).

    • Add a suitable solvent (e.g., ethanol) dropwise while gently swirling or warming until the solid completely dissolves. The goal is to use the minimum amount of solvent necessary.

    • Rationale: Starting with a solution that is too dilute will require excessive evaporation time and may result in the crashing out of amorphous solid as impurities concentrate.

  • Filtration (Critical Step):

    • Filter the solution through a syringe filter (0.22 µm PTFE for organic solvents) into a new, clean crystallization vial.

    • Rationale: This step removes any microscopic dust, fibers, or undissolved particulates that could act as unwanted nucleation sites, leading to a shower of tiny, unusable crystals.

  • Incubation and Crystal Growth:

    • Cover the vial. To control the evaporation rate, use a cap with a small pinhole or cover with paraffin film and pierce it with a needle. For highly volatile solvents (e.g., DCM), a screw-cap vial, not fully tightened, is preferable.

    • Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet shelf) at a constant temperature.

    • Rationale: Vibrations can disrupt the delicate process of crystal lattice formation. Temperature fluctuations will alter solubility and evaporation rates, hindering the growth of large, single crystals.

  • Harvesting:

    • Once crystals of sufficient size have formed (typically >0.1 mm in all dimensions), carefully decant the mother liquor with a pipette and gently wash the crystals with a small amount of ice-cold solvent.

Protocol 2: Vapor Diffusion (Sitting Drop)

This technique is ideal when material is scarce and provides excellent control over the rate of supersaturation.

  • Prepare the Reservoir:

    • In a well of a sitting drop crystallization plate, add 500 µL of the "precipitant" solvent (e.g., diethyl ether or hexanes). This is a solvent in which your compound is poorly soluble but is miscible with your primary solvent.

  • Prepare the Sample Drop:

    • On the raised post in the center of the well, place a 2-5 µL drop of a concentrated solution of your piperidine derivative (dissolved in a "good" solvent like dichloromethane).

  • Seal and Equilibrate:

    • Immediately seal the well with clear sealing tape to create a closed system.

    • Rationale: The vapor pressure differential drives the process. The more volatile solvent from the sample drop (DCM) will slowly diffuse into the reservoir, and the less volatile precipitant vapor (ether) will diffuse into the drop. This gradual change in the solvent environment of the drop slowly decreases the compound's solubility, leading to crystallization.

  • Monitor and Harvest:

    • Monitor the drop periodically under a microscope. Crystals should appear within a few days to a week.

    • Once grown, quickly open the well and harvest the crystals using a micro-loop.

Troubleshooting Common Issues:

  • Amorphous Precipitate: The solution became supersaturated too quickly. Try a more dilute starting solution or slow the evaporation/diffusion rate (e.g., smaller pinhole, lower temperature).

  • Oiling Out: The compound has separated as a liquid phase. This often happens with compounds that have low melting points or when the concentration is too high. Use a more dilute solution or a different solvent system.

  • No Crystals Form: The solution never reached supersaturation. Allow more solvent to evaporate or use a stronger precipitant. Alternatively, try scratching the inside of the vial with a glass rod to create a nucleation site.

Part 4: The X-ray Diffraction Workflow

Once a suitable crystal is obtained, it is subjected to the X-ray diffraction experiment. The process is a well-defined pipeline from crystal to final, validated structure.

compound Synthesized Piperidine Derivative crystallization Crystal Growth (e.g., Slow Evaporation) compound->crystallization crystal_select Select & Mount Single Crystal crystallization->crystal_select data_collection X-ray Data Collection (Diffractometer) crystal_select->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement & Validation structure_solution->structure_refinement final_structure Final Structure (CIF) & Analysis structure_refinement->final_structure cluster_piperidine cluster_interactions cluster_packing piperidine Piperidine Core fg Functional Group (R) hbond Hydrogen Bonding (e.g., R = -OH, -NH2) fg->hbond Donor/ Acceptor pi_stack π-π Stacking (e.g., R = -Phenyl) fg->pi_stack Aromatic vdw van der Waals (e.g., R = -Alkyl) fg->vdw Aliphatic/ Bulky chains 1D Chains / 2D Sheets hbond->chains herringbone Herringbone / Offset Stack pi_stack->herringbone close_packing Simple Close Packing vdw->close_packing

Sources

Pyridinium Salts: Versatile Precursors for Dearomative Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Precursors for the Synthesis of 4-Arylpiperidines

The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of therapeutic agents, from potent analgesics to innovative treatments for neurological disorders.[1][2] Its rigid scaffold allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. Consequently, the development of efficient, versatile, and scalable synthetic routes to access structurally diverse 4-arylpiperidines is a paramount objective for researchers in drug discovery and development.

This guide provides a comparative analysis of key alternative precursors for synthesizing the 4-arylpiperidine core. Moving beyond classical methods, we delve into strategies that leverage pyridinium salts, dihydropyridines, and protected 4-piperidones, offering distinct advantages in terms of modularity, functional group tolerance, and stereochemical control. Each section will explore the underlying chemical logic, present detailed experimental protocols derived from authoritative sources, and provide a critical evaluation of the method's strengths and limitations.

The activation of pyridines via N-alkylation or N-arylation to form pyridinium salts is a powerful strategy that unlocks the aromatic ring for subsequent nucleophilic attack and reduction. This approach serves as the foundation for several modern methods to construct N-aryl and C4-substituted piperidines.

The Zincke Imine Pathway for N-Arylpiperidines

A classic yet highly effective route involves the ring-opening of pyridinium salts with anilines to form Zincke imine intermediates. These open-chain species can then undergo intramolecular cyclization and subsequent reduction to yield N-arylpiperidines. This strategy is particularly valuable for the convergent coupling of complex fragments.[3][4]

The overall transformation follows a pyridine ring-opening and ring-closing sequence. The initial pyridinium salt is generated, which then reacts with a primary amine (e.g., a heteroarylaniline) to open the ring. The resulting Zincke imine intermediate is then poised for cyclization and hydrogenation to deliver the final piperidine product.[5] High-throughput experimentation has been successfully applied to this method, making it suitable for generating diverse compound libraries.[4][6]

Zincke Pathway Pyridine Substituted Pyridine Salt Pyridinium Salt Pyridine->Salt Activation (e.g., 2,4-DNFB) Zincke Zincke Imine (Open Ring) Salt->Zincke + (Hetero)arylaniline Ring Opening Piperidine N-Arylpiperidine Zincke->Piperidine Cyclization & Hydrogenation

Caption: General workflow for N-arylpiperidine synthesis via the Zincke imine pathway.

Reductive Transamination of Pyridinium Salts

A more recent innovation is the rhodium-catalyzed reductive transamination of pyridinium salts. This method allows for the synthesis of N-(hetero)aryl piperidines from readily available pyridine derivatives through a novel dearomatization and skeletal editing process.[7][8] The reaction proceeds via the initial formation of a dihydropyridine intermediate, which is hydrolyzed in situ. Subsequent reductive amination with an external (hetero)aryl amine affords the final product.[7][9]

This process is noteworthy for its operational simplicity and broad substrate scope, offering a new pathway for converting pyridines into piperidines with significant functional group tolerance.[8][10]

  • Reaction Setup: To an oven-dried vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), p-anisidine (5.0 equiv), and [Cp*RhCl₂]₂ (1 mol %).

  • Solvent and Reagent Addition: Add a solvent mixture of MeOH/H₂O (15:1, 4.0 mL). Then, add triethylamine (5.0 equiv) and formic acid (24 equiv).

  • Reaction Conditions: Seal the vial and stir the mixture at 40 °C for 16 hours in the air.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired N-aryl piperidine.

The following table, adapted from data reported by Diao and colleagues, illustrates the effectiveness of the reductive transamination with various 2-substituted pyridinium salts.[9]

EntryR Group (Aryl/Alkyl at C2)ProductYield (%)Diastereomeric Ratio (cis/trans)
1PhenylN-(4-methoxyphenyl)-2-phenylpiperidine84>20:1
24-MeO-PhN-(4-methoxyphenyl)-2-(4-methoxyphenyl)piperidine81>20:1
34-CF₃-PhN-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)piperidine75>20:1
42-NaphthylN-(4-methoxyphenyl)-2-(naphthalen-2-yl)piperidine85>20:1
5MethylN-(4-methoxyphenyl)-2-methylpiperidine7110:1
6n-ButylN-(4-methoxyphenyl)-2-butylpiperidine7815:1

Dihydropyridines: Stable Intermediates for Piperidine Construction

1,4-Dihydropyridines (1,4-DHPs) are not only biologically active molecules in their own right but also serve as excellent, stable precursors for the synthesis of 4-arylpiperidines.[11] They are readily accessible through multicomponent reactions like the Hantzsch synthesis and can be efficiently reduced to the corresponding piperidine ring.[12]

A notable application involves the indium-mediated reaction of a 4-aryl pyridine with an acid anhydride to form a 1,4-diacyl-4-aryl-1,4-dihydropyridine. This intermediate can then be isolated and subjected to catalytic hydrogenation to furnish the desired 4-aryl-4-acyl piperidine.[13][14]

Mechanism: From Pyridine to Piperidine via a Dihydropyridine Intermediate

DHP_Pathway cluster_0 Step 1: DHP Formation cluster_1 Step 2: Reduction Pyridine 4-Aryl Pyridine DHP 1,4-Diacyl-4-Aryl- 1,4-Dihydropyridine Pyridine->DHP + Acyl Anhydride + Indium Metal Piperidine 4-Aryl-4-Acyl Piperidine DHP->Piperidine Catalytic Hydrogenation (e.g., Pd/C, H₂) Piperidone_Coupling Piperidone N-Boc-4-Piperidone Iodide N-Boc-4-Iodopiperidine Piperidone->Iodide Reduction & Iodination Zinc 4-Piperidylzinc Iodide Iodide->Zinc + Activated Zinc Coupling 4-Arylpiperidine Zinc->Coupling + Ar-X Pd/Cu(I) Catalysis

Sources

A Senior Application Scientist's Guide to the Synthesis of N-Substituted 4-Piperidones: A Comparative Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 4-piperidone core is a privileged scaffold, forming the backbone of a multitude of therapeutic agents. The strategic introduction of diverse substituents on the piperidine nitrogen (the N-substituent) is a cornerstone of modern drug design, profoundly influencing the pharmacological profile of the resulting molecule. The choice of synthetic route to these vital N-substituted 4-piperidone building blocks is therefore a critical decision, directly impacting yield, purity, scalability, and overall efficiency.

This guide provides an in-depth comparative analysis of the most prevalent and effective synthetic routes to N-substituted 4-piperidones. We will move beyond a mere recitation of procedures to dissect the mechanistic underpinnings of each method, offering insights into the causality of experimental choices and providing field-proven protocols.

Unveiling the Synthetic Landscape: Three Core Strategies

The synthesis of N-substituted 4-piperidones is dominated by three principal strategies, each with its own set of advantages and limitations:

  • The Petrenko-Kritschenko Piperidone Synthesis: A classic multicomponent reaction that builds the piperidone ring in a single, convergent step.

  • The Dieckmann Condensation: A powerful intramolecular cyclization of a diester to form the 4-piperidone ring.

  • Reductive Amination Approaches: A versatile method that introduces the N-substituent onto a pre-formed piperidone or a precursor.

This guide will now delve into a detailed examination of each of these routes.

The Petrenko-Kritschenko Piperidone Synthesis: A Symphony of Components

The Petrenko-Kritschenko synthesis is a one-pot multicomponent reaction that condenses two equivalents of an aldehyde, one equivalent of a primary amine, and a dialkyl ester of acetonedicarboxylic acid to form a 2,6-disubstituted 4-piperidone with ester groups at the 3- and 5-positions.[1] These ester groups can be subsequently removed via hydrolysis and decarboxylation.

Mechanism and Rationale

The reaction proceeds through a cascade of imine formation and double Mannich-type condensations.[2] The initial step is the formation of an imine from the aldehyde and the primary amine. This is followed by the condensation of the enol or enolate of the acetonedicarboxylate with two molecules of the imine (or its precursor aldehyde and amine). The final step is an intramolecular cyclization to form the piperidone ring.[2]

Petrenko_Kritschenko Petrenko-Kritschenko Mechanism Aldehyde Aldehyde (2 eq) Imine Imine Formation Aldehyde->Imine Amine Primary Amine (1 eq) Amine->Imine AcetoneDicarboxylate Acetonedicarboxylate (1 eq) Mannich1 First Mannich Condensation AcetoneDicarboxylate->Mannich1 Imine->Mannich1 Mannich2 Second Mannich Condensation Imine->Mannich2 Mannich1->Mannich2 Cyclization Intramolecular Cyclization Mannich2->Cyclization Piperidone N-Substituted 4-Piperidone Derivative Cyclization->Piperidone Dieckmann_Condensation Dieckmann Condensation Mechanism Diester N,N-bis(alkoxycarbonylethyl)amine Enolate Enolate Formation Diester->Enolate Base Strong Base (e.g., NaH, NaOEt) Base->Enolate Cyclization Intramolecular Nucleophilic Acyl Substitution Enolate->Cyclization BetaKetoEster Cyclic β-Keto Ester Cyclization->BetaKetoEster Hydrolysis Hydrolysis & Decarboxylation BetaKetoEster->Hydrolysis Piperidone N-Substituted 4-Piperidone Hydrolysis->Piperidone Reductive_Amination Reductive Amination Mechanism Ketone Carbonyl Compound (e.g., 1,4-Dioxaspiro[4.5]decan-8-one) Imine Imine/Iminium Ion Formation Ketone->Imine Amine Primary Amine Amine->Imine Reduction In situ Reduction Imine->Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reduction ProtectedPiperidine N-Substituted Protected Piperidine Reduction->ProtectedPiperidine Deprotection Deprotection ProtectedPiperidine->Deprotection Piperidone N-Substituted 4-Piperidone Deprotection->Piperidone

Sources

A Comparative Guide to the Characterization of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of synthetic intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive analysis of the characterization data for methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, a key building block in the synthesis of various biologically active molecules. Through a comparative lens, we will examine its spectral and physical properties alongside structurally similar alternatives, offering researchers and drug development professionals a robust framework for identification, purity assessment, and decision-making.

Introduction to Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS No: 3939-01-3) is a piperidine derivative widely utilized as an intermediate in organic synthesis.[1][2] Its rigid, bicyclic-like structure, conferred by the N-benzyl group, and the presence of both a ketone and a β-keto ester functionality make it a versatile scaffold for the elaboration of complex molecular architectures. The hydrochloride salt form enhances its stability and crystallinity, facilitating handling and purification.

The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). This guide will delve into the key analytical techniques employed for its characterization and compare its data with three commercially available analogs:

  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride: The ethyl ester analog.

  • Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride: An analog with a smaller N-alkyl substituent.

  • Methyl 4-oxopiperidine-3-carboxylate hydrochloride: The parent compound lacking the N-benzyl group.

This comparative approach will highlight the influence of the ester and N-substituent groups on the physicochemical and spectroscopic properties of these molecules.

Chemical Structure and Key Functional Groups

The chemical structure of methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is foundational to understanding its reactivity and spectral properties. The following diagram illustrates the key features of the molecule.

Caption: Key functional groups of methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.

Comparative Physicochemical Properties

The physical properties of these compounds, such as melting point and appearance, are the first line of characterization and can provide initial indications of identity and purity.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride3939-01-3[3]C₁₄H₁₈ClNO₃[3]283.75[3]185 (dec.)[1]White to pink crystalline powder[4]
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride52763-21-0C₁₅H₂₀ClNO₃297.78162 (dec.)[5]White to brown crystalline powder
Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride13221-89-1[6]C₈H₁₄ClNO₃207.65186[6]Solid
Methyl 4-oxopiperidine-3-carboxylate hydrochloride71486-53-8C₇H₁₂ClNO₃193.63~175 (dec.)White to light brown solid

Expertise & Experience Insights: The melting point is a critical parameter for assessing purity. A broad melting range or a value significantly different from the literature suggests the presence of impurities. The decomposition observed for most of these compounds is also a characteristic feature. The color can vary depending on the purity and the synthetic route employed.

Spectroscopic Characterization: A Comparative Analysis

Spectroscopic techniques provide detailed structural information, allowing for unambiguous identification and the detection of subtle structural variations. While specific experimental spectra are best obtained from the cited commercial suppliers, this section will discuss the expected key features based on the molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (N-benzyl group): A multiplet in the range of 7.2-7.6 ppm is expected for the five protons of the phenyl ring in the N-benzyl analogs.

  • Benzyl CH₂ Protons: A singlet or AB quartet around 3.5-4.5 ppm, integrating to two protons, is characteristic of the benzylic methylene group.

  • Piperidine Ring Protons: A complex series of multiplets between 2.0 and 4.0 ppm arises from the protons on the piperidine ring. The exact chemical shifts and coupling patterns are sensitive to the conformation of the ring.

  • Methine Proton (C3-H): A signal for the proton at the C3 position, adjacent to the ester and keto groups, is expected. Its chemical shift will be influenced by the neighboring functionalities.

  • Ester Alkyl Protons: The methyl ester will show a sharp singlet around 3.7 ppm, while the ethyl ester will exhibit a quartet around 4.2 ppm and a triplet around 1.2 ppm.

  • N-Methyl Protons: The N-methyl analog will display a singlet around 2.3-2.8 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: The ketone and ester carbonyl carbons will appear as two distinct signals in the downfield region of the spectrum, typically between 160 and 210 ppm.

  • Aromatic Carbons: The carbons of the phenyl ring in the N-benzyl analogs will resonate in the 125-140 ppm range.

  • Piperidine Ring Carbons: The aliphatic carbons of the piperidine ring will produce signals in the range of 30-60 ppm.

  • Ester Alkyl Carbons: The methyl ester carbon will be found around 52 ppm, while the ethyl ester carbons will appear around 61 ppm (CH₂) and 14 ppm (CH₃).

  • N-Alkyl Carbons: The benzylic CH₂ carbon will be in the range of 60-65 ppm, and the N-methyl carbon will be around 40-45 ppm.

Comparative Insights: The presence or absence of signals in the aromatic region clearly distinguishes the N-benzyl analogs from the N-methyl and unsubstituted compounds. The ester functionality is readily identified by the characteristic signals of the methyl or ethyl group in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule.

Expected Characteristic IR Absorption Bands (cm⁻¹):

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H Stretch (hydrochloride salt)2400-3200 (broad)Characteristic of amine salts.
C-H Stretch (aromatic)3000-3100Present in N-benzyl analogs.
C-H Stretch (aliphatic)2800-3000Present in all compounds.
C=O Stretch (ketone)1715-1735A strong, sharp absorption.
C=O Stretch (ester)1735-1750A strong, sharp absorption, typically at a slightly higher frequency than the ketone.
C-O Stretch (ester)1000-1300Two bands are typically observed.
C-N Stretch1020-1250

Comparative Insights: The most informative region in the IR spectrum for comparing these compounds is the carbonyl stretching region (1700-1750 cm⁻¹). The presence of two distinct C=O bands confirms the presence of both the ketone and ester functionalities. The broad absorption in the N-H stretching region is a clear indicator of the hydrochloride salt form. The N-benzyl analogs will also show characteristic aromatic C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectral Data:

For methyl 1-benzyl-4-oxopiperidine-3-carboxylate, the molecular ion of the free base (M) would be at m/z 247.12. The most abundant ion in the mass spectrum is often the tropylium ion at m/z 91, resulting from the facile cleavage of the benzyl group. Other fragments corresponding to the loss of the methoxycarbonyl group or cleavage of the piperidine ring would also be expected. The hydrochloride salt itself is not typically observed in standard MS techniques.

Comparative Insights: The molecular ion peak will be the most direct indicator of the compound's identity, with the ethyl ester analog showing a molecular ion at m/z 261.14, the N-methyl analog at m/z 171.09, and the unsubstituted analog at m/z 157.07 (for the free bases). The fragmentation patterns will also differ based on the substituents. For instance, the N-methyl analog will not show the prominent m/z 91 peak characteristic of the benzyl group.

Experimental Protocols

To ensure the generation of reliable and reproducible characterization data, the following standardized experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃ for the free base). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal.

Trustworthiness: The use of a high-field NMR spectrometer and a standardized internal reference ensures the accuracy and precision of the chemical shift measurements.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a suitable solvent.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or a pure KBr pellet).

Trustworthiness: The use of a dry KBr matrix and background correction minimizes interference from atmospheric water and CO₂, ensuring the integrity of the spectral data.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated exact mass of the compound.

Trustworthiness: Calibration of the mass spectrometer with a known standard before analysis ensures high mass accuracy, allowing for confident molecular formula determination.

Synthesis and Potential Impurities

A common synthetic route to 4-oxopiperidine-3-carboxylates is the Dieckmann condensation of a diester precursor. For methyl 1-benzyl-4-oxopiperidine-3-carboxylate, this would involve the intramolecular cyclization of N-benzyl-bis(2-methoxycarbonylethyl)amine.

Caption: A simplified workflow for the synthesis of the target compound.

Potential Impurities to Monitor:

  • Starting Material: Incomplete reaction can lead to the presence of the starting diester.

  • Byproducts of Decarboxylation: The β-keto ester is susceptible to hydrolysis and decarboxylation, especially under harsh acidic or basic conditions, which could lead to the formation of 1-benzyl-4-piperidone.

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., toluene, methanol) are common process-related impurities.

Expertise & Experience Insights: The presence of these impurities can be readily detected by the characterization techniques discussed. For example, the starting diester will have a different NMR and MS profile, while decarboxylation byproducts will lack the ester signals in NMR and IR spectra. Gas Chromatography (GC) is often used to quantify residual solvents.

Conclusion

The comprehensive characterization of methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride and its analogs is essential for ensuring their quality and suitability for use in pharmaceutical synthesis. This guide has provided a comparative overview of their key physicochemical and spectroscopic properties, along with standardized protocols for their determination. By understanding the influence of structural modifications on the characterization data, researchers and drug development professionals can confidently identify these important synthetic intermediates, assess their purity, and make informed decisions in their development programs. The consistent application of the principles and methodologies outlined herein will contribute to the overall quality and safety of the final pharmaceutical products.

References

  • PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. [Link]

  • PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • LookChem. Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride. [Link]

  • MOLBASE. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride52763-21-0,Purity97%_APOLLO-NMR. [Link]

  • PubChem. Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChem. Methyl 4-oxopiperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • 13-C NMR Chemical Shift Table.pdf. [Link]

  • ChemBK. methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • PubChemLite. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3). [Link]

  • LookChem. Cas 3939-01-3,Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride. [Link]

Sources

Safety Operating Guide

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

As a novel or specialty chemical, 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate may not have a widely available, dedicated Safety Data Sheet (SDS). This guide provides a comprehensive disposal framework by synthesizing data from closely related structural analogs and foundational chemical safety principles. The core tenet of this procedure is to manage the substance with a degree of caution appropriate for its chemical class, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Assessment Based on Structural Analogs

The safe disposal of any chemical begins with a thorough understanding of its potential hazards. In the absence of specific data for 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (PubChem CID: 15748136)[1], we must extrapolate from documented hazards of structurally similar piperidine derivatives. This approach, rooted in established toxicological principles, allows us to anticipate risks and implement appropriate safety controls.

The primary analogs used for this assessment are Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride and Benzyl 3-methyl-4-oxopiperidine-1-carboxylate. The piperidine core itself is also considered, as it informs the general reactivity and potential biological activity of its derivatives.[2]

Table 1: Comparative GHS Hazard Classifications of Structural Analogs

Hazard StatementMethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl[3]Benzyl 3-methyl-4-oxopiperidine-1-carboxylate[4]Inferred Prudent Hazard Profile
Acute Toxicity (Oral) Not ClassifiedH302: Harmful if swallowedAssume Harmful if Swallowed
Acute Toxicity (Dermal) Not ClassifiedH312: Harmful in contact with skinAssume Harmful in Contact with Skin
Acute Toxicity (Inhalation) Not ClassifiedH332: Harmful if inhaledAssume Harmful if Inhaled
Skin Corrosion/Irritation H315: Causes skin irritationH315: Causes skin irritationCauses Skin Irritation
Eye Damage/Irritation H319: Causes serious eye irritationH319: Causes serious eye irritationCauses Serious Eye Irritation
Respiratory Irritation Not ClassifiedH335: May cause respiratory irritationMay Cause Respiratory Irritation

Causality of Hazards: The piperidine ring and associated functional groups (ester, ketone, benzyl group) create a molecule with the potential to interact with biological systems. Irritation is a common effect of such moderately polar, organic compounds. The "harmful" classification of the close analog suggests systemic effects cannot be ruled out upon ingestion, skin contact, or inhalation.

Chemical Incompatibilities: Based on the piperidine chemical class, this compound should be considered incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[5]

  • Strong Acids and Bases: May catalyze decomposition or unwanted side reactions.[6][7]

Therefore, waste containing this compound must be segregated from these chemical classes.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the inferred hazard profile, strict adherence to PPE protocols is mandatory during all handling and disposal operations. The principle is to create a barrier that prevents any route of exposure.

  • Eye and Face Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications are required.[5] A face shield should be worn over goggles if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged.

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron is essential to protect against skin contact.[8]

Caption: Hierarchy of Controls, emphasizing disposal as an administrative procedure.

Waste Characterization and Disposal Workflow

The most critical step in disposal is correctly classifying the waste. The Resource Conservation and Recovery Act (RCRA) mandates that the waste generator is responsible for determining if a waste is hazardous. Given the data from analogs, a conservative approach is required.

Core Directive: In the absence of definitive data to the contrary, 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate and materials contaminated with it must be managed as hazardous chemical waste. [4][5] Do not dispose of this material down the drain or in regular trash.[5][9]

The following workflow provides a logical path for ensuring compliant disposal.

Disposal_Workflow Start Waste Generation (Unused product, contaminated labware, spill debris) Assess Assess Hazards (Consult this guide & analog SDS) Start->Assess Classify Classify as Hazardous Waste (Precautionary Principle) Assess->Classify Segregate Segregate Waste (Keep away from oxidizers, acids, bases) Classify->Segregate Containerize Package in a Compatible, Labeled Container (e.g., HDPE Pail) Segregate->Containerize Store Store in Satellite Accumulation Area (Follow institutional guidelines) Containerize->Store Dispose Arrange Pickup by Environmental Health & Safety (EHS) Store->Dispose

Caption: Disposal Decision Workflow for the target chemical.

Standard Operating Procedures (SOPs) for Disposal

The following protocols provide step-by-step instructions for common disposal scenarios.

Protocol A: Disposal of Bulk, Unused, or Expired Solid Product

This protocol details the process for packaging pure or residual solid material for final disposal.

  • Preparation: Designate a work area, preferably within a chemical fume hood, for the packaging of the waste. Assemble all necessary materials: the waste container, a dedicated waste label, a spatula or scoop, and required PPE.

  • Don PPE: Put on all required personal protective equipment as outlined in Section 2.

  • Labeling: Affix a hazardous waste label to a clean, dry, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail with a secure lid). Fill out the label completely with the full chemical name, quantity, and date.

  • Transfer: Carefully transfer the solid chemical into the labeled waste container. Use techniques that minimize the generation of dust.[4] Do not fill the container more than 80% full to allow for expansion and prevent spillage.

  • Sealing: Securely seal the container lid. Wipe the exterior of the container with a damp cloth to remove any residual chemical, disposing of the wipe as contaminated solid waste.

  • Storage and Pickup: Move the sealed container to your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is stored with compatible waste streams. Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

Protocol B: Management of Contaminated Labware and Minor Spills

This protocol covers the decontamination of items and the cleanup of small, manageable spills.

  • Initial Response (Spills): For a small, dry spill, first alert personnel in the immediate area.[4] Ensure proper PPE is worn before approaching the spill.

  • Cleanup: Do not use a dry brush or create airborne dust. Gently cover the spill with an absorbent material (e.g., sand, vermiculite) or carefully sweep up the solid material.[4][5][10] Place all contaminated solids and cleanup materials into a designated solid hazardous waste container, as described in Protocol A.

  • Decontamination of Surfaces and Labware:

    • Remove gross contamination mechanically (scraping, wiping) and dispose of it as solid hazardous waste.

    • Wash the item or surface thoroughly with soap and water.[4]

    • Perform a final rinse with an appropriate solvent (e.g., ethanol or acetone) if necessary for the experimental procedure, collecting the solvent rinse as liquid hazardous waste.

  • Aqueous Rinsate Collection: The initial soap and water rinse may contain significant amounts of the chemical. Do not pour this rinsate down the drain. [5] Collect the first rinse in a labeled hazardous waste container for disposal via EHS. Subsequent rinses may be permissible for drain disposal, but this must be verified with your local EHS and wastewater authority.

  • Disposal of Contaminated PPE: Place all contaminated disposable PPE, such as gloves and wipes, into the solid hazardous waste container. Launder non-disposable items like lab coats separately from personal clothing.[4]

Emergency Exposure Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5] Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, protecting themselves, their colleagues, and the environment.

References

  • Piperidine - SAFETY DATA SHEET. (2024-05-07). Penta Chemicals. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3. PubChem, National Center for Biotechnology Information. [Link]

  • 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C15H17NO5. PubChem, National Center for Biotechnology Information. [Link]

  • PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Canyon Components. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, PMC, PubMed Central. [Link]

Sources

Navigating the Safe Handling of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in the landscape of pharmaceutical research and development, 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate demands a meticulous approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of this piperidine derivative, ensuring the well-being of laboratory personnel and the integrity of research outcomes. The following protocols are synthesized from safety data for closely related structural analogs and established best practices for chemical hygiene.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is not yet extensively documented, data from analogous compounds, such as its hydrochloride salt and other substituted piperidines, provide a solid foundation for a precautionary approach. The primary hazards associated with this class of chemicals include:

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation[1][2][3].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort[2].

  • Harmful if Swallowed or Inhaled: Similar compounds exhibit acute toxicity if ingested or inhaled[2].

Given these potential hazards, a thorough risk assessment should be conducted before any handling of the material, considering the quantity, concentration, and specific experimental conditions.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to mitigate the risks of exposure. The selection of appropriate PPE is not merely a checklist but a considered response to the specific hazards posed by the chemical.

Eye and Face Protection

Rationale: The potential for serious eye irritation necessitates robust protection.[1][3]

  • Minimum Requirement: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4]

  • Enhanced Protection: When there is a risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.[5]

Skin Protection

Rationale: To prevent skin irritation and potential dermal absorption, appropriate hand and body protection is mandatory.[1][2]

  • Gloves:

    • Select chemically resistant gloves. While specific breakthrough times for this compound are not available, nitrile gloves are a common and effective choice for incidental contact with many laboratory chemicals.

    • For prolonged or immersive contact, consult glove manufacturer data for resistance to similar solvents or chemical structures.

    • Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[6]

  • Laboratory Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.[7]

Respiratory Protection

Rationale: To prevent the inhalation of harmful dust or aerosols.[2]

  • Under Normal Conditions: Handling small quantities in a well-ventilated area or a chemical fume hood should not require respiratory protection.[4]

  • When Required: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dust generation is unavoidable (e.g., during weigh-out of a solid), a NIOSH/MSHA-approved respirator is necessary.[7][8] A particulate filter may be appropriate for solid forms of the compound.[4]

The following table summarizes the recommended PPE for handling 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate:

Exposure Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling in Fume Hood Safety GogglesNitrile GlovesLaboratory CoatNot typically required
Weighing/Transfer of Solid Safety GogglesNitrile GlovesLaboratory CoatNIOSH-approved respirator with particulate filter
Potential for Splashing Safety Goggles & Face ShieldNitrile GlovesLaboratory Coat & Chemical ApronAs needed based on ventilation

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is essential for minimizing exposure and preventing accidental release.

Pre-Handling Preparations
  • Designate a Workspace: All handling of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate should occur in a designated area, preferably within a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including PPE, spill cleanup materials, and waste containers, before retrieving the chemical from storage.

  • Review Safety Data: Consult the Safety Data Sheet (SDS) for any new information and to refresh your understanding of the hazards.[2][4][8]

Safe Handling Protocol
  • Don PPE: Put on all required personal protective equipment as outlined in the previous section.

  • Chemical Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use spark-proof tools if there is any risk of ignition, although the compound is not noted as being highly flammable.[7]

  • In-Reaction Use:

    • Keep the reaction vessel closed to the extent possible.

    • Maintain adequate ventilation throughout the procedure.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[6][8]

    • Decontaminate all work surfaces and equipment.

    • Properly remove and dispose of gloves and any other contaminated disposable PPE.

The following diagram illustrates the safe handling workflow for 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_workspace Designate Workspace (Fume Hood) prep_materials Assemble PPE & Spill Kit prep_workspace->prep_materials prep_sds Review SDS prep_materials->prep_sds handling_ppe Don PPE prep_sds->handling_ppe handling_transfer Weigh & Transfer in Hood handling_ppe->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Surfaces handling_reaction->cleanup_decontaminate cleanup_wash Wash Hands cleanup_decontaminate->cleanup_wash cleanup_dispose Dispose of Waste cleanup_wash->cleanup_dispose

Caption: Safe Handling Workflow Diagram.

Spill Management

In the event of a spill, immediate and appropriate action is required:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spread of the spill.

  • Clean-up: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to collect the spilled substance.[7][9] Place the absorbed material into a sealed, labeled container for disposal. Avoid generating dust.[2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.[4]

  • Waste Collection:

    • Collect all waste containing 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

    • Do not mix with incompatible waste streams. The compound should be kept away from strong oxidizing agents.[4]

  • Disposal Route:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Do not pour waste down the drain.[4]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, fostering a secure environment for scientific advancement.

References

  • PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • PubChem. (n.d.). 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Angene Chemical. (2024). Benzyl 2-methyl-4-oxopiperidine-1-carboxylate - Safety Data Sheet. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.